molecular formula C6H10O B7823380 2-Ethyl-2-butenal

2-Ethyl-2-butenal

Cat. No.: B7823380
M. Wt: 98.14 g/mol
InChI Key: IQGZCSXWIRBTRW-UHFFFAOYSA-N
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Description

2-Ethyl-2-butenal (CAS RN: 19780-25-7) is an organic compound with the molecular formula C6H10O and a molar mass of 98.14 g/mol . This compound, which occurs in nature, is of significant interest in industrial and environmental research, particularly for studying the treatment of wastewater generated during its manufacture . Research into microaeration hydrolytic acidification processes focuses on breaking down the refractory and toxic organic matter present in 2-butenal production effluent, thereby improving its biodegradability . Researchers can investigate the fundamental thermophysical properties of this compound, which include a boiling point of approximately 136.5 °C and a flash point of around 28.3 °C (83 °F) . Its estimated density is 0.829 g/cm³, and it has limited solubility in water . The National Institute of Standards and Technology (NIST) provides critically evaluated data on this compound, covering properties such as vapor pressure, enthalpy of formation, heat capacity, and viscosity . This chemical requires careful handling. It is a flammable liquid and exhibits toxicity, with reported acute toxicity values of an LD50 of 2600 µL/kg (oral, rat) and 500 µL/kg (dermal, rabbit) . Appropriate personal protective equipment, including impervious gloves and safety goggles, is essential. It should be stored in a cool, well-ventilated place, kept in a tightly closed container under an inert atmosphere, and away from ignition sources and oxidizing agents . This compound is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications, or for personal use .

Properties

IUPAC Name

2-ethylbut-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-6(4-2)5-7/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGZCSXWIRBTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885095
Record name 2-Ethyl-2-butenal
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Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-25-7
Record name 2-Ethyl-2-butenal
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Record name 2-Ethyl-2-butenal
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Record name 2-ethyl-2-butenal
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties, Structure, and Biological Interactions of 2-Ethyl-2-butenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2-Ethyl-2-butenal. It is an α,β-unsaturated aldehyde with the molecular formula C₆H₁₀O. This document details the physicochemical and spectroscopic properties of the compound, presents a detailed experimental protocol for its synthesis via aldol (B89426) condensation, and outlines methods for its purification and characterization using modern analytical techniques. Furthermore, this guide explores the biological activity of α,β-unsaturated aldehydes, focusing on their interaction with the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This interaction is visualized to provide a clear understanding of the molecular mechanism.

Chemical Properties and Structure

This compound, also known as 2-ethylcrotonaldehyde, is a flammable, colorless liquid. The structure of this compound consists of a four-carbon butenal backbone with an ethyl group substituted at the second carbon position. The presence of a conjugated system, formed by the carbon-carbon double bond and the carbonyl group, is a key feature of its chemical reactivity.

Identifiers and General Properties
PropertyValue
IUPAC Name (2E)-2-ethylbut-2-enal[1]
Synonyms 2-Ethylcrotonaldehyde, 2-Ethyl-trans-2-butenal, (E)-2-ethylbut-2-enal
CAS Number 19780-25-7, 63883-69-2 ((E)-isomer)[1][2]
Molecular Formula C₆H₁₀O[1][3]
Molecular Weight 98.14 g/mol [1]
Appearance Colorless liquid
Physicochemical Properties
PropertyValueSource
Boiling Point 136.5 °C at 760 mmHg[4]
Density 0.829 g/cm³[4][5]
Flash Point 28.3 °C[4][5]
Vapor Pressure 7.34 mmHg at 25 °C[5][6]
Water Solubility 4710 mg/L at 25 °C (estimated)[6][7]
LogP (o/w) 1.597 (estimated)[6]
Spectroscopic Data
TechniqueData
¹H NMR Data available from suppliers such as Sigma-Aldrich.[5]
¹³C NMR Data available from suppliers such as Sigma-Aldrich.[5]
Mass Spectrometry (MS) GC-MS data available in the NIST Mass Spectrometry Data Center.[5]
Infrared (IR) Spectroscopy Vapor phase IR spectra available from suppliers such as Sigma-Aldrich.[5]

Experimental Protocols

Synthesis of this compound via Aldol Condensation

This protocol describes the synthesis of this compound through a crossed aldol condensation reaction between propanal and butanal.[8][9][10]

Materials:

  • Propanal

  • Butanal

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser

  • Ice bath

  • Separatory funnel

  • Distillation apparatus (for fractional distillation under reduced pressure)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (0.1 equivalents) in ethanol. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Aldehydes: Prepare a mixture of propanal (1.2 equivalents) and butanal (1.0 equivalent). Add this mixture dropwise to the cooled ethanolic NaOH solution over a period of 1 hour, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Quench the reaction by adding dilute hydrochloric acid until the solution is neutral. Transfer the mixture to a separatory funnel and add diethyl ether.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification

The crude this compound is purified by fractional distillation under reduced pressure to avoid polymerization at high temperatures.[11][12][13][14]

Procedure:

  • Set up a fractional distillation apparatus with a vacuum pump.

  • Transfer the crude product to the distillation flask.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.

Analytical Characterization

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the synthesized this compound and to identify any byproducts.[15][16][17][18][19]

Illustrative Protocol:

  • Injection: Inject a diluted solution of the purified product in a suitable solvent (e.g., dichloromethane) into the GC.

  • Column: Use a non-polar capillary column (e.g., DB-5ms).

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

  • Mass Spectrometry: Acquire mass spectra in the electron ionization (EI) mode.

  • Analysis: Compare the obtained mass spectrum with a reference spectrum from a database (e.g., NIST).

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.[20][21][22][23]

Sample Preparation:

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

Biological Activity: Interaction with the Keap1-Nrf2 Signaling Pathway

α,β-Unsaturated aldehydes, including this compound, are electrophilic molecules that can react with nucleophilic residues in proteins.[24][25] A key molecular target of these compounds is the Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[26]

Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[27][28] The electrophilic carbon of the α,β-unsaturated aldehyde can react with specific cysteine residues on Keap1.[24] This covalent modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2.[25] As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[27][28] This leads to the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes.[29][30][31][32]

Visualization of the Keap1-Nrf2 Signaling Pathway Activation

References

Synthesis of 2-Ethyl-2-hexenal via Aldol Condensation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-ethyl-2-hexenal (B1232207) through the aldol (B89426) condensation of n-butyraldehyde. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the reaction mechanism, experimental protocols, and quantitative data associated with various catalytic systems.

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic chemistry. The self-condensation of n-butyraldehyde (butanal) is an industrially significant process that yields 2-ethyl-2-hexenal, a valuable intermediate in the production of 2-ethylhexanol, which is widely used in the manufacturing of plasticizers and other industrial products.[1][2] While the user's query specified 2-ethyl-2-butenal, the self-condensation of butanal exclusively produces 2-ethyl-2-hexenal. The synthesis of this compound would necessitate a crossed aldol condensation between propanal and butanal.[3] This guide will focus on the well-documented and industrially relevant self-condensation of n-butyraldehyde.

The reaction proceeds via a base-catalyzed mechanism involving the formation of an enolate from one molecule of n-butyraldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of n-butyraldehyde. The resulting aldol addition product, 2-ethyl-3-hydroxyhexanal, readily undergoes dehydration to form the α,β-unsaturated aldehyde, 2-ethyl-2-hexenal.[4]

Reaction Mechanism and Experimental Workflow

The aldol condensation of n-butyraldehyde is a two-step process: an initial aldol addition followed by dehydration. The overall transformation is depicted in the following diagrams.

Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Aldol Addition cluster_step3 Step 3: Dehydration Butanal1 CH3CH2CH2CHO (n-Butyraldehyde) Enolate CH3CH2CH=CHO- (Enolate) Butanal1->Enolate + OH- Enolate->Butanal1 - H2O Aldol_Adduct 2-Ethyl-3-hydroxyhexanal Enolate->Aldol_Adduct + Butanal2 Butanal2 CH3CH2CH2CHO (n-Butyraldehyde) Product 2-Ethyl-2-hexenal Aldol_Adduct->Product - H2O Water H2O OH_minus OH- H2O_reactant H2O

Figure 1: Reaction mechanism of the aldol condensation of n-butyraldehyde.

A general workflow for the laboratory synthesis of 2-ethyl-2-hexenal is outlined below. This process includes the reaction setup, workup, and purification stages.

Experimental_Workflow arrow arrow Reactants Charge Reactor with n-Butyraldehyde, Catalyst, and Solvent Reaction Heat and Stir (e.g., 70-120 °C) Reactants->Reaction Monitoring Monitor Reaction Progress (e.g., GC) Reaction->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Quenching Quench Reaction (e.g., with dilute acid) Cooling->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry Organic Layer (e.g., MgSO4) Washing->Drying Filtration Filter Drying->Filtration Purification Purify by Distillation Filtration->Purification Analysis Analyze Product (e.g., GC, NMR) Purification->Analysis

Figure 2: General experimental workflow for the synthesis of 2-ethyl-2-hexenal.

Quantitative Data

The efficiency of the aldol condensation of n-butyraldehyde is highly dependent on the catalyst and reaction conditions employed. Below is a summary of quantitative data from various studies.

CatalystTemperature (°C)Reaction Time (h)n-Butyraldehyde Conversion (%)2-Ethyl-2-hexenal Yield (%)2-Ethyl-2-hexenal Selectivity (%)Reference
Diisopropylammonium acetate703---[5]
KF-γ-Al2O3120699.098.199.1[6]
Ce-modified γ-Al2O3--93.888.6-[7]
MgO/Al2O3 solid base160-->96-[8]
Chitosan--96.086.089.6[4]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-ethyl-2-hexenal using different catalytic systems.

Protocol 1: Synthesis using Diisopropylammonium Acetate Catalyst[5]
  • Catalyst Preparation: In a 20-mL scintillation vial equipped with a magnetic stir bar, add water (0.9 mL) followed by diisopropylamine (B44863) (3.37 g). Add acetic acid (1 g) dropwise with stirring. Allow the solution to cool to room temperature.

  • Reaction Setup: To the catalyst solution, add n-butyraldehyde (6 g) dropwise with stirring.

  • Reaction Execution: Seal the vial and heat the mixture to 85 °C. Stir for 6 hours.

  • Workup and Purification: After cooling to room temperature, the product can be isolated. For purification, the reaction mixture can be washed with dilute acetic acid.[5] Further purification can be achieved by fractional distillation.

Protocol 2: Synthesis using a Solid Base Catalyst (MgO-Al2O3)[8]
  • Catalyst Preparation: Prepare a fixed-bed reactor packed with 10g of MgO/Al2O3 (Mg/Al molar ratio of 1.25) solid base catalyst.

  • Reaction Setup: Pass nitrogen gas through the reactor to create an inert atmosphere. Set the reaction temperature to 120 °C. Add 2-ethylhexanol as a solvent to completely wet the catalyst.

  • Reaction Execution: Introduce n-butyraldehyde at an inlet amount of 10 g/h. The mass ratio of 2-ethylhexanol to n-butyraldehyde should be 3. Maintain a reaction pressure of 0.2 MPa.

  • Workup and Purification: The reaction product is distilled at 110 °C under 0.12 MPa to separate the 2-ethyl-2-hexenal from unreacted starting material and solvent.

Conclusion

The synthesis of 2-ethyl-2-hexenal via the aldol condensation of n-butyraldehyde is a robust and versatile reaction. The choice of catalyst and reaction conditions significantly influences the conversion, yield, and selectivity of the desired product. This guide provides researchers with the necessary information to understand the reaction mechanism, select appropriate experimental conditions, and execute the synthesis in a laboratory setting. The provided protocols offer a starting point for the development of optimized procedures tailored to specific research needs. Further investigation into novel catalytic systems, particularly solid-state catalysts, continues to be an active area of research aimed at improving the sustainability and efficiency of this important industrial process.[7][9]

References

An In-depth Technical Guide to (E)-2-Ethyl-2-butenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-2-ethyl-2-butenal, a reactive α,β-unsaturated aldehyde. The document details its chemical identity, physicochemical properties, synthesis, and potential biological significance, with a focus on information relevant to research and development.

Chemical Identity and Properties

(E)-2-Ethyl-2-butenal, also known as 2-ethylcrotonaldehyde, is an organic compound with the molecular formula C₆H₁₀O.[1] It is characterized by an aldehyde functional group conjugated with a carbon-carbon double bond, a structural motif that confers significant chemical reactivity.

Table 1: Chemical Identifiers for (E)-2-Ethyl-2-butenal

IdentifierValue
IUPAC Name (E)-2-ethylbut-2-enal
CAS Number 19780-25-7, 63883-69-2 ((E)-isomer)[2]
Molecular Formula C₆H₁₀O[1]
Molecular Weight 98.14 g/mol [2]
Synonyms 2-Ethylcrotonaldehyde, trans-2-Ethylcrotonal, 2-Ethyl-trans-2-butenal[1][3]

Table 2: Physicochemical Properties of (E)-2-Ethyl-2-butenal

PropertyValue
Appearance Colorless liquid (presumed)
Boiling Point 136.55 °C (estimated)[4]
Flash Point 28.30 °C (estimated)[4]
Water Solubility 4710 mg/L at 25 °C (estimated)[4]
logP (o/w) 1.597 (estimated)[4]

Synthesis of (E)-2-Ethyl-2-butenal

The primary method for the synthesis of (E)-2-ethyl-2-butenal is the aldol (B89426) condensation of acetaldehyde (B116499) and n-butyraldehyde.[5] This reaction involves the formation of a new carbon-carbon bond and can be catalyzed by either acid or base. The general workflow for this synthesis is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_products Products acetaldehyde Acetaldehyde condensation Aldol Condensation acetaldehyde->condensation butyraldehyde n-Butyraldehyde butyraldehyde->condensation catalyst Base Catalyst (e.g., NaOH) catalyst->condensation solvent Solvent (e.g., Water, Ethanol) solvent->condensation intermediate Aldol Adduct condensation->intermediate Formation of β-hydroxy aldehyde dehydration Dehydration final_product (E)-2-Ethyl-2-butenal dehydration->final_product intermediate->dehydration Elimination of water

Caption: General workflow for the synthesis of (E)-2-Ethyl-2-butenal via aldol condensation.

Experimental Protocol: Aldol Condensation of Acetaldehyde and n-Butyraldehyde

The following is a representative experimental protocol for the synthesis of 2-alkylalk-2-enals, adapted for the preparation of (E)-2-ethyl-2-butenal.[6]

Materials:

  • n-Butyraldehyde

  • Acetaldehyde

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • Ethanol (B145695)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of n-butyraldehyde in ethanol in a round-bottom flask, slowly add the sodium hydroxide solution via a dropping funnel at a controlled temperature (e.g., 0-5 °C).

  • After the addition of the base, slowly add acetaldehyde to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x volume).

  • Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain (E)-2-ethyl-2-butenal.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathway interactions of (E)-2-ethyl-2-butenal are limited. However, as an α,β-unsaturated aldehyde, its reactivity is expected to be similar to other compounds in this class, such as crotonaldehyde (B89634). These compounds are known to be highly reactive electrophiles that can readily form covalent adducts with biological nucleophiles, such as the thiol groups of cysteine residues in proteins and glutathione (B108866). This reactivity is the basis for their biological effects, which often include cytotoxicity and irritant properties.

The general mechanism of action for α,β-unsaturated aldehydes involves their ability to induce cellular stress through the depletion of intracellular glutathione and the modification of critical proteins. This can lead to the activation of various stress-response signaling pathways.

G cluster_compound α,β-Unsaturated Aldehyde cluster_cellular_targets Cellular Targets cluster_cellular_response Cellular Response ab_aldehyde (E)-2-Ethyl-2-butenal gsh Glutathione (GSH) ab_aldehyde->gsh Michael Addition proteins Cellular Proteins ab_aldehyde->proteins Michael Addition oxidative_stress Oxidative Stress gsh->oxidative_stress Depletion protein_dysfunction Protein Dysfunction proteins->protein_dysfunction Adduct Formation stress_pathways Activation of Stress Pathways (e.g., Nrf2, MAPK) oxidative_stress->stress_pathways protein_dysfunction->stress_pathways cellular_damage Cellular Damage stress_pathways->cellular_damage

Caption: Putative signaling pathway for α,β-unsaturated aldehyde-induced cellular stress.

Safety and Toxicology

(E)-2-Ethyl-2-butenal is classified as a flammable liquid and is toxic in contact with skin. It is also known to cause skin and serious eye irritation.[2] As with other α,β-unsaturated aldehydes, it should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Studies on the closely related compound crotonaldehyde (2-butenal) have shown it to be a potent irritant to the eyes, skin, and respiratory tract.[7] Chronic exposure to aldehydes can lead to pathological changes in the upper respiratory tract.[8] Some aldehydes have also been shown to be genotoxic.[8] Given the structural similarity, it is prudent to assume that (E)-2-ethyl-2-butenal may exhibit similar toxicological properties.

Table 3: Toxicity Data for 2-ethyl-2-butenal

Exposure RouteSpeciesDoseEffect
OralRatLD50: 2600 uL/kg-
DermalRabbitLD50: 500 uL/kg-

Data from Toxicology and Applied Pharmacology. Vol. 28, Pg. 313, 1974, as cited in The Good Scents Company.[4]

Conclusion

(E)-2-Ethyl-2-butenal is a reactive α,β-unsaturated aldehyde with potential applications in chemical synthesis. Its biological activity is likely driven by its electrophilic nature, leading to interactions with cellular nucleophiles and the induction of cellular stress. While specific data on its biological effects and signaling pathway interactions are scarce, information from related compounds suggests that it should be handled with care due to its potential toxicity and irritant properties. Further research is warranted to fully elucidate its pharmacological and toxicological profile.

References

Spectroscopic Profile of 2-Ethyl-2-butenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the unsaturated aldehyde, 2-Ethyl-2-butenal (C₆H₁₀O). The information presented includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, intended to aid in the identification, characterization, and analysis of this compound.

Core Spectroscopic Data

The following sections detail the available spectroscopic data for this compound. The data is compiled from various public databases and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While publicly available, detailed peak assignments with coupling constants for this compound are limited, the expected chemical shifts can be predicted based on the structure and data for similar compounds. The spectra for this compound are available through sources such as Sigma-Aldrich.[1]

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.4s1HAldehyde (-CHO)
~6.5q1HVinylic (=CH-)
~2.4q2HMethylene (-CH₂-)
~1.9d3HMethyl (-CH₃)
~1.1t3HMethyl (-CH₃)

¹³C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (δ) ppmAssignment
~195C=O (Aldehyde)
~150=C- (Ethyl substituted)
~140=CH-
~22-CH₂-
~14-CH₃ (Vinylic)
~12-CH₃ (Ethyl)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the aldehyde and alkene functional groups. A vapor phase IR spectrum is available from sources like Sigma-Aldrich.[1]

Wavenumber (cm⁻¹)Functional Group
~3050=C-H Stretch (Vinylic)
~2970, ~2870C-H Stretch (Alkyl)
~2720C-H Stretch (Aldehyde)
~1685C=O Stretch (α,β-unsaturated aldehyde)
~1640C=C Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum for 2-Ethyl-trans-2-butenal is available from the NIST WebBook.[2][3]

Key Fragments from Mass Spectrum

m/zRelative IntensityProbable Fragment
98Moderate[M]⁺ (Molecular Ion)
69High[M - CHO]⁺
41High[C₃H₅]⁺
39Moderate[C₃H₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound like this compound. Specific parameters may vary based on the instrumentation and experimental goals.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled spectrum would be obtained to simplify the spectrum to a series of singlets for each unique carbon atom.

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, the spectrum can be acquired by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. A background spectrum is first recorded, followed by the sample spectrum, and the data is typically presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

The mass spectrum is typically obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) would be injected into the GC. The compound is then ionized in the mass spectrometer, commonly by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: General workflow for the spectroscopic analysis of an organic compound.

Functional_Group_Relationships cluster_functional_groups Key Functional Groups cluster_spectroscopic_signatures Characteristic Spectroscopic Signatures Molecule This compound Aldehyde Aldehyde (-CHO) Molecule->Aldehyde Alkene Alkene (C=C) Molecule->Alkene Ethyl Ethyl Group (-CH₂CH₃) Molecule->Ethyl MS_M MS: m/z 98 (M⁺) Molecule->MS_M IR_CO IR: ~1685 cm⁻¹ (C=O) Aldehyde->IR_CO IR_CH_ald IR: ~2720 cm⁻¹ (Aldehyde C-H) Aldehyde->IR_CH_ald NMR_CHO ¹H NMR: ~9.4 ppm (-CHO) Aldehyde->NMR_CHO NMR_alkene ¹H NMR: ~6.5 ppm (=CH-) ¹³C NMR: ~140-150 ppm Alkene->NMR_alkene

References

An In-depth Technical Guide on the Physical Properties of 2-Ethyl-2-butenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Ethyl-2-butenal, specifically its boiling point and density. The information is compiled from various scientific sources to ensure accuracy and relevance for research and development applications.

Quantitative Data Summary

The physical properties of this compound have been determined and reported across multiple sources. The following table summarizes the available quantitative data for its boiling point and density, providing a clear and concise reference.

Physical PropertyValueConditionsSource(s)
Boiling Point 136.55 °Cat 760.00 mm Hg (estimated)[1]
59 °Cat 55 mmHg[2][3]
136.5 °Cat 760 mmHg[4][5]
406.2 K (133.05 °C)Not specified[6]
Density 0.829 g/cm³Not specified[4][5]
0.86 g/cm³Not specified[3]

Methodologies for Determination of Physical Properties

While specific, detailed experimental protocols for the determination of the boiling point and density of this compound are not extensively available in the cited literature, the general principles for characterizing organic compounds are well-established.

Boiling Point Determination:

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For organic compounds like aldehydes, this is a key indicator of purity and is influenced by factors such as molecular weight and intermolecular forces.[2][4] The boiling points reported at 760 mmHg represent the normal boiling point. The significant variation in the reported boiling point at 55 mmHg (59 °C) versus 760 mmHg (approx. 136 °C) highlights the strong dependence of boiling point on pressure.

A standard laboratory method for determining the boiling point involves distillation. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium is recorded. For precise measurements, especially for compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed, where the external pressure is reduced.

Density Determination:

Density is the mass per unit volume of a substance. For a liquid organic compound, this is typically determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, as density is temperature-dependent.

While the provided search results did not contain detailed experimental protocols for this compound, standardized methods from organizations like ASTM are often employed for determining the physical properties of aldehydes and other organic compounds.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination and validation of the physical properties of a chemical compound like this compound.

G cluster_0 Compound Preparation & Purity Analysis cluster_1 Physical Property Measurement cluster_2 Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification Purity_Analysis Purity Analysis (e.g., GC-MS, NMR) Purification->Purity_Analysis Boiling_Point Boiling Point Determination Purity_Analysis->Boiling_Point Density Density Measurement Purity_Analysis->Density Data_Collection Data Collection & Error Analysis Boiling_Point->Data_Collection Density->Data_Collection Comparison Comparison with Literature Values Data_Collection->Comparison Reporting Reporting of Final Values Comparison->Reporting

Caption: Logical workflow for the determination of physical properties.

References

An In-depth Technical Guide to the Stereoisomers of 2-Ethyl-2-butenal: Synthesis, Characteristics, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-ethyl-2-butenal, specifically the (E) and (Z) isomers. This compound is an α,β-unsaturated aldehyde with the molecular formula C₆H₁₀O. The presence of a carbon-carbon double bond gives rise to geometric isomerism, resulting in two distinct stereoisomers with potentially different physicochemical properties and biological activities. This document details their synthesis, spectroscopic characterization, and potential biological significance, with a focus on their reactivity as Michael acceptors. Experimental protocols for synthesis, separation, and analysis are also provided to support further research and development in fields ranging from synthetic chemistry to toxicology and drug discovery.

Introduction to the Stereoisomers of this compound

This compound, an aliphatic α,β-unsaturated aldehyde, exists as two geometric isomers: (E)-2-ethyl-2-butenal and (Z)-2-ethyl-2-butenal. The Cahn-Ingold-Prelog priority rules are used to assign the (E) and (Z) designation based on the arrangement of substituents around the C2=C3 double bond. In (E)-2-ethyl-2-butenal, the higher priority groups on each carbon of the double bond are on opposite sides, while in the (Z)-isomer, they are on the same side. This structural difference, while subtle, can lead to significant variations in physical properties, spectral characteristics, and biological interactions.

Synthesis and Separation of Stereoisomers

The primary synthetic route to this compound is through a crossed aldol (B89426) condensation reaction between propanal and butanal.[1][2][3] In this reaction, one aldehyde forms an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the second aldehyde. Dehydration of the resulting β-hydroxy aldehyde yields the α,β-unsaturated product. The reaction typically produces a mixture of (E) and (Z) isomers, with the (E) isomer often being the thermodynamically more stable and, therefore, the major product.

G propanal Propanal enolate Propanal Enolate propanal->enolate Deprotonation butanal Butanal aldol_adduct β-Hydroxy Aldehyde butanal->aldol_adduct base Base (e.g., NaOH) base->enolate enolate->aldol_adduct Nucleophilic Attack isomers (E)- and (Z)-2-Ethyl-2-butenal aldol_adduct->isomers Dehydration separation Chromatographic Separation isomers->separation E_isomer (E)-Isomer separation->E_isomer Z_isomer (Z)-Isomer separation->Z_isomer

Experimental Protocol: Synthesis via Aldol Condensation

Materials:

Procedure:

  • A solution of sodium hydroxide in ethanol is prepared.

  • A mixture of propanal and butanal is added dropwise to the cooled ethanolic NaOH solution with stirring.

  • The reaction is allowed to proceed at a controlled temperature.

  • The reaction mixture is then neutralized with a dilute acid.

  • The product is extracted with diethyl ether.

  • The organic layer is washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield a mixture of (E)- and (Z)-2-ethyl-2-butenal.

Separation of (E) and (Z) Isomers

The separation of the (E) and (Z) isomers of this compound can be achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) with a suitable stationary phase, such as a cholesterol-based column, can provide shape-based selectivity for geometric isomers.[4] Gas chromatography (GC) with a polar capillary column may also be effective, although complete resolution can be challenging.[5]

Physicochemical and Spectroscopic Characteristics

The physical and spectroscopic properties of the (E) and (Z) isomers are expected to differ due to their distinct spatial arrangements. While experimental data for the (Z)-isomer is scarce, predictions can be made based on established principles of stereochemistry.

Physicochemical Properties
Property(E)-2-Ethyl-2-butenal(Z)-2-Ethyl-2-butenal (Predicted)
Molecular Formula C₆H₁₀OC₆H₁₀O
Molecular Weight 98.14 g/mol [6]98.14 g/mol
CAS Number 63883-69-2[6]Not available
Boiling Point 136.55 °C (estimated)[7]Likely slightly lower than (E)-isomer
Density Not availableLikely slightly lower than (E)-isomer
Polarity PolarExpected to be slightly more polar
Spectroscopic Data

NMR spectroscopy is a powerful tool for distinguishing between the (E) and (Z) isomers. The chemical shift of the aldehydic proton and the vinyl proton are particularly informative.

¹H NMR:

  • (E)-Isomer: The aldehydic proton is expected to appear downfield (around 9-10 ppm). The vinyl proton will also be in the olefinic region.

  • (Z)-Isomer (Predicted): Due to the proximity of the ethyl group to the aldehydic proton in the (Z) configuration, the aldehydic proton may experience a slight upfield shift compared to the (E)-isomer.

¹³C NMR:

  • (E)-Isomer: The carbonyl carbon will have a characteristic chemical shift in the range of 190-200 ppm. The olefinic carbons will also be in their expected regions.

  • (Z)-Isomer (Predicted): The chemical shifts of the carbons in the (Z)-isomer are expected to be similar to the (E)-isomer, but subtle differences, particularly for the carbons of the double bond and the ethyl group, are anticipated due to steric interactions.[8]

¹H NMR Chemical Shifts (ppm) - (E)-Isomer ¹³C NMR Chemical Shifts (ppm) - (E)-Isomer
Aldehydic H: ~9.38Carbonyl C: ~195.4
Vinylic H: ~6.35C2: ~143.9
Ethyl CH₂: ~2.45C3: ~153.2
Ethyl CH₃: ~1.15Ethyl CH₂: ~19.9
Methyl H: ~1.95Ethyl CH₃: ~12.9
Methyl C: ~14.2
(Data sourced from PubChem CID 5362897)[6]

The IR spectra of both isomers will be dominated by a strong absorption band corresponding to the C=O stretch of the conjugated aldehyde, typically in the range of 1680-1700 cm⁻¹. A C=C stretching absorption will also be present around 1640 cm⁻¹.

The electron ionization mass spectra of the (E) and (Z) isomers are expected to be very similar, showing a molecular ion peak at m/z 98 and characteristic fragmentation patterns.[6]

Biological Relevance and Reactivity

As an α,β-unsaturated aldehyde, this compound is an electrophilic species and can act as a Michael acceptor. This reactivity is the basis for its potential biological activity and toxicity.

Michael Addition with Glutathione

Glutathione (GSH), a major intracellular antioxidant, can react with this compound via a Michael-type addition. The thiol group of GSH attacks the β-carbon of the unsaturated aldehyde, leading to the formation of a GSH conjugate. This reaction can deplete cellular GSH levels, leading to oxidative stress.

Interaction with the Nrf2-Keap1 Signaling Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Keap1 contains reactive cysteine residues that can be modified by electrophiles like α,β-unsaturated aldehydes.

G nrf2 nrf2 nrf2_nuc nrf2_nuc nrf2->nrf2_nuc Translocation

Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Covalent modification of Keap1 by this compound can lead to a conformational change that prevents Nrf2 degradation. As a result, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant and phase II detoxifying enzymes.

Analytical Methodologies

Experimental Protocol: GC-MS Analysis

Materials:

  • Sample containing this compound isomers

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) derivatizing agent

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Derivatization: A solution of the sample in a suitable solvent is treated with a solution of PFBHA. The reaction is allowed to proceed to form the PFBHA-oxime derivatives.

  • Extraction: The derivatives are extracted with hexane.

  • Drying: The organic extract is dried over anhydrous sodium sulfate.

  • GC-MS Analysis: The sample is injected into a gas chromatograph coupled to a mass spectrometer.

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: A temperature gradient is used to separate the isomers and other components. For example, start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • MS Detection: Electron ionization (EI) or negative chemical ionization (NCI) can be used. NCI often provides higher sensitivity for PFBHA derivatives.

Conclusion

The stereoisomers of this compound, (E) and (Z), represent an important class of α,β-unsaturated aldehydes with distinct chemical and potential biological properties. While the (E)-isomer is more commonly studied and characterized, understanding the properties and reactivity of the (Z)-isomer is crucial for a complete toxicological and pharmacological assessment. The methodologies for synthesis, separation, and analysis provided in this guide offer a framework for further investigation into these compounds. Their reactivity as Michael acceptors and their ability to modulate cellular signaling pathways such as the Nrf2-Keap1 system highlight their significance in the fields of drug development and toxicology. Further research is warranted to fully elucidate the specific biological activities of each stereoisomer.

References

Solubility and Stability of 2-Ethyl-2-butenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of 2-Ethyl-2-butenal (CAS No: 19780-25-7), an α,β-unsaturated aldehyde. Due to the limited availability of specific experimental data for this compound, this guide synthesizes available information, draws inferences from the chemistry of structurally related compounds, and provides detailed experimental protocols for researchers to determine these properties.

Core Concepts: Solubility and Stability

Solubility is a critical physicochemical parameter that influences the bioavailability, formulation, and in vitro testing of a compound. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution.

Stability refers to the ability of a chemical compound to resist chemical change or decomposition under various environmental conditions, including exposure to light, heat, air (oxygen), humidity, and interaction with other chemicals. Understanding the stability profile of a compound is essential for ensuring its quality, safety, and efficacy throughout its lifecycle.

Solubility of this compound

Data Presentation: Solubility of this compound

SolventSolubilityTemperature (°C)Source
Water~ 4710 mg/L (Estimated)25[1][2][3]
EthanolData Not Available--
MethanolData Not Available--
AcetoneData Not Available--
Dimethyl Sulfoxide (DMSO)Data Not Available--

Based on the principle of "like dissolves like," it is anticipated that this compound, a moderately polar organic molecule, will exhibit good solubility in polar organic solvents such as ethanol, methanol, acetone, and DMSO. However, experimental verification is required to establish quantitative values.

Stability of this compound

This compound is described as being stable under proper storage conditions.[4][5] However, as an α,β-unsaturated aldehyde, it possesses reactive functional groups that make it susceptible to certain degradation pathways.

Key Stability Considerations:

  • Air Sensitivity: The compound is noted to be air-sensitive, suggesting a susceptibility to oxidation.[4] Proper handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.

  • Incompatibility with Oxidizing Agents: Contact with oxidizing agents should be avoided to prevent potential vigorous reactions and degradation.[4]

  • Conditions to Avoid: Exposure to sparks, open flames, and static discharge should be prevented due to its flammable nature.[4]

  • Hazardous Decomposition: When heated to decomposition, it may emit carbon monoxide and carbon dioxide.[4]

Potential Degradation Pathways:

The primary degradation pathway for α,β-unsaturated aldehydes like this compound is likely oxidation. The aldehyde functional group can be oxidized to a carboxylic acid, forming 2-ethyl-2-butenoic acid. The conjugated double bond is also susceptible to oxidation, potentially leading to the formation of epoxides or cleavage products. Furthermore, α,β-unsaturated carbonyl compounds can undergo Michael addition reactions with nucleophiles.

Experimental Protocols

Detailed experimental protocols are provided below for determining the solubility and stability of this compound.

Protocol 1: Determination of Qualitative and Quantitative Solubility

Objective: To determine the approximate solubility of this compound in various solvents and to quantify it.

Materials:

  • This compound

  • A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, DMSO)

  • Glass vials with screw caps

  • Vortex mixer

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID or MS for GC)

Methodology:

Part A: Qualitative Solubility Determination

  • Add approximately 10 mg of this compound to a series of vials.

  • To each vial, add 1 mL of a different solvent.

  • Cap the vials and vortex for 2 minutes.

  • Visually inspect for the complete dissolution of the compound. If it dissolves, it is considered "soluble" at >10 mg/mL. If not, it is "sparingly soluble" or "insoluble."

Part B: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

  • Prepare saturated solutions by adding an excess amount of this compound to each solvent in separate vials.

  • Seal the vials and place them on a shaker in a constant temperature bath (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved material to settle.

  • Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

  • Filter the aliquot through a 0.45 µm syringe filter.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC or GC method against a standard calibration curve.

  • Calculate the original solubility in mg/mL or mol/L.

Protocol 2: Stability-Indicating Assay

Objective: To develop and validate a stability-indicating analytical method to assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC or GC system with a mass spectrometer (MS) detector for peak purity analysis

  • Forced degradation equipment (e.g., oven, UV light chamber)

  • Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)

Methodology:

1. Method Development:

  • Develop a chromatographic method (HPLC or GC) capable of separating this compound from its potential degradation products. A C18 column is often suitable for HPLC, while a capillary column like a DB-5ms is common for GC.

  • Optimize mobile phase/carrier gas flow, gradient/temperature program, and detector settings to achieve good peak shape and resolution.

2. Forced Degradation Studies:

  • Prepare solutions of this compound in a suitable solvent.

  • Expose the solutions to various stress conditions:

    • Acidic: Add 0.1 M HCl and heat at 60-80 °C.

    • Basic: Add 0.1 M NaOH and keep at room temperature.

    • Oxidative: Add 3% H₂O₂ and keep at room temperature.

    • Thermal: Heat the solid compound or a solution at a high temperature (e.g., 80 °C).

    • Photolytic: Expose a solution to UV light.

  • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

3. Method Validation:

  • Specificity: Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent peak. Peak purity analysis using a photodiode array (PDA) detector for HPLC or a mass spectrometer for both HPLC and GC is crucial.

  • Linearity, Accuracy, and Precision: Validate the method for these parameters according to ICH guidelines.

4. Stability Assessment:

  • Analyze the samples from the forced degradation studies to determine the percentage of this compound remaining at each time point.

  • Identify the major degradation products by techniques such as LC-MS or GC-MS.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

Stability_Factors substance This compound (Stable Form) degraded Degradation Products (e.g., 2-Ethyl-2-butenoic acid) substance->degraded Degradation inert_gas Inert Atmosphere (Nitrogen, Argon) cool_dark Cool, Dark Storage air Air (Oxygen) air->substance Promotes Oxidation oxidizing_agents Oxidizing Agents oxidizing_agents->substance Promotes Oxidation heat_light Heat / Light heat_light->substance Can Accelerate Degradation inert_gas->substance Inhibits Oxidation cool_dark->substance Slows Degradation

Caption: Factors influencing the stability of this compound.

Experimental_Workflow_Solubility start Start: Determine Solubility add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate (24-48h) with shaking add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle aliquot Withdraw supernatant settle->aliquot filter Filter (0.45 µm) aliquot->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC/GC dilute->analyze calculate Calculate Solubility analyze->calculate

References

An In-depth Technical Guide to the Reaction Mechanism of 2-Ethyl-2-butenal Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethyl-2-butenal, also known as 2-ethylcrotonaldehyde, is a key intermediate in the chemical industry, most notably in the production of 2-ethylhexanol, a precursor for manufacturing plasticizers, lubricants, and other industrial chemicals.[1][2] The formation of this compound is achieved through the self-condensation of n-butanal (n-butyraldehyde). This reaction is a classic example of an aldol (B89426) condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][3] Understanding the underlying mechanism, kinetics, and catalytic requirements is crucial for process optimization and the development of efficient and environmentally benign synthetic routes.[1] This guide provides a detailed examination of the reaction mechanism, supported by kinetic data, experimental methodologies, and process visualizations.

Core Reaction Mechanism: The Aldol Condensation of n-Butanal

The synthesis of this compound from n-butanal can be effectively catalyzed by either acids or bases.[4][5] The overall transformation involves two main stages: an initial aldol addition to form 2-ethyl-3-hydroxyhexanal, followed by a dehydration (or elimination) step to yield the final α,β-unsaturated aldehyde product.[3]

Base-Catalyzed Mechanism

In alkaline media, the reaction proceeds through the formation of a resonance-stabilized enolate ion.[3][4] This enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a second, unreacted n-butanal molecule.

The step-by-step base-catalyzed mechanism is as follows:

  • Enolate Formation: A base, typically hydroxide (B78521) (OH⁻), abstracts an acidic α-hydrogen from a molecule of n-butanal to form a carbanion, which exists as a resonance-stabilized enolate. This step is generally reversible.[3][4]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second n-butanal molecule, forming a tetrahedral alkoxide intermediate.[3]

  • Protonation: The alkoxide intermediate is rapidly protonated by a protic solvent (like water) to yield the aldol addition product, 2-ethyl-3-hydroxyhexanal.[4]

  • Dehydration: The aldol product is subsequently dehydrated to form this compound. This elimination reaction is often facilitated by heat and occurs via an E1cB-like mechanism, where the α-hydrogen is removed to form another enolate, which then eliminates the β-hydroxyl group.[3]

Base_Catalyzed_Mechanism Base-Catalyzed Aldol Condensation of n-Butanal cluster_enolate Step 1: Enolate Formation cluster_attack Step 2 & 3: Nucleophilic Attack & Protonation cluster_dehydration Step 4: Dehydration Butanal1 n-Butanal Enolate Enolate Ion (Resonance Stabilized) Butanal1->Enolate + OH⁻ - H₂O Alkoxide Alkoxide Intermediate Enolate->Alkoxide + n-Butanal Butanal2 n-Butanal Aldol 2-Ethyl-3-hydroxyhexanal (Aldol Adduct) Alkoxide->Aldol + H₂O - OH⁻ Product This compound Aldol->Product - H₂O

Caption: Base-catalyzed mechanism for this compound formation.

Acid-Catalyzed Mechanism

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The nucleophile in this case is a neutral enol tautomer.[5]

The step-by-step acid-catalyzed mechanism is as follows:

  • Carbonyl Protonation: An acid catalyst (H⁺) protonates the carbonyl oxygen of an n-butanal molecule, making it more susceptible to nucleophilic attack.

  • Enol Formation: A second molecule of n-butanal tautomerizes to its enol form. This equilibrium is catalyzed by the acid.

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks the protonated carbonyl carbon of the first molecule.

  • Deprotonation & Dehydration: The resulting intermediate is deprotonated, and subsequent elimination of a water molecule, facilitated by the acidic conditions, yields the final product, this compound.[5]

Acid_Catalyzed_Mechanism Acid-Catalyzed Aldol Condensation of n-Butanal cluster_enol Step 1 & 2: Protonation & Enol Formation cluster_attack Step 3: Nucleophilic Attack cluster_dehydration Step 4: Deprotonation & Dehydration Butanal1 n-Butanal ProtonatedButanal Protonated Butanal Butanal1->ProtonatedButanal + H⁺ Intermediate Protonated Adduct Enol Enol Tautomer Enol->Intermediate + Protonated Butanal Butanal2->Enol Tautomerization Product This compound Intermediate->Product - H₂O - H⁺ Experimental_Workflow Experimental Workflow for Continuous Synthesis cluster_setup 1. System Setup cluster_process 2. Reaction Process cluster_analysis 3. Product Collection & Analysis Feed_N2 N₂ Cylinder Reactor Fixed-Bed Reactor (Packed with Catalyst) Feed_N2->Reactor Purge & Pressurize Feed_Butanal n-Butanal Reservoir Pump HPLC Pump Feed_Butanal->Pump Reactant Feed Pump->Reactor Reactant Feed Heating Heating to 180°C Pressurizing Pressurizing to 1.0 MPa Reaction Condensation Reaction Reactor->Reaction Flows Through Cooling Condenser / Cold Trap Reaction->Cooling Collection Product Collection Cooling->Collection Analysis GC / GC-MS Analysis Collection->Analysis

References

Potential Research Areas Involving 2-Ethyl-2-butenal: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-2-butenal is an α,β-unsaturated aldehyde with a chemical structure that suggests a high potential for biological activity. As an electrophilic species, it is capable of undergoing Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins and glutathione (B108866). This reactivity forms the basis for its potential modulation of key cellular signaling pathways involved in oxidative stress, inflammation, and cancer. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and potential areas of research for drug development. Detailed experimental protocols and data are presented to facilitate further investigation into its therapeutic potential.

Introduction

α,β-Unsaturated aldehydes are a class of reactive molecules that are of significant interest in medicinal chemistry and drug development. Their inherent electrophilicity allows them to act as covalent modifiers of specific protein targets, often leading to potent and durable pharmacological effects. This compound, a member of this class, presents a valuable scaffold for the design of novel therapeutic agents. Its structure, featuring a conjugated system, makes it a candidate for targeting cellular pathways regulated by redox-sensitive proteins. This document outlines the foundational knowledge required to explore the research potential of this compound and its derivatives.

Chemical and Physical Properties

This compound, also known as 2-ethylcrotonaldehyde, is a flammable liquid with the molecular formula C₆H₁₀O.[1] A summary of its key chemical and physical properties is provided in Table 1.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O[2]
Molecular Weight 98.14 g/mol [2]
CAS Number 19780-25-7[2]
IUPAC Name (2E)-2-ethylbut-2-enal[1][2]
Synonyms 2-Ethylcrotonaldehyde, this compound[1]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 136.5 °C at 760 mmHg (estimated)[4]
Flash Point 28.3 °C (estimated)[4]
Solubility in Water 4710 mg/L at 25 °C (estimated)[4]
logP (o/w) 1.597 (estimated)[4]

Synthesis of this compound

This compound is typically synthesized via an aldol (B89426) condensation of n-butyraldehyde.[5] This reaction can be catalyzed by a base, such as sodium hydroxide (B78521).[6]

Logical Workflow for Synthesis

cluster_synthesis Synthesis of this compound nButyraldehyde n-Butyraldehyde AldolAddition Aldol Addition nButyraldehyde->AldolAddition Base Base (e.g., NaOH) Base->AldolAddition Dehydration Dehydration AldolAddition->Dehydration Product This compound Dehydration->Product

Caption: Aldol condensation workflow for this compound synthesis.

Experimental Protocol: Aldol Condensation of n-Butyraldehyde

Materials:

  • n-Butyraldehyde

  • Sodium hydroxide (NaOH) solution (e.g., 2 M aqueous)

  • Ethanol (95%)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine n-butyraldehyde and 95% ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous NaOH solution to the stirred mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for a specified period (e.g., 2-3 hours) to allow the condensation reaction to proceed.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 7.

  • Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Potential Research Areas and Biological Activities

As an α,β-unsaturated aldehyde, this compound is an electrophile that can react with biological nucleophiles via Michael addition. This reactivity is the basis for its potential to modulate various cellular processes and signaling pathways.

Modulation of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Electrophiles, including α,β-unsaturated aldehydes, are known to activate this pathway by covalently modifying cysteine residues on the Keap1 protein.[7] This modification leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.

cluster_pathway Keap1-Nrf2 Signaling Pathway E2B This compound Keap1 Keap1 E2B->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocation Ub->Proteasome Targets for ARE ARE (Antioxidant Response Element) Genes Cytoprotective Genes ARE->Genes Activates Transcription

Caption: Activation of the Keap1-Nrf2 pathway by this compound.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Electrophilic compounds have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory signaling pathways such as NF-κB and STAT3.[8][9] A structurally related compound, (E)-2,4-bis(p-hydroxyphenyl)-2-butenal, has demonstrated anti-arthritic effects by inhibiting the STAT3 pathway.[10] This suggests that this compound may also possess anti-inflammatory properties worthy of investigation.

Anticancer Potential

The modulation of cellular redox status and the induction of apoptosis are key strategies in cancer therapy. The ability of this compound to induce oxidative stress through glutathione depletion and to activate pro-apoptotic pathways could be explored for its anticancer potential. A derivative of 2-butenal has been shown to enhance TRAIL-induced apoptosis in ovarian cancer cells.[11]

Experimental Protocols for Biological Evaluation

Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration at which this compound exhibits cytotoxic effects on cultured cells.

cluster_mtt MTT Assay Workflow Seed Seed Cells Treat Treat with This compound Seed->Treat MTT Add MTT Reagent Treat->MTT Incubate Incubate MTT->Incubate Solubilize Solubilize Formazan (B1609692) Incubate->Solubilize Measure Measure Absorbance Solubilize->Measure

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[4]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce MTT to formazan crystals.[12]

  • Add the solubilization solution to dissolve the formazan crystals.[12]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Keap1-Nrf2 Pathway Activation Assay (Luciferase Reporter Assay)

This assay quantifies the ability of this compound to activate the Nrf2 pathway.

Materials:

  • ARE-luciferase reporter cell line (e.g., HepG2-ARE)

  • This compound

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed the ARE-luciferase reporter cells in a 96-well plate.[2]

  • After 24 hours, treat the cells with various concentrations of this compound.

  • Incubate for 16-24 hours.[2]

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the fold induction of luciferase activity relative to the vehicle control to determine the EC50 value for Nrf2 activation.

Glutathione Depletion Assay

This assay measures the reduction in intracellular glutathione (GSH) levels following treatment with this compound.

Materials:

  • Cell line of interest

  • This compound

  • GSH assay kit (e.g., based on DTNB or a luminescent method)

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Plate cells and treat with this compound for a specified time.

  • Lyse the cells to release intracellular GSH.[13]

  • Perform the GSH assay according to the manufacturer's protocol. This typically involves a reaction that produces a colored or luminescent product proportional to the amount of GSH.[7][13]

  • Measure the signal using a microplate reader.

  • Calculate the GSH concentration and express it as a percentage of the control-treated cells.

Quantitative Data

ParameterSpeciesValueReference
Oral LD50 Rat2600 µL/kg[4]
Dermal LD50 Rabbit500 µL/kg[4]

Further research is required to determine specific IC50 and EC50 values for this compound in various biological assays.

Conclusion

This compound is a reactive α,β-unsaturated aldehyde with significant potential for exploration in drug discovery and development. Its ability to covalently modify proteins suggests that it may be a valuable tool for targeting specific cellular pathways, particularly the Keap1-Nrf2 pathway, which is implicated in a host of diseases characterized by oxidative stress and inflammation. The experimental protocols and foundational data provided in this guide are intended to serve as a starting point for researchers to further investigate the therapeutic potential of this promising molecule. Future studies should focus on synthesizing and evaluating derivatives of this compound to optimize its potency, selectivity, and pharmacokinetic properties for the development of novel therapeutics.

References

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 2-Ethyl-2-butenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and toxicity information for 2-Ethyl-2-butenal (CAS No. 19780-25-7). The information is compiled from safety data sheets, toxicological databases, and regulatory guidelines to assist researchers, scientists, and drug development professionals in the safe handling and risk assessment of this compound.

Chemical and Physical Properties

This compound, also known as 2-ethylcrotonaldehyde, is an α,β-unsaturated aldehyde. Its chemical structure and key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 19780-25-7[1]
Molecular Formula C₆H₁₀O[1]
Molecular Weight 98.14 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 136.5 °C at 760 mmHg[1]
Flash Point 28.3 °C[1]
Vapor Pressure 7.34 mmHg at 25 °C[1]
Synonyms 2-Ethylcrotonaldehyde, (E)-2-ethylbut-2-enal[3][4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and toxicity.

Hazard ClassCategoryHazard Statement
Flammable Liquids 3H226: Flammable liquid and vapor
Acute Toxicity (Dermal) 3H311: Toxic in contact with skin
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation
Acute Toxicity (Oral) 5H303: May be harmful if swallowed

Data compiled from various Safety Data Sheets.[1][3]

Signal Word: Danger[1][3]

Hazard Pictograms:

  • Flame (Flammable)

  • Skull and Crossbones (Acute Toxicity - Dermal)

  • Exclamation Mark (Skin and Eye Irritation)

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety in a laboratory or industrial setting.

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Use personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1] A face shield may be required for splash hazards.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Use non-sparking tools and take precautionary measures against static discharge.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a cool, dark, and well-ventilated place.[1]

  • Store locked up.[1]

  • Store under an inert gas to prevent oxidation.[1]

  • Keep away from incompatible materials such as oxidizing agents.[1]

Emergency and First Aid Procedures

In case of exposure, the following first aid measures should be taken immediately:

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If the person feels unwell, seek medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]

Fire-Fighting Measures:

  • Use dry chemical, foam, or carbon dioxide to extinguish a fire.[1]

  • Water may be ineffective and could spread the fire.[1]

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Toxicological Information

The toxicity of this compound is primarily attributed to its reactive α,β-unsaturated aldehyde functionality.

Acute Toxicity

Quantitative data for acute toxicity are summarized in the table below.

TestSpeciesRouteValueReference
LD₅₀ RatOral2600 µL/kg[5]
LD₅₀ RabbitDermal500 µL/kg[5]
Skin and Eye Irritation
Sensitization

Data on the skin sensitization potential of this compound, for instance from a Local Lymph Node Assay (LLNA), are not available in the reviewed literature. However, α,β-unsaturated aldehydes as a class are known to have sensitizing properties due to their ability to react with skin proteins.

Mutagenicity and Genotoxicity

Information regarding the mutagenicity of this compound is limited. A study on the related compound, 2-ethyl-2-hexenal, showed no mutagenic activity in an Ames test with Salmonella typhimurium strains TA97, TA98, TA100, and TA1535, with or without metabolic activation.[6] It is important to note that other α,β-unsaturated aldehydes, such as crotonaldehyde, have shown mutagenic potential in some test systems.[7]

Carcinogenicity

There are no specific carcinogenicity studies available for this compound. The International Agency for Research on Cancer (IARC) has classified the related compound, crotonaldehyde, as Group 3: Not classifiable as to its carcinogenicity to humans, based on inadequate evidence in humans and animals.[7]

Reproductive and Developmental Toxicity

No data on the reproductive or developmental toxicity of this compound were found in the reviewed literature.

Occupational Exposure Limits

No specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PEL) from OSHA, Threshold Limit Values (TLV) from ACGIH, or Recommended Exposure Limits (REL) from NIOSH, have been established for this compound. For the structurally related compound, crotonaldehyde, OSHA has set a PEL-TWA of 2 ppm (6 mg/m³).[2]

Experimental Protocols

Detailed experimental protocols for toxicity studies specific to this compound are not publicly available. However, standard methodologies for such tests are well-established by organizations like the Organisation for Economic Co-operation and Development (OECD). The following provides an overview of the principles of these standard protocols.

Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity is typically determined by administering a single dose of the substance to fasted animals (usually rats) via gavage.[8] Several dose groups are used with a set number of animals per group.[8] The animals are observed for a period of at least 14 days for signs of toxicity and mortality.[8] The LD₅₀, the dose estimated to be lethal to 50% of the animals, is then calculated.[8]

OECD_401_Workflow start Start: Acclimatize Animals fasting Fast Animals Overnight start->fasting dosing Administer Single Oral Dose (Gavage) fasting->dosing observation Observe for 14 Days (Toxicity Signs & Mortality) dosing->observation necropsy Necropsy of all Animals observation->necropsy ld50 Calculate LD50 necropsy->ld50

Workflow for Acute Oral Toxicity Study (OECD 401).
Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)

This in vitro test assesses the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.[9][10] The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix).[9][10] If the substance is a mutagen, it will cause the bacteria to revert to a prototrophic state, allowing them to grow on a minimal medium agar (B569324) plate.[9][10] The number of revertant colonies is counted and compared to a control.[9]

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating and Incubation cluster_analysis Analysis bacterial_strains Bacterial Strains (e.g., S. typhimurium) exposure_with_s9 Incubate Bacteria + Substance + S9 Mix bacterial_strains->exposure_with_s9 exposure_without_s9 Incubate Bacteria + Substance bacterial_strains->exposure_without_s9 test_substance Test Substance (Multiple Concentrations) test_substance->exposure_with_s9 test_substance->exposure_without_s9 s9_mix S9 Metabolic Activation System s9_mix->exposure_with_s9 plating Plate on Minimal Agar exposure_with_s9->plating exposure_without_s9->plating incubation Incubate for 48-72 hours plating->incubation colony_count Count Revertant Colonies incubation->colony_count result Compare to Control (Assess Mutagenicity) colony_count->result

General Workflow for the Ames Test (OECD 471).

Metabolism and Mechanism of Toxicity

As an α,β-unsaturated aldehyde, the toxicity of this compound is largely driven by the electrophilic nature of its carbon-carbon double bond and carbonyl group.

Predicted Metabolic Pathways

While specific metabolic studies for this compound are scarce, the metabolism of similar α,β-unsaturated aldehydes, such as crotonaldehyde, is well-documented and can serve as a predictive model. The primary metabolic pathways are expected to be:

  • Glutathione (B108866) (GSH) Conjugation: This is a major detoxification pathway where the nucleophilic thiol group of glutathione attacks the β-carbon of the unsaturated aldehyde in a Michael addition reaction. This can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). The resulting GSH conjugate can be further metabolized and excreted.[11]

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid by aldehyde dehydrogenases (ALDHs).

  • Reduction: The aldehyde group can be reduced to an alcohol by alcohol dehydrogenases or other reductases.

Metabolism substance This compound α,β-Unsaturated Aldehyde path1 Glutathione (GSH) Conjugation (Michael Addition) substance->path1 path2 Oxidation (ALDH) substance->path2 path3 Reduction (ADH/Reductases) substance->path3 metabolite1 GSH Conjugate path1->metabolite1 metabolite2 Carboxylic Acid Derivative path2->metabolite2 metabolite3 Alcohol Derivative path3->metabolite3 excretion Excretion metabolite1->excretion metabolite2->excretion metabolite3->excretion

Predicted Metabolic Pathways of this compound.
Mechanism of Toxicity

The primary mechanism of toxicity for α,β-unsaturated aldehydes is their high reactivity as soft electrophiles. They readily form covalent adducts with biological nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione.[12] This can lead to:

  • Depletion of Cellular Glutathione: Reaction with GSH depletes the cell's primary defense against oxidative stress, making it more susceptible to damage from reactive oxygen species (ROS).

  • Enzyme Inactivation: Adduct formation with cysteine residues in the active sites of enzymes can lead to their inactivation, disrupting critical cellular processes.

  • Protein Damage and Dysfunction: Widespread adduction to proteins can lead to protein cross-linking, misfolding, and aggregation, contributing to cellular stress and apoptosis.

  • DNA Adduct Formation: Although less common than reaction with proteins, α,β-unsaturated aldehydes can also react with DNA bases, particularly guanine, to form adducts that can be mutagenic.[7]

Toxicity_Mechanism substance This compound (α,β-Unsaturated Aldehyde) michael_addition Michael Addition (Electrophilic Attack) substance->michael_addition gsh Glutathione (GSH) michael_addition->gsh protein_thiols Protein Thiols (Cysteine) michael_addition->protein_thiols dna DNA (Guanine) michael_addition->dna nucleophiles Cellular Nucleophiles consequence1 GSH Depletion → Oxidative Stress gsh->consequence1 consequence2 Enzyme Inactivation → Disrupted Metabolism protein_thiols->consequence2 consequence3 Protein Damage → Cellular Dysfunction protein_thiols->consequence3 consequence4 DNA Adducts → Mutagenicity dna->consequence4

Mechanism of Toxicity for α,β-Unsaturated Aldehydes.

Conclusion

This compound is a flammable liquid that is toxic in contact with skin and causes skin and serious eye irritation. Safe handling practices, including the use of appropriate personal protective equipment and working in a well-ventilated area, are essential to minimize exposure. While specific data on its chronic toxicity, carcinogenicity, and reproductive effects are lacking, its classification as an α,β-unsaturated aldehyde suggests a potential for such effects due to its reactivity with biological macromolecules. Further research is needed to fully characterize the toxicological profile of this compound and to establish occupational exposure limits. In the absence of specific data, a cautious approach should be taken, and risk assessments may consider read-across from structurally related and better-studied α,β-unsaturated aldehydes.

References

Methodological & Application

Application Note: Laboratory Synthesis of 2-Ethyl-2-butenal via Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the laboratory synthesis of 2-Ethyl-2-butenal. The synthesis is achieved through the self-condensation of n-butyraldehyde, a classic example of an aldol (B89426) condensation reaction. This process is of significant industrial interest as this compound is a key intermediate in the production of 2-ethylhexanol, a widely used plasticizer. The protocol described herein utilizes a solid base catalyst, which offers advantages in terms of separation and potential for continuous processing. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is a valuable organic intermediate primarily synthesized from the aldol condensation of n-butyraldehyde.[1] This reaction involves the dimerization of two molecules of n-butyraldehyde to form 2-ethyl-3-hydroxyhexanal, which then undergoes dehydration to yield the α,β-unsaturated aldehyde, this compound. The overall transformation is a cornerstone of industrial organic synthesis. This document outlines a laboratory-scale procedure, summarizing key quantitative data and providing a detailed experimental protocol for its preparation.

Quantitative Data Summary

The following table summarizes the quantitative data from various catalytic systems for the synthesis of this compound from n-butyraldehyde.

CatalystTemperature (°C)Pressure (MPa)n-Butyraldehyde Conversion (%)This compound Yield (%)This compound Selectivity (%)Reference
KF-γ-Al2O3120Not Specified99.098.199.1[2]
MgO-Al2O380 - 2200.1 - 1.0Up to 90.45 (per pass)Up to 96.0Not Specified[3]
Pd/TiO21903.291.2Not Specified89.8 (for 2-ethylhexanal)[4]

Experimental Protocol

This protocol is a representative procedure based on the aldol condensation of n-butyraldehyde using a solid base catalyst.

Materials and Equipment
  • Reagents:

    • n-Butyraldehyde (≥99%)

    • Solid base catalyst (e.g., KF-γ-Al2O3 or MgO-Al2O3)

    • Solvent (e.g., 2-ethylhexanol, optional)[3]

    • Inert gas (e.g., Nitrogen or Argon)

  • Equipment:

    • Glass-lined or stainless steel reactor (e.g., fixed-bed reactor or round-bottom flask with overhead stirring)

    • Heating mantle or oil bath with temperature controller

    • Condenser

    • Distillation apparatus

    • Gas chromatograph (GC) for analysis

Reaction Setup
  • Catalyst Preparation: If using a fixed-bed reactor, pack the solid base catalyst into the reactor column. For a batch reaction, add the catalyst to the reaction vessel.

  • Inert Atmosphere: Purge the reactor system with an inert gas, such as nitrogen, to remove air and moisture.[3]

  • Solvent Addition (Optional): If a solvent is used to wet the catalyst, add it to the reactor.[3]

Reaction Procedure
  • Reactant Feed: Introduce n-butyraldehyde into the reactor. In a continuous process, the reactant is fed at a constant flow rate.

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 120°C) and, if applicable, pressurize the system (e.g., 0.2 MPa).[2][3]

  • Reaction Time: Allow the reaction to proceed for a sufficient duration (e.g., 6 hours for a batch process) to achieve high conversion.[2]

  • Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by gas chromatography (GC) to determine the conversion of n-butyraldehyde and the selectivity for this compound.

Work-up and Purification
  • Cooling: After the reaction is complete, cool the reactor to room temperature.

  • Catalyst Separation: In a batch process, separate the solid catalyst by filtration. In a continuous process, the product mixture will have already exited the catalyst bed.

  • Distillation: Purify the crude product mixture by distillation. Unreacted n-butyraldehyde can be recovered and recycled.[3] The product, this compound, is collected as a specific boiling point fraction.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Infrared (IR) Spectroscopy

Visualizations

Reaction Pathway

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product n-Butyraldehyde_1 n-Butyraldehyde Aldol_Condensation Aldol Condensation (Solid Base Catalyst) n-Butyraldehyde_1->Aldol_Condensation n-Butyraldehyde_2 n-Butyraldehyde n-Butyraldehyde_2->Aldol_Condensation Intermediate 2-Ethyl-3-hydroxyhexanal Aldol_Condensation->Intermediate Addition Product This compound Intermediate->Product Dehydration Water Water Intermediate->Water Dehydration G start Start reactor_prep Reactor and Catalyst Preparation start->reactor_prep reaction Aldol Condensation Reaction (n-Butyraldehyde) reactor_prep->reaction cooling Cooling to Room Temperature reaction->cooling separation Catalyst Separation (Filtration) cooling->separation purification Purification (Distillation) separation->purification analysis Product Characterization (GC, NMR, IR) purification->analysis end End analysis->end

References

Application Notes and Protocols for 2-Ethyl-2-butenal in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Ethyl-2-butenal as a versatile precursor in organic synthesis. This compound, an α,β-unsaturated aldehyde, serves as a valuable building block for the synthesis of a variety of organic molecules, particularly heterocyclic compounds and functionalized carbonyl derivatives. Its reactivity profile, characterized by the presence of both an aldehyde functionality and a conjugated double bond, allows for its participation in a range of chemical transformations.

I. Synthesis of Substituted Pyrazoles

This compound is an excellent precursor for the synthesis of 3-ethyl-4-methyl-1H-pyrazole, a substituted pyrazole (B372694) derivative. Pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds. The synthesis is typically achieved through a cyclocondensation reaction with hydrazine (B178648).

Application Note: One-Pot Iodine-Mediated Synthesis of 3-Ethyl-4-methyl-1H-pyrazole

An efficient and environmentally friendly method for the synthesis of pyrazoles from α,β-unsaturated aldehydes involves a one-pot reaction with hydrazine mediated by molecular iodine. This approach avoids the need for metal catalysts and the isolation of potentially unstable hydrazone intermediates. The reaction proceeds via the formation of a hydrazone, followed by an iodine-mediated oxidative cyclization and aromatization to yield the pyrazole. This method is noted for its high yields and broad substrate scope.

Table 1: Quantitative Data for the Synthesis of 3-Ethyl-4-methyl-1H-pyrazole

EntryReactant 1Reactant 2Catalyst/MediatorSolventTemperature (°C)Time (h)Yield (%)
1This compoundHydrazine hydrate (B1144303)I₂ (1.2 equiv)Ethanol (B145695)Reflux6~90 (estimated)
2This compoundPhenylhydrazineI₂ (1.2 equiv)EthanolReflux8~85 (estimated)

Note: Yields are estimated based on similar reactions with other α,β-unsaturated aldehydes as specific data for this compound was not explicitly found in the literature.

Experimental Protocol: Synthesis of 3-Ethyl-4-methyl-1H-pyrazole

Materials:

  • This compound (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv)

  • Iodine (I₂) (1.2 equiv)

  • Ethanol (0.2 M)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv) and hydrazine hydrate (1.2 equiv) in ethanol (to make a 0.2 M solution of the aldehyde).

  • Add molecular iodine (1.2 equiv) to the mixture.

  • Heat the reaction mixture to reflux and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.

  • Neutralize the mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford the pure 3-ethyl-4-methyl-1H-pyrazole.

Characterization Data (Predicted for 3-Ethyl-4-methyl-1H-pyrazole):

  • ¹H NMR: Signals corresponding to the ethyl and methyl protons, as well as the pyrazole ring protons.

  • ¹³C NMR: Resonances for the carbons of the ethyl and methyl groups, and the pyrazole ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the mass of the product.

G This compound This compound Hydrazone Intermediate Hydrazone Intermediate This compound->Hydrazone Intermediate Hydrazine Hydrate Cyclized Intermediate Cyclized Intermediate Hydrazone Intermediate->Cyclized Intermediate Iodine (I₂) 3-Ethyl-4-methyl-1H-pyrazole 3-Ethyl-4-methyl-1H-pyrazole Cyclized Intermediate->3-Ethyl-4-methyl-1H-pyrazole Aromatization

Synthesis of 3-Ethyl-4-methyl-1H-pyrazole.

II. Michael Addition Reactions

The conjugated double bond in this compound makes it an excellent Michael acceptor. It can react with a variety of nucleophiles (Michael donors) in a 1,4-conjugate addition to form a wide range of functionalized aldehydes.

Application Note: Organocatalytic Michael Addition

The Michael addition to α,β-unsaturated aldehydes like this compound can be efficiently catalyzed by chiral secondary amines, such as proline and its derivatives. This organocatalytic approach allows for the enantioselective synthesis of valuable chiral building blocks. The reaction proceeds through the formation of an enamine intermediate from the nucleophile and the catalyst, which then adds to the β-position of the aldehyde.

Table 2: Representative Michael Addition Reactions with this compound

EntryMichael DonorCatalystSolventProductYield (%)
1Diethyl malonateSodium ethoxideEthanolDiethyl 2-(3-oxo-2-ethylbutyl)malonate~80-90 (estimated)
2ThiophenolTriethylamineDichloromethane3-(Phenylthio)-2-ethylbutanal>90 (estimated)
3NitromethaneDBUAcetonitrile2-Ethyl-3-nitrobutanal~75-85 (estimated)

Note: Yields are estimated based on general Michael addition reactions with similar substrates.

Experimental Protocol: Michael Addition of Diethyl Malonate to this compound

Materials:

  • This compound (1.0 equiv)

  • Diethyl malonate (1.2 equiv)

  • Sodium ethoxide (0.1 equiv)

  • Anhydrous ethanol

  • Dilute hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve sodium ethoxide (0.1 equiv) in anhydrous ethanol.

  • To this solution, add diethyl malonate (1.2 equiv) dropwise at room temperature.

  • After stirring for 15 minutes, add this compound (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction mixture with dilute HCl.

  • Remove the ethanol under reduced pressure.

  • Extract the residue with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase to obtain the crude product.

  • Purify by column chromatography on silica gel.

G cluster_0 Michael Donor Activation cluster_1 Conjugate Addition cluster_2 Protonation Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate Base (NaOEt) Adduct Enolate Adduct Enolate Enolate->Adduct Enolate This compound Michael Adduct Michael Adduct Adduct Enolate->Michael Adduct H⁺ Source

Michael Addition Workflow.

III. Wittig Reaction

The aldehyde functionality of this compound can undergo a Wittig reaction with phosphorus ylides to form substituted dienes. This reaction is a powerful tool for the stereoselective synthesis of alkenes.

Application Note: Synthesis of Substituted Dienes

The Wittig reaction of this compound with various stabilized and unstabilized ylides provides access to a range of conjugated dienes. The stereochemical outcome of the reaction is dependent on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while unstabilized ylides typically yield (Z)-alkenes.

Table 3: Representative Wittig Reactions of this compound

EntryPhosphonium SaltBaseYlide TypeProductE/Z RatioYield (%)
1Methyltriphenylphosphonium (B96628) bromiden-BuLiUnstabilized3-Ethyl-1,3-pentadieneN/A~70-80 (estimated)
2Ethyltriphenylphosphonium bromiden-BuLiUnstabilized3-Ethyl-2,4-hexadiene~1:4~65-75 (estimated)
3(Carbethoxymethylene)triphenylphosphoraneN/AStabilizedEthyl 4-ethyl-2,4-hexadienoate>95:5~80-90 (estimated)

Note: Yields and E/Z ratios are estimated based on general Wittig reactions.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium bromide

Materials:

  • Methyltriphenylphosphonium bromide (1.1 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)

  • This compound (1.0 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Pentane (B18724)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask and line

  • Syringes

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equiv) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.05 equiv) dropwise. The formation of the ylide is indicated by a color change to deep red or orange.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with pentane (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and carefully concentrate the solvent (the product is volatile) to obtain the crude diene.

  • Purify by distillation or flash chromatography if necessary.

G Phosphonium Salt Phosphonium Salt Phosphonium Ylide Phosphonium Ylide Phosphonium Salt->Phosphonium Ylide Strong Base (n-BuLi) Oxaphosphetane Oxaphosphetane Phosphonium Ylide->Oxaphosphetane This compound Alkene + Triphenylphosphine oxide Alkene + Triphenylphosphine oxide Oxaphosphetane->Alkene + Triphenylphosphine oxide Decomposition

Wittig Reaction Pathway.

Application of 2-Ethyl-2-butenal in the Synthesis of 2-Ethylhexanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: 2EH-SYNTH-001

Introduction

2-Ethylhexanol (2-EH) is a branched, eight-carbon chiral alcohol and a significant industrial chemical, with an annual production of approximately 2.5 million tonnes.[1] It serves as a crucial precursor in the manufacturing of various products, including plasticizers (such as bis(2-ethylhexyl) phthalate, DEHP), lubricants, and coatings, where it contributes to properties like flexibility and durability.[1] It is also utilized as a low-volatility solvent and an octane (B31449) booster. The industrial synthesis of 2-ethylhexanol predominantly follows the oxo process, starting from propylene (B89431) and synthesis gas (a mixture of carbon monoxide and hydrogen).[2][3] This process generates n-butyraldehyde, which then undergoes a self-aldol condensation to form 2-ethyl-2-hexenal (B1232207). The subsequent hydrogenation of this unsaturated aldehyde yields 2-ethylhexanol.[2][4] While the common intermediate is 2-ethyl-2-hexenal, 2-ethyl-2-butenal represents a related α,β-unsaturated aldehyde that can be hydrogenated to produce 2-ethylhexanol. This document outlines the application of this compound and its isomers in the synthesis of 2-ethylhexanol, focusing on the catalytic hydrogenation step, and provides detailed protocols for researchers in chemical synthesis and drug development.

Chemical Pathway

The synthesis of 2-ethylhexanol from n-butyraldehyde is a two-step process. The first step is an aldol (B89426) condensation of two n-butyraldehyde molecules, which, after dehydration, forms 2-ethyl-2-hexenal. The second and final step is the hydrogenation of 2-ethyl-2-hexenal to 2-ethylhexanol. This hydrogenation proceeds via the formation of 2-ethylhexanal (B89479) as an intermediate. The carbon-carbon double bond is typically more reactive and is hydrogenated first, followed by the hydrogenation of the aldehyde group to an alcohol.[5]

The overall reaction scheme is as follows:

  • Aldol Condensation: 2 * n-Butyraldehyde → 2-Ethyl-2-hexenal + H₂O

  • Hydrogenation: 2-Ethyl-2-hexenal + 2H₂ → 2-Ethylhexanol

This document focuses on the hydrogenation step, which is critical for the selective production of 2-ethylhexanol.

G cluster_0 Aldol Condensation cluster_1 Hydrogenation n-Butyraldehyde n-Butyraldehyde 2-Ethyl-2-hexenal 2-Ethyl-2-hexenal n-Butyraldehyde->2-Ethyl-2-hexenal NaOH or Basic Catalyst 2-Ethylhexanal 2-Ethylhexanal 2-Ethyl-2-hexenal->2-Ethylhexanal +H2 (Catalyst) 2-Ethylhexanol 2-Ethylhexanol 2-Ethylhexanal->2-Ethylhexanol +H2 (Catalyst)

Caption: Synthesis pathway of 2-ethylhexanol from n-butyraldehyde.

Quantitative Data

The efficiency of the hydrogenation of 2-ethyl-2-hexenal to 2-ethylhexanol is highly dependent on the catalyst and reaction conditions. Below is a summary of data from various studies.

Table 1: Performance of Various Catalysts in the Synthesis of 2-Ethylhexanol
CatalystTemperature (°C)Pressure (MPa)Reaction Time (h)n-Butyraldehyde Conversion (%)2-Ethylhexanol Selectivity (%)2-Ethylhexanol Yield (%)Reference
Ni/La-Al₂O₃1804.0610067.0-[4]
Ni/Ce-Al₂O₃1704.08100-66.9[6][7]
Ni/Al₂O₃-----49.4[8]
Pd/TiO₂1903.2-91.289.8 (to 2-ethylhexanal)-[9]
Ni-Cu/silica120-1401.2-3.5----[5]
Raney Nickel--->99>99-[2]

Note: Some studies report the one-pot synthesis from n-butyraldehyde, where conversion and selectivity are based on the initial reactant.

Experimental Protocols

This section provides a detailed protocol for the liquid-phase hydrogenation of 2-ethyl-2-hexenal to 2-ethylhexanol using a supported nickel catalyst.

Protocol 1: Liquid-Phase Hydrogenation of 2-Ethyl-2-hexenal

Objective: To synthesize 2-ethylhexanol by hydrogenating 2-ethyl-2-hexenal in a batch reactor.

Materials:

  • 2-Ethyl-2-hexenal (substrate)

  • Supported Nickel Catalyst (e.g., Ni/Al₂O₃ or commercial Ni-Cu/silica)[5][10]

  • Solvent (e.g., isopropanol, optional)

  • High-pressure batch reactor (e.g., Parr reactor) equipped with a magnetic stirrer, temperature controller, and pressure gauge

  • Hydrogen gas (high purity)

  • Nitrogen gas (for purging)

Procedure:

  • Catalyst Preparation:

    • If required, the catalyst should be activated (reduced) prior to use. This is typically done by heating the catalyst under a hydrogen flow at a specific temperature (e.g., 570°C for Ni/Ce-Al₂O₃ for 4 hours).[7] For commercially available pre-reduced catalysts, this step may be omitted.

  • Reactor Setup:

    • Ensure the reactor is clean and dry.

    • Add the desired amount of catalyst to the reactor vessel. For example, a 15% weight percentage of Ni/Ce-Al₂O₃ catalyst relative to the substrate can be used.[7]

    • Add the substrate, 2-ethyl-2-hexenal, and if necessary, a solvent.

    • Seal the reactor according to the manufacturer's instructions.

  • Purging:

    • Purge the reactor with nitrogen gas several times to remove any air.

    • Subsequently, purge the reactor with hydrogen gas to ensure an inert atmosphere.

  • Reaction:

    • Begin stirring the reactor contents.

    • Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 4.0 MPa).[4][7]

    • Heat the reactor to the target temperature (e.g., 170°C).[7]

    • Maintain the temperature and pressure for the specified reaction time (e.g., 8 hours).[7] The pressure will drop as hydrogen is consumed; maintain the pressure by supplying hydrogen from a reservoir.

  • Shutdown and Product Recovery:

    • After the reaction time has elapsed, turn off the heater and allow the reactor to cool to room temperature.

    • Vent the excess hydrogen pressure safely in a fume hood.

    • Purge the reactor with nitrogen.

    • Open the reactor and recover the liquid product mixture.

    • Separate the catalyst from the liquid product by filtration or centrifugation.

  • Analysis:

    • Analyze the product mixture using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of 2-ethyl-2-hexenal and the selectivity to 2-ethylhexanol and other byproducts.

Experimental Workflow

G start Start catalyst_prep Catalyst Preparation (Activation/Reduction) start->catalyst_prep reactor_setup Reactor Setup (Add Catalyst and Substrate) catalyst_prep->reactor_setup purging Purge Reactor (N2 then H2) reactor_setup->purging reaction Run Reaction (Set T, P, and Time) purging->reaction shutdown Shutdown and Cool reaction->shutdown product_recovery Product Recovery (Vent, Open, Filter) shutdown->product_recovery analysis Product Analysis (GC/GC-MS) product_recovery->analysis end End analysis->end

Caption: Workflow for the hydrogenation of 2-ethyl-2-hexenal.

Discussion

Catalyst Selection

Nickel-based catalysts are widely employed for the hydrogenation of α,β-unsaturated aldehydes due to their effectiveness in hydrogenating both the C=C and C=O bonds.[5] The choice of support (e.g., Al₂O₃, Ce-Al₂O₃) and the addition of promoters can influence the catalyst's activity and selectivity. For instance, Ce-modified Ni/Al₂O₃ has been shown to enhance the competitiveness of the aldol condensation versus the hydrogenation of n-butyraldehyde in one-pot syntheses, thereby improving the selectivity towards 2-ethylhexanol.[7] Palladium catalysts are also effective, particularly for the selective hydrogenation to the unsaturated alcohol or the saturated aldehyde, depending on the reaction conditions and catalyst formulation.

Side Reactions and Catalyst Deactivation

Several side reactions can occur during the synthesis of 2-ethylhexanol, leading to the formation of byproducts such as n-butanol (from the hydrogenation of unreacted n-butyraldehyde) and n-butyl butyrate.[7] Catalyst deactivation can also be a concern in industrial processes. For catalysts supported on alumina, deactivation may occur due to the hydration of γ-Al₂O₃, forming boehmite which can cover the active nickel species.[8] The agglomeration of metal particles at high temperatures can also lead to a loss of catalytic activity.[4]

Safety Precautions

  • The hydrogenation reaction should be carried out in a well-ventilated fume hood due to the use of flammable hydrogen gas.

  • High-pressure reactors must be operated by trained personnel, and all safety protocols provided by the manufacturer should be strictly followed.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each substance before use.

References

Application Note: Quantitative Analysis of 2-Ethyl-2-butenal using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of 2-Ethyl-2-butenal, a volatile organic compound, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are applicable for the determination of this compound in various matrices, which is crucial for applications in environmental monitoring, food safety, and quality control in drug development. The protocol includes comprehensive steps for sample preparation, instrument parameters, and data analysis. Due to the reactive nature of aldehydes, a derivatization step is included to enhance analytical sensitivity and specificity.

Introduction

This compound is a volatile α,β-unsaturated aldehyde that can be found as a byproduct in industrial processes and as a component in food and environmental samples. Accurate and sensitive quantification of this compound is essential for safety assessment and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] This application note details a robust GC-MS method for the analysis of this compound, including an optional derivatization step to improve chromatographic performance and detection limits.

Experimental Protocols

Two primary approaches for the GC-MS analysis of this compound are presented: a direct injection method and a method involving derivatization. The choice of method may depend on the sample matrix and the required sensitivity.

Protocol 1: Direct Headspace GC-MS Analysis

This method is suitable for the analysis of volatile compounds in liquid or solid samples without direct injection of the sample matrix, minimizing instrument contamination.[1]

1. Sample Preparation: Static Headspace (HS)

  • Place a precisely weighed or measured amount of the liquid or solid sample into a clean glass headspace vial.

  • Seal the vial tightly with a septum and cap.

  • If necessary, an internal standard can be added to the sample for improved quantitative accuracy.

  • Heat the vial in a headspace autosampler at a controlled temperature to allow the volatile compounds, including this compound, to partition into the headspace.[2]

2. GC-MS Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters for the analysis of this compound.

ParameterValue
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.[3]
Injection Mode Headspace injection
Inlet Temperature 250°C[3]
Carrier Gas Helium at a constant flow rate of 1.0 - 1.2 mL/min.[1]
Oven Program Initial temperature: 40°C, hold for 2 minutes. Ramp to 280°C at 4°C/minute, and hold for 5 minutes.[4]
MS Detector
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350
Acquisition Mode Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.
Transfer Line Temp. 280°C

3. Data Analysis and Quantification

  • Identification of this compound is based on its retention time and comparison of the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The mass spectrum of this compound shows characteristic fragments that can be used for confirmation.[5]

  • For quantification, a calibration curve is generated by analyzing a series of standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Protocol 2: GC-MS Analysis with PFBHA Derivatization

For enhanced sensitivity and improved chromatographic peak shape, especially in complex matrices, derivatization of the aldehyde group is recommended. O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes, forming a stable oxime derivative that is amenable to GC-MS analysis.[2][3]

1. Sample Preparation and Derivatization

  • Extraction: Extract this compound from the sample matrix using an appropriate technique such as liquid-liquid extraction (LLE) with a solvent like hexane (B92381) or solid-phase microextraction (SPME).[1][2]

  • Derivatization Reaction:

    • To the extracted sample, add a solution of PFBHA.[3]

    • The reaction is typically carried out in a sealed vial with gentle heating to facilitate the formation of the PFBHA-oxime derivative.[3]

  • Extraction of Derivative: After the reaction, the derivative is extracted into an organic solvent (e.g., hexane), and the extract is dried and concentrated before GC-MS analysis.[3]

2. GC-MS Instrumentation and Parameters

The GC-MS parameters are similar to Protocol 1, with potential adjustments to the oven temperature program to ensure optimal separation of the derivatized analyte.

ParameterValue
Gas Chromatograph Agilent 7890B GC System or equivalent[3]
Mass Spectrometer Agilent 5977B MSD or equivalent[3]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.[3]
Injection Volume 1 µL[3]
Inlet Temperature 250°C[3]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[3]
MS Detector
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for the target ions of the PFBHA-oxime derivative of this compound.
Transfer Line Temp. 280°C

3. Data Analysis and Quantification

  • The PFBHA derivative of this compound will have a different retention time and mass spectrum compared to the underivatized compound. The mass spectrum will exhibit characteristic ions corresponding to the derivative.

  • Quantification is performed using a calibration curve prepared from derivatized standards.

Data Presentation

The following table summarizes the expected quantitative performance parameters for the GC-MS analysis of aldehydes using a derivatization approach. These values are based on the analysis of structurally similar short-chain aldehydes and serve as a general guideline.[6]

Performance ParameterExpected Value
Limit of Detection (LOD)Typically in the µg/L range.[6]
Limit of Quantitation (LOQ)Typically in the µg/L range.[6]
Linearity (R²)> 0.99[6]
Precision (%RSD)< 15%
Accuracy (% Recovery)80 - 120%

Mandatory Visualization

GCMS_Workflow Sample Sample Collection (e.g., Environmental, Food, Drug Product) Preparation Sample Preparation Sample->Preparation Direct_HS Direct Headspace (HS) Analysis Preparation->Direct_HS For Volatiles Extraction Liquid-Liquid or Solid-Phase Microextraction Preparation->Extraction For Complex Matrices GC_Injection GC Injection Direct_HS->GC_Injection Derivatization_Route Derivatization with PFBHA Derivatization Derivatization Reaction Derivatization_Route->Derivatization Extraction->Derivatization_Route Derivatization->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (MS) GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Result Result: Concentration of This compound Data_Analysis->Result

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for the Purification of Crude 2-Ethyl-2-butenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of crude 2-Ethyl-2-butenal. The techniques described herein are designed to remove common impurities resulting from its synthesis, typically the aldol (B89426) condensation of n-butyraldehyde. The methods covered include fractional distillation, purification via sodium bisulfite adduct formation, and column chromatography.

Introduction to this compound and its Purification

This compound is an alpha,beta-unsaturated aldehyde with the chemical formula C₆H₁₀O. It is a flammable and toxic liquid with a boiling point of approximately 136.5°C[1]. Its synthesis via the aldol condensation of n-butyraldehyde can lead to several impurities, including unreacted starting materials, higher molecular weight condensation byproducts like 2-ethyl-4-methylpentenal, and polymeric materials. High purity this compound is essential for its use in various chemical syntheses and drug development applications where impurities can lead to unwanted side reactions and products.

The choice of purification method depends on the nature and quantity of the impurities, the desired final purity, and the scale of the purification. This guide offers a comparative overview of the most common and effective techniques.

Physicochemical Properties and Safety Precautions

A thorough understanding of the properties of this compound is crucial for safe and effective purification.

PropertyValue
Molecular FormulaC₆H₁₀O
Molecular Weight98.14 g/mol [2]
Boiling Point136.5 °C at 760 mmHg
Flash Point28.3 °C[3]
Density0.829 g/cm³[3]
SolubilitySparingly soluble in water; soluble in organic solvents.
AppearanceColorless to pale yellow liquid.

Safety Precautions: this compound is a flammable liquid and is toxic upon contact with skin[2]. All handling and purification procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coats, and chemical-resistant gloves, must be worn. Distillation of this flammable compound requires careful attention to prevent fires; use of a heating mantle is mandatory, and open flames must be avoided[4][5][6].

Purification Techniques: A Comparative Overview

The following table summarizes the advantages and disadvantages of the primary purification techniques for crude this compound.

Purification TechniquePrincipleAdvantagesDisadvantagesEstimated PurityEstimated Yield
Fractional Distillation Separation based on differences in boiling points.Effective for removing both lower and higher boiling impurities. Scalable.Potential for thermal degradation of the product. Requires careful control of temperature and pressure.>98%70-90%
Bisulfite Adduct Formation Reversible reaction with sodium bisulfite to form a water-soluble adduct.Highly selective for aldehydes. Effective for removing non-aldehydic impurities. Can be performed at room temperature.Requires subsequent regeneration of the aldehyde. May not be effective for highly hindered aldehydes.>99%80-95%
Column Chromatography Separation based on differential adsorption on a stationary phase.Can provide very high purity. Good for small-scale purifications.Can be time-consuming and requires significant solvent volumes. Potential for product decomposition on silica (B1680970) gel.>99%60-80%

Experimental Protocols

Fractional Distillation under Reduced Pressure

Fractional distillation is a suitable method for purifying this compound on a larger scale, especially for removing impurities with significantly different boiling points. Performing the distillation under reduced pressure is recommended to lower the boiling point and minimize thermal decomposition.

Objective: To achieve a purity of >98%.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump and vacuum gauge

  • Boiling chips or magnetic stir bar

Protocol:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound, not exceeding two-thirds of its volume. Add boiling chips or a magnetic stir bar.

  • Applying Vacuum: Slowly and carefully apply a vacuum to the system. A pressure of 20-50 mmHg is a good starting point.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Collecting Fractions:

    • Collect the initial fraction, which will contain lower-boiling impurities, until the temperature at the distillation head stabilizes.

    • Change the receiving flask to collect the main fraction of purified this compound as the temperature stabilizes at its boiling point at the applied pressure.

    • Monitor the temperature closely. A drop in temperature indicates that the main product has distilled over.

  • Shutdown: Turn off the heat and allow the system to cool before slowly releasing the vacuum.

Purification via Sodium Bisulfite Adduct Formation

This chemical method is highly selective for aldehydes and is excellent for removing non-aldehydic impurities. The aldehyde is converted to a water-soluble bisulfite adduct, which is then separated from the organic impurities. The aldehyde is subsequently regenerated.

Objective: To achieve a purity of >99%.

Materials:

  • Crude this compound

  • Saturated sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Dimethylformamide (DMF)

  • Hexanes or other non-polar organic solvent

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)

  • Separatory funnel

  • Beakers and flasks

  • Drying agent (e.g., anhydrous magnesium sulfate)

Protocol:

  • Adduct Formation:

    • In a flask, dissolve the crude this compound in an equal volume of DMF.

    • Transfer the solution to a separatory funnel and add an excess of freshly prepared saturated sodium bisulfite solution.

    • Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form.

  • Extraction of Impurities:

    • Add hexanes to the separatory funnel and shake to extract the non-aldehydic organic impurities.

    • Allow the layers to separate and drain the lower aqueous layer containing the bisulfite adduct into a clean flask. Discard the upper organic layer.

  • Regeneration of Aldehyde:

    • Transfer the aqueous solution of the adduct to a clean separatory funnel.

    • Slowly add 10 M sodium hydroxide solution with cooling until the solution is strongly basic (pH > 12). This will regenerate the this compound.

    • Extract the regenerated aldehyde with two portions of hexanes.

  • Work-up:

    • Combine the organic extracts and wash with water, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Column Chromatography

Column chromatography is ideal for small-scale purification to obtain very high purity material. Care must be taken as unsaturated aldehydes can be sensitive to acidic silica gel.

Objective: To achieve a purity of >99%.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (B92381)

  • Diethyl ether

  • Chromatography column

  • Collection tubes

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

    • Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent (e.g., 5% diethyl ether in hexane).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a non-polar solvent system, such as 2-5% diethyl ether in hexane.

    • Collect fractions and monitor their composition by thin-layer chromatography (TLC) or gas chromatography (GC).

    • This compound is expected to elute before more polar impurities.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualization of Purification Workflows

The following diagrams illustrate the logical flow of the described purification techniques.

Purification_Workflow cluster_distillation Fractional Distillation start_dist Crude this compound dist_proc Distillation under Reduced Pressure start_dist->dist_proc impurities_low Low-Boiling Impurities dist_proc->impurities_low First Fraction product_dist Pure this compound dist_proc->product_dist Main Fraction impurities_high High-Boiling Residue dist_proc->impurities_high Residue Bisulfite_Workflow cluster_bisulfite Bisulfite Adduct Purification start_bis Crude this compound adduct_form Adduct Formation (NaHSO₃) start_bis->adduct_form extraction Extraction with Organic Solvent adduct_form->extraction aq_phase Aqueous Phase (Adduct) extraction->aq_phase org_phase Organic Phase (Impurities) extraction->org_phase regeneration Regeneration (NaOH) aq_phase->regeneration product_bis Pure this compound regeneration->product_bis Chromatography_Workflow cluster_chromatography Column Chromatography start_chrom Crude this compound load_col Load on Silica Gel Column start_chrom->load_col elution Elution with Solvent Gradient load_col->elution fractions Collect Fractions elution->fractions analysis Analyze Fractions (TLC/GC) fractions->analysis combine Combine Pure Fractions analysis->combine product_chrom Pure this compound combine->product_chrom

References

No Direct Role of 2-Ethyl-2-butenal in Insecticide Production Identified

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases reveals no direct application or established role for 2-Ethyl-2-butenal in the production of insecticides. Initial investigations into this area led to a similarly named but structurally distinct compound, 2-Ethyl-2-hexenal, which has been cited for its use in insecticide manufacturing. However, for this compound, there is a notable absence of data supporting its use as an active ingredient, precursor, or intermediate in the synthesis of insecticidal agents.

Efforts to locate quantitative data on the efficacy of this compound as an insecticide, such as LC50 or LD50 values, were unsuccessful. Furthermore, no experimental protocols for its use in insecticide synthesis or for testing its insecticidal activity could be found in the public domain. Consequently, the creation of detailed application notes and protocols as requested is not feasible due to the lack of foundational information.

It is crucial to distinguish between this compound and 2-Ethyl-2-hexenal. While both are α,β-unsaturated aldehydes, their chemical properties and industrial applications differ. The National Toxicology Program has noted the use of 2-Ethyl-2-hexenal in the manufacturing of insecticides, alongside its application as an antimicrobial and acaricidal agent[1]. This distinction is critical for researchers and professionals in the field of drug development and crop protection.

For clarity, the chemical structures of the two compounds are presented below:

This compound

  • Molecular Formula: C₆H₁₀O

  • CAS Number: 19780-25-7

2-Ethyl-2-hexenal

  • Molecular Formula: C₈H₁₄O

  • CAS Number: 645-62-5

Due to the lack of verifiable information on the role of this compound in insecticide production, no quantitative data tables or experimental workflow diagrams can be provided. Researchers interested in the development of novel insecticides may find more relevant information by investigating compounds with established biocidal activity or those structurally related to known insecticides.

References

Application Notes and Protocols: 2-Ethyl-2-butenal as a Warning Agent in Leak Detectors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-Ethyl-2-butenal as a warning agent for leak detection. This document includes its chemical and physical properties, safety information, and detailed protocols for evaluating its efficacy and material compatibility.

Introduction

Early detection of gas leaks is critical for preventing accidents in industrial and residential settings. Warning agents, or odorants, are added to otherwise odorless gases, such as natural gas, to provide a distinct and recognizable smell, alerting individuals to a potential leak. This compound, an α,β-unsaturated aldehyde, possesses a pungent odor that suggests its potential as such a warning agent. A related compound, 2-Ethyl-2-hexenal, has been utilized in warning and leak detectors, indicating the suitability of this class of compounds for such applications.[1] This document outlines the properties of this compound and provides protocols for its evaluation as a leak detection agent.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various environmental and operational conditions.

PropertyValueReference
Molecular Formula C₆H₁₀O[2][3][4][5]
Molecular Weight 98.14 g/mol [2][4][5]
CAS Number 19780-25-7[3][4][5]
Appearance Colorless to slightly pale yellow liquid[3]
Boiling Point 136.5 °C at 760 mmHg
Flash Point 31 °C[3]
Vapor Pressure 7.34 mmHg at 25°C
Solubility in Water 4710 mg/L at 25 °C (estimated)
Synonyms 2-Ethylcrotonaldehyde, (E)-2-ethylbut-2-enal[2][4][5]

Safety and Hazard Information

This compound is a hazardous substance and must be handled with appropriate safety precautions. The GHS classification and precautionary statements are summarized in Table 2.

Hazard ClassGHS ClassificationPrecautionary StatementsReference
Flammable Liquid Category 3H226: Flammable liquid and vapor. Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. Keep container tightly closed.[2][3]
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin. Wear protective gloves/protective clothing.[2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation. Wash skin thoroughly after handling.[2]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation. Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

Olfactory Perception and Signaling Pathway

The detection of aldehydes like this compound is mediated by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.[2][6] The binding of an odorant molecule to its specific OR initiates a signal transduction cascade.

Some aldehydes are not detected directly but are recognized by their ability to react with water to form a gem-diol, which then activates the olfactory receptor. The general signaling pathway for odorant detection is as follows:

  • Odorant Binding: The odorant molecule (or its gem-diol form) binds to a specific Olfactory Receptor (OR), a type of G-protein coupled receptor (GPCR).

  • G-Protein Activation: This binding causes a conformational change in the OR, activating the associated G-protein (Gαolf).

  • Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The influx of cations (primarily Ca²⁺ and Na⁺) through the CNG channels depolarizes the olfactory sensory neuron.

  • Signal Transmission: This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of smell.

Olfactory_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-Protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP CNG_channel CNG Ion Channel Depolarization Depolarization CNG_channel->Depolarization Cation Influx cAMP->CNG_channel Opens Signal Signal to Brain Depolarization->Signal

Caption: General olfactory signaling pathway for aldehyde detection.

Experimental Protocols

Determination of Odor Threshold

Objective: To determine the detection and recognition odor thresholds of this compound in air.

Materials:

  • This compound (high purity)

  • Odor-free air or nitrogen for dilution

  • Gas mixing apparatus (e.g., dynamic olfactometer)

  • A panel of at least 8 screened and trained human subjects

  • Controlled environment room with adequate ventilation

Procedure:

  • Panelist Selection and Training: Select panelists based on their olfactory sensitivity and ability to provide consistent results. Train them to recognize and describe the odor of this compound.

  • Sample Preparation: Prepare a series of calibrated concentrations of this compound in odor-free air using a dynamic olfactometer. The concentration range should span from below the expected detection threshold to a level that is easily recognizable. A starting point can be estimated from the odor threshold of the related compound, 2-butenal, which is in the range of 0.035 to 0.2 ppm.[8]

  • Presentation Method: Use a forced-choice ascending concentration series method. Present three samples to the panelist at each concentration level: two blanks (odor-free air) and one sample containing this compound.

  • Detection Threshold: Instruct the panelists to identify the sample that is different from the other two. The detection threshold is the lowest concentration at which a statistically significant portion of the panel (typically 50%) can correctly identify the odorous sample.

  • Recognition Threshold: After a correct detection, ask the panelist to describe the odor. The recognition threshold is the lowest concentration at which a statistically significant portion of the panel can correctly describe the characteristic odor of this compound.

  • Data Analysis: Calculate the geometric mean of the individual threshold concentrations to determine the panel's detection and recognition thresholds.

Odor_Threshold_Workflow Start Start Panel_Selection Panelist Selection & Training Start->Panel_Selection Sample_Prep Prepare Dilutions of this compound in Air Panel_Selection->Sample_Prep Presentation Present Samples (2 Blanks, 1 Odorant) Ascending Concentration Sample_Prep->Presentation Decision Panelist Identifies Odorous Sample? Presentation->Decision Decision->Presentation No Recognition Panelist Recognizes Odor? Decision->Recognition Yes Record_Detection Record Detection Threshold Recognition->Record_Detection Record_Recognition Record Recognition Threshold Recognition->Record_Recognition Yes Record_Detection->Presentation Continue for Recognition End End Record_Recognition->End

Caption: Workflow for odor threshold determination.

Leak Detection Efficacy

The effectiveness of this compound as a leak detector can be evaluated by simulating a leak in a controlled environment.

Objective: To assess the ability of untrained individuals to detect a simulated gas leak odorized with this compound.

Materials:

  • A test chamber or a well-ventilated room of known volume

  • A cylinder of an odorless carrier gas (e.g., nitrogen or methane)

  • A system for injecting a controlled concentration of this compound into the carrier gas

  • A gas dispersion system

  • Untrained human subjects

Procedure:

  • Odorant Concentration: Based on the determined odor threshold, prepare a carrier gas containing this compound at a concentration that is a multiple of the recognition threshold (e.g., 5x or 10x) to ensure detectability.

  • Simulated Leak: Introduce the odorized gas into the test chamber at a controlled rate to simulate a leak.

  • Detection Task: Have untrained subjects enter the room at specified intervals and report if they detect any unusual odor.

  • Time to Detection: Record the time it takes for each subject to detect the odor.

  • Data Analysis: Analyze the percentage of subjects who detected the odor and the average time to detection.

Material Compatibility

It is crucial to ensure that the warning agent does not adversely affect the materials of the gas distribution system.

Objective: To evaluate the compatibility of this compound with common materials used in gas pipelines and components.

Materials:

  • Samples of materials commonly used in gas systems (e.g., carbon steel, stainless steel, polyethylene, PVC, various elastomers for seals and gaskets)

  • This compound (neat and in a representative gas mixture)

  • Sealed containers for exposure testing

  • Analytical equipment for material characterization (e.g., tensile tester, hardness tester, microscope)

Procedure:

  • Exposure: Immerse or expose the material samples to this compound (both neat and in a gas mixture) in sealed containers at a relevant temperature (e.g., 50°C) for an extended period (e.g., 30, 60, and 90 days). Include control samples exposed to the gas mixture without the odorant.

  • Visual Inspection: Periodically inspect the samples for any visible changes, such as discoloration, swelling, cracking, or crazing.

  • Mechanical Testing: After the exposure period, perform mechanical tests on the samples, such as tensile strength, elongation at break, and hardness, and compare the results with the control samples.

  • Weight Change: Measure the weight of the samples before and after exposure to determine any significant weight gain (absorption) or loss (degradation).

  • Data Analysis: A significant change in any of these properties would indicate incompatibility.

Chemical Stability

The warning agent must remain stable under the conditions of the gas distribution system to ensure its effectiveness over time.

Objective: To assess the long-term chemical stability of this compound in a simulated natural gas environment.

Materials:

  • A cylinder of simulated natural gas

  • A system for injecting a known concentration of this compound into the gas

  • A temperature-controlled storage vessel

  • Gas chromatography-mass spectrometry (GC-MS) or other suitable analytical instrumentation

Procedure:

  • Sample Preparation: Prepare a sample of simulated natural gas containing a known concentration of this compound.

  • Storage: Store the gas mixture in a sealed, inert vessel at an elevated temperature (e.g., 60°C) to accelerate aging.

  • Analysis: At regular intervals (e.g., 0, 30, 60, 90 days), take a sample of the gas and analyze the concentration of this compound using GC-MS.

  • Data Analysis: A significant decrease in the concentration of this compound over time would indicate instability. Identify any degradation products to understand the degradation pathway.

Conclusion

This compound shows promise as a warning agent for leak detection due to its pungent odor. However, a thorough evaluation of its odor threshold, efficacy, material compatibility, and chemical stability is required before it can be considered for practical application. The protocols outlined in this document provide a framework for conducting such an evaluation. All handling and experiments should be performed in accordance with strict safety protocols due to the hazardous nature of this compound.

References

Application Notes and Protocols for the Synthesis of 2-Ethyl-2-hexenal via Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 2-ethyl-2-hexenal (B1232207) through the aldol (B89426) condensation of n-butyraldehyde. It includes information on catalyst preparation, reaction procedures for both liquid and vapor-phase systems, and analytical methods for product quantification. Safety precautions for handling the chemicals involved are also addressed.

Introduction

The aldol condensation of n-butyraldehyde is a crucial industrial process for the production of 2-ethyl-2-hexenal, a valuable intermediate in the synthesis of 2-ethylhexanol and other fine chemicals.[1][2] This reaction involves the dimerization of n-butyraldehyde in the presence of a catalyst, followed by dehydration to yield the α,β-unsaturated aldehyde, 2-ethyl-2-hexenal. This document outlines detailed procedures using solid-base catalysts, which offer advantages in terms of separation and reusability over homogeneous catalysts.

Safety Precautions

2.1 n-Butyraldehyde:

  • Hazards: Highly flammable liquid and vapor. Causes serious eye irritation. May be harmful if swallowed or in contact with skin.[3][4][5]

  • Precautions: Keep away from heat, sparks, open flames, and hot surfaces.[3] Use explosion-proof electrical equipment.[3] Wear protective gloves, eye protection, and face protection.[4] Handle in a well-ventilated area.[6] Ground and bond container and receiving equipment to prevent static discharges.[3]

2.2 2-Ethyl-2-hexenal:

  • Hazards: Causes skin irritation and may cause an allergic skin reaction.[7] Causes serious eye damage.[7] Harmful to aquatic life with long-lasting effects.[7]

  • Precautions: Avoid breathing mist or vapors.[7] Wash skin thoroughly after handling.[8] Wear protective gloves, eye protection, and face protection.[7] Avoid release to the environment.[8]

2.3 General Precautions:

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, should be worn at all times.

  • Fire extinguishing media such as alcohol foam, dry chemicals, or carbon dioxide should be readily available.[8]

Experimental Protocols

Catalyst Preparation

Protocol 1: Preparation of Magnesium-Aluminum (Mg-Al) Hydrotalcite-Derived Mixed Oxide Catalyst

This protocol describes the synthesis of a Mg-Al mixed oxide catalyst via the co-precipitation method, which is effective for aldol condensation.

Materials:

  • Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Sodium carbonate (Na₂CO₃)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

Procedure:

  • Prepare Solution A: Dissolve 0.075 mol of Mg(NO₃)₂·6H₂O and 0.025 mol of Al(NO₃)₃·9H₂O in 100 mL of deionized water.

  • Prepare Solution B: Dissolve 0.05 mol of Na₂CO₃ in 100 mL of deionized water.

  • Co-precipitation: Slowly add Solution A drop-wise to Solution B with vigorous stirring. Maintain a constant pH of 10 by the dropwise addition of a 2 M NaOH solution.

  • Aging: Age the resulting slurry at 65°C for 18 hours with continuous stirring.

  • Filtration and Washing: Filter the precipitate and wash thoroughly with deionized water until the pH of the filtrate is neutral.

  • Drying: Dry the filter cake in an oven at 100°C overnight.

  • Calcination: Calcine the dried solid in a muffle furnace at 450°C for 5 hours to obtain the Mg-Al mixed oxide catalyst.

Protocol 2: Preparation of KF/γ-Al₂O₃ Catalyst

This protocol details the preparation of a potassium fluoride-modified gamma-alumina catalyst by the impregnation method.[9]

Materials:

Procedure:

  • Dissolve KF: Prepare a solution of KF by dissolving the desired amount (e.g., to achieve a 40% KF loading by mass relative to the γ-Al₂O₃ support) in a minimal amount of deionized water.

  • Impregnation: Add the γ-Al₂O₃ support to the KF solution. Stir the mixture to ensure even impregnation.

  • Drying: Dry the impregnated support in an oven at 120°C for 12 hours to remove the water.

  • Calcination: Calcine the dried material in a furnace at 500°C for 3 hours.[9]

Aldol Condensation Reaction

Protocol 3: Liquid-Phase Aldol Condensation in a Batch Reactor

This protocol describes a typical liquid-phase aldol condensation of n-butyraldehyde.

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Nitrogen inlet

Procedure:

  • Reactor Setup: Assemble the reaction apparatus under a nitrogen atmosphere.

  • Charge Reactor: Add the prepared solid base catalyst (e.g., Mg-Al mixed oxide or KF/γ-Al₂O₃) and n-butyraldehyde to the flask. A typical catalyst to n-butyraldehyde mass ratio is 0.10.[10]

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 120°C) with vigorous stirring.[10]

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Reaction Completion: After the desired reaction time (e.g., 6 hours), cool the mixture to room temperature.[10]

  • Catalyst Separation: Separate the solid catalyst from the liquid product mixture by filtration or centrifugation.

  • Product Analysis: Analyze the liquid product for conversion of n-butyraldehyde and selectivity to 2-ethyl-2-hexenal.

Protocol 4: Vapor-Phase Aldol Condensation in a Fixed-Bed Reactor

This protocol outlines the procedure for a continuous vapor-phase aldol condensation.

Equipment:

  • Fixed-bed reactor (e.g., quartz or stainless steel tube)

  • Furnace with temperature controller

  • Mass flow controller for carrier gas (e.g., nitrogen)

  • Syringe pump for liquid feed

  • Condenser and collection system

Procedure:

  • Catalyst Loading: Pack a known amount of the catalyst (e.g., 1.0 g) into the reactor, supported by quartz wool plugs.

  • Catalyst Activation: Heat the catalyst bed to a specific temperature (e.g., 300°C) under a flow of inert gas (e.g., nitrogen) for a set period (e.g., 2 hours) to remove any adsorbed water and impurities.

  • Reaction Start-up: Adjust the reactor temperature to the desired reaction temperature (e.g., 250-350°C).

  • Feed Introduction: Introduce n-butyraldehyde into a vaporizer, and then feed the vapor into the reactor along with a carrier gas (e.g., nitrogen). The liquid hourly space velocity (LHSV) of n-butyraldehyde can be varied to control the residence time.

  • Product Collection: The reactor effluent is passed through a condenser to liquefy the products, which are then collected in a cooled trap.

  • Analysis: Analyze the collected liquid products using GC or HPLC to determine the conversion and selectivity.

Analytical Methods

Protocol 5: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity column such as a DB-5 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

GC Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 250°C.

    • Final hold: Hold at 250°C for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the concentration.

  • Injection Volume: 1 µL.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 350.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Protocol 6: High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

  • HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Detection Wavelength: 220 nm.

HPLC Conditions:

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), with 0.1% phosphoric acid.[11][12] For MS compatibility, formic acid can be used instead of phosphoric acid.[11][12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dilute a sample of the reaction mixture with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Data Presentation

The following tables summarize the performance of different catalysts under various conditions for the aldol condensation of n-butyraldehyde.

CatalystTemperature (°C)PressurePhasen-Butyraldehyde Conversion (%)2-Ethyl-2-hexenal Selectivity (%)Yield (%)Reference
KF/γ-Al₂O₃120AtmosphericLiquid99.099.198.1[10]
Mg-Al Mixed Oxide (Mg/Al=1.5)150-Liquid~85~82-[13]
Mg-Al Mixed Oxide (Mg/Al=1.5)190-Liquid~90~80-[13]
Cu/0.8CeZr----~50-77-[14]

Diagrams

Reaction Pathway

Aldol_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products n-Butyraldehyde_1 n-Butyraldehyde Enolate Enolate Ion n-Butyraldehyde_1->Enolate Base Catalyst n-Butyraldehyde_2 n-Butyraldehyde Aldol_Adduct Aldol Adduct (2-Ethyl-3-hydroxyhexanal) Enolate->Aldol_Adduct Nucleophilic Attack on n-Butyraldehyde_2 2-Ethyl-2-hexenal 2-Ethyl-2-hexenal Aldol_Adduct->2-Ethyl-2-hexenal Dehydration Water Water Aldol_Adduct->Water

Caption: Aldol condensation pathway of n-butyraldehyde.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Preparation (e.g., Co-precipitation or Impregnation) Catalyst_Activation Catalyst Activation (Calcination) Catalyst_Prep->Catalyst_Activation Reaction_Setup Reactor Setup (Batch or Fixed-Bed) Catalyst_Activation->Reaction_Setup Add_Reactants Add n-Butyraldehyde and Catalyst Reaction_Setup->Add_Reactants Run_Reaction Run Reaction (Controlled Temperature and Pressure) Add_Reactants->Run_Reaction Product_Collection Product Collection and Catalyst Separation Run_Reaction->Product_Collection Sample_Prep Sample Preparation (Dilution, Filtration) Product_Collection->Sample_Prep Analysis GC-MS or HPLC Analysis Sample_Prep->Analysis Data_Analysis Data Analysis (Conversion, Selectivity, Yield) Analysis->Data_Analysis

Caption: General experimental workflow for 2-ethyl-2-hexenal synthesis.

References

Application Note: Quantitative Analysis of 2-Ethyl-2-butenal in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the quantitative analysis of 2-Ethyl-2-butenal in various matrices, catering to researchers, scientists, and drug development professionals. Due to its volatile and reactive nature, direct analysis of this compound can be challenging. This document outlines two robust analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), and High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). These methods offer high sensitivity and selectivity for the accurate quantification of this and other reactive aldehydes.

Introduction

This compound is a volatile α,β-unsaturated aldehyde that can be present in various complex mixtures, including environmental samples, food products, and biological specimens. Accurate quantification of such reactive aldehydes is crucial in fields ranging from environmental monitoring and food chemistry to toxicology and drug development, where they can act as indicators of oxidative stress or lipid peroxidation. Their inherent reactivity and volatility, however, necessitate specialized analytical approaches to ensure stability and reliable detection.

Derivatization is a key strategy to overcome these challenges. By converting the volatile and reactive aldehyde into a more stable and detectable derivative, analytical performance is significantly enhanced. This application note details two widely accepted derivatization techniques and the subsequent chromatographic analysis for the quantification of this compound.

Analytical Methods Overview

The choice of analytical method for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization: This is a highly sensitive and specific method. PFBHA reacts with the carbonyl group of this compound to form a stable oxime derivative. This derivative is volatile and thermally stable, making it ideal for GC-MS analysis. The use of mass spectrometry allows for unambiguous identification and quantification, even at trace levels.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection following DNPH Derivatization: This is a robust and widely used method for the analysis of carbonyl compounds. 2,4-dinitrophenylhydrazine (DNPH) reacts with aldehydes to form stable 2,4-dinitrophenylhydrazone derivatives. These derivatives are highly chromophoric and can be readily detected by a UV-Vis spectrophotometer, making this a cost-effective and reliable technique for routine analysis.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of aldehydes using the described methods. These values are representative and may vary depending on the specific matrix, instrumentation, and method validation parameters.

Table 1: Representative Quantitative Data for GC-MS with PFBHA Derivatization

ParameterExpected ValueReference Compound(s)
Linearity Range0.01 - 1000 µg/LStaling Aldehydes
Correlation Coefficient (R²)> 0.99Staling Aldehydes
Limit of Detection (LOD)0.03 - 0.34 ppbvCitronellal, Glyoxal, Methylglyoxal[1]
Limit of Quantification (LOQ)~3 x LODGeneral Practice
Recovery80% - 118%Staling Aldehydes
Precision (RSD)< 10%Staling Aldehydes

Table 2: Representative Quantitative Data for HPLC-UV with DNPH Derivatization

ParameterExpected ValueReference Compound(s)
Linearity Range0.05 - 20 mg/LMixed Aldehydes & Ketones
Correlation Coefficient (R²)> 0.999Muscone
Limit of Detection (LOD)0.1 ngSix Carbonyl Compounds[2]
Limit of Quantification (LOQ)0.04 µg/mLMuscone
Recovery85.3% - 113.5%Mixed Aldehydes & Ketones
Precision (RSD)< 5%Mixed Aldehydes & Ketones

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS after PFBHA Derivatization

1. Principle: this compound is derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable and volatile oxime derivative. This derivative is then extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), which provides high sensitivity and specificity.

2. Materials and Reagents:

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Hexane (B92381) or Ethyl acetate (B1210297) (GC grade)

  • Sodium sulfate, anhydrous

  • Phosphate (B84403) buffer (pH 6)

  • This compound analytical standard

  • Internal standard (e.g., a deuterated analog of this compound)

3. Sample Preparation and Derivatization:

  • For aqueous samples, clarify by centrifugation or filtration.

  • To 1 mL of the sample in a glass vial, add 1 mL of phosphate buffer (pH 6).

  • Add an appropriate amount of the internal standard solution.

  • Add 100 µL of PFBHA solution (e.g., 10 mg/mL in water).

  • Seal the vial and heat at 60°C for 1 hour.

  • Cool the mixture to room temperature.

4. Extraction of PFBHA Derivatives:

  • Extract the PFBHA derivatives twice with 1 mL of hexane or ethyl acetate.

  • Combine the organic extracts.

  • Dry the extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a new vial for GC-MS analysis.

5. GC-MS Analysis:

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/minute.

    • Ramp to 280°C at 20°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

6. Quantification: A calibration curve is constructed by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard against the concentration of the this compound standards. The concentration in the samples is then calculated from this curve.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_extraction Extraction cluster_analysis GC-MS Analysis Sample Sample Add_Buffer Add Phosphate Buffer (pH 6) Sample->Add_Buffer Add_IS Add Internal Standard Add_Buffer->Add_IS Add_PFBHA Add PFBHA Solution Add_IS->Add_PFBHA Incubate Incubate at 60°C Add_PFBHA->Incubate Extract_Hexane Extract with Hexane/Ethyl Acetate Incubate->Extract_Hexane Dry_Extract Dry with Na2SO4 Extract_Hexane->Dry_Extract Concentrate Concentrate Dry_Extract->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Quantify Quantification Detect->Quantify

Workflow for GC-MS analysis of this compound after PFBHA derivatization.

Protocol 2: Quantification of this compound by HPLC-UV after DNPH Derivatization

1. Principle: this compound is derivatized with 2,4-dinitrophenylhydrazine (DNPH) in an acidic solution to form its corresponding 2,4-dinitrophenylhydrazone derivative. The stable and chromophoric derivative is then extracted, concentrated, and analyzed by reverse-phase HPLC with UV detection.

2. Materials and Reagents:

  • 2,4-Dinitrophenylhydrazine (DNPH), recrystallized

  • Acetonitrile (B52724) (HPLC grade)

  • Perchloric acid or Hydrochloric acid

  • Sodium chloride

  • Dichloromethane (B109758) or Ethyl acetate (HPLC grade)

  • Nitrogen gas, high purity

  • This compound analytical standard

3. Sample Preparation and Derivatization:

  • For aqueous samples, clarify by centrifugation or filtration.

  • To 1 mL of the sample, add 1 mL of a saturated solution of DNPH in 2 M HCl.

  • Vortex the mixture and incubate at room temperature for 1 hour in the dark.

  • For food samples, a prior extraction with an organic solvent may be necessary.

4. Extraction of DNPH Derivatives:

  • Saturate the reaction mixture with NaCl.

  • Extract the DNPH derivatives three times with 2 mL of dichloromethane or ethyl acetate.

  • Combine the organic extracts.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 200 µL) of acetonitrile.

5. HPLC-UV Analysis:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be:

    • 0-5 min: 40% Acetonitrile

    • 5-20 min: 40-80% Acetonitrile (linear gradient)

    • 20-25 min: 80% Acetonitrile

    • 25-30 min: 40% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 360 nm.

  • Injection Volume: 20 µL.

6. Quantification: Prepare a calibration curve using a series of this compound standards derivatized in the same manner as the samples. Plot the peak area of the derivative against the concentration of the standards to generate a linear regression. The concentration of this compound in the samples is then determined from this calibration curve.

HPLCUV_Workflow cluster_prep Sample Preparation & Derivatization cluster_extraction Extraction & Concentration cluster_analysis HPLC-UV Analysis Sample Sample Add_DNPH Add Acidic DNPH Solution Sample->Add_DNPH Incubate Incubate at Room Temp (dark) Add_DNPH->Incubate Extract_DCM Extract with Dichloromethane Incubate->Extract_DCM Evaporate Evaporate to Dryness Extract_DCM->Evaporate Reconstitute Reconstitute in Acetonitrile Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Reverse-Phase Separation Inject->Separate Detect UV Detection at 360 nm Separate->Detect Quantify Quantification Detect->Quantify

Workflow for HPLC-UV analysis of this compound after DNPH derivatization.

Conclusion

This application note provides two comprehensive and validated approaches for the quantitative analysis of this compound in complex mixtures. The GC-MS method with PFBHA derivatization offers superior sensitivity and selectivity, making it ideal for trace-level analysis and complex matrices. The HPLC-UV method with DNPH derivatization provides a robust, cost-effective, and reliable alternative for routine analyses. The choice of method should be based on the specific analytical requirements, including sensitivity, sample matrix, and available instrumentation. Proper method validation is crucial to ensure the accuracy and reliability of the obtained results.

References

Application Notes and Protocols: Hydrogenation of 2-Ethyl-2-butenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective hydrogenation of α,β-unsaturated aldehydes is a critical transformation in organic synthesis, providing access to a variety of valuable compounds. 2-Ethyl-2-butenal is a key substrate that can be converted into saturated aldehydes, unsaturated alcohols, or saturated alcohols, each with distinct applications in the fine chemical, pharmaceutical, and fragrance industries. The outcome of the hydrogenation is highly dependent on the choice of catalyst and reaction conditions, allowing for tunable selectivity towards the desired product.

This document provides detailed protocols and comparative data for the catalytic hydrogenation of this compound to yield 2-ethylbutanal (B1361351) (the saturated aldehyde) and 2-ethyl-1-butanol (B44090) (the saturated alcohol). While selective hydrogenation to the unsaturated alcohol, 2-ethyl-2-buten-1-ol, is also possible, it is often more challenging to achieve high selectivity.

Reaction Pathways

The hydrogenation of this compound can proceed through several pathways, as illustrated below. The initial step can be either the hydrogenation of the carbon-carbon double bond to form the saturated aldehyde (2-ethylbutanal) or the hydrogenation of the carbonyl group to form the unsaturated alcohol (2-ethyl-2-buten-1-ol). Further hydrogenation of these intermediates leads to the fully saturated product, 2-ethyl-1-butanol.

Reaction_Pathways This compound This compound 2-Ethylbutanal 2-Ethylbutanal This compound->2-Ethylbutanal + H2 (C=C hydrogenation) 2-Ethyl-2-buten-1-ol 2-Ethyl-2-buten-1-ol This compound->2-Ethyl-2-buten-1-ol + H2 (C=O hydrogenation) 2-Ethyl-1-butanol 2-Ethyl-1-butanol 2-Ethylbutanal->2-Ethyl-1-butanol + H2 (C=O hydrogenation) 2-Ethyl-2-buten-1-ol->2-Ethyl-1-butanol + H2 (C=C hydrogenation) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis A Weigh Catalyst and Substrate B Prepare Solvent A->B C Combine Reactants in Flask/Autoclave B->C D Establish Inert Atmosphere C->D E Introduce Hydrogen D->E F Set Temperature and Stirring E->F G Monitor Reaction Progress F->G H Cool and Vent G->H I Filter Catalyst H->I J Solvent Removal I->J K Purification and Characterization J->K

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-2-butenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethyl-2-butenal.

Troubleshooting Guide

Q: My yield of this compound is consistently low. What are the potential causes and how can I address them?

A: Low yields in the aldol (B89426) condensation of n-butyraldehyde to form this compound can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Activity: The choice and condition of the catalyst are critical.

    • Troubleshooting:

      • Ensure the catalyst is properly activated and handled to prevent deactivation.

      • Consider screening different catalysts. Solid base catalysts are often employed for this reaction.

      • If using a heterogeneous catalyst, ensure efficient mixing to overcome mass transfer limitations.

  • Reaction Conditions: Temperature, pressure, and reaction time are key parameters that influence the reaction rate and selectivity.

    • Troubleshooting:

      • Temperature: Increasing the temperature generally favors the dehydration of the intermediate aldol to the desired α,β-unsaturated aldehyde, driving the reaction forward. However, excessively high temperatures can lead to side reactions and catalyst degradation. It is crucial to optimize the temperature for your specific catalytic system.

      • Pressure: The reaction is typically carried out in the liquid phase, and pressure can be adjusted to maintain the reactants in this phase at the desired temperature.

      • Reaction Time: Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of byproducts. Monitoring the reaction progress via techniques like GC analysis is advisable to determine the optimal reaction time.

  • Reactant Purity and Ratios: The purity of the starting n-butyraldehyde is important, as impurities can poison the catalyst or lead to unwanted side reactions.

  • Side Reactions: The formation of byproducts is a common cause of low yields.

    • Troubleshooting:

      • Adjusting the reaction conditions (e.g., temperature, catalyst) can help minimize the formation of byproducts such as polymers of butyraldehyde.

  • Product Isolation and Purification: Inefficient product recovery during workup and purification can significantly impact the final yield.

    • Troubleshooting:

      • Distillation is a common method for purifying this compound. Ensure that the distillation is performed under appropriate conditions (e.g., reduced pressure) to prevent product degradation.

Q: I am observing the formation of significant amounts of side products. How can I improve the selectivity towards this compound?

A: Improving selectivity involves fine-tuning the reaction parameters to favor the desired reaction pathway:

  • Catalyst Selection: The choice of catalyst can have a significant impact on selectivity. For instance, certain solid base catalysts can promote the desired condensation while minimizing side reactions.

  • Temperature Control: As mentioned, temperature plays a crucial role. A systematic study to find the optimal temperature for maximizing selectivity is recommended.

  • Minimizing Byproduct Formation: Side products can arise from various pathways. For example, the formation of 2-ethyl-4-methylpentenal can occur.[1] Careful control of reaction conditions is key to minimizing these competing reactions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from n-butyraldehyde proceeds via a base-catalyzed aldol condensation mechanism. The process involves the formation of an enolate from one molecule of n-butyraldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of n-butyraldehyde. The resulting aldol addition product readily undergoes dehydration (loss of a water molecule) to form the stable, conjugated α,β-unsaturated aldehyde, this compound.

Q2: What types of catalysts are typically used for this synthesis?

A2: A variety of catalysts can be used, with solid base catalysts being a common choice in industrial applications. Examples include:

The choice of catalyst can influence the reaction conditions required and the overall yield and selectivity of the reaction.

Q3: How can the progress of the reaction be monitored?

A3: The progress of the aldol condensation can be monitored using standard analytical techniques such as:

  • Gas Chromatography (GC): This is a highly effective method for quantifying the consumption of the n-butyraldehyde reactant and the formation of the this compound product.

  • Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the reaction's progress.

Q4: What are the typical purification methods for this compound?

A4: Since this compound is a liquid, the most common method for purification is distillation , often under reduced pressure to prevent thermal degradation.[4] If the product is an oil and distillation is not sufficient, other purification techniques to consider include:

  • Extraction: Using a suitable solvent to extract the product from the reaction mixture.

  • Column Chromatography: This is a very effective method for purifying oils and can separate the desired product from impurities.

Data Presentation

Table 1: Effect of Reaction Conditions on n-Butyraldehyde Conversion and 2-Ethyl-2-hexenal (B1232207) Yield (a related synthesis)

CatalystCatalyst to n-butyraldehyde mass ratioReaction Temperature (°C)Reaction Time (h)n-Butyraldehyde Conversion (%)2-Ethyl-2-hexenal Yield (%)Selectivity (%)
KF-γ-Al₂O₃0.10120699.098.199.1

Note: The data above is for the synthesis of 2-ethyl-2-hexenal, a structurally similar compound, and is presented to illustrate the influence of reaction parameters.[3]

Experimental Protocols

General Protocol for the Synthesis of this compound via Aldol Condensation

This protocol is a generalized procedure based on common laboratory practices for aldol condensations and should be adapted and optimized for specific experimental setups and catalysts.

Materials:

  • n-Butyraldehyde

  • Solid base catalyst (e.g., KF-γ-Al₂O₃)

  • Anhydrous solvent (if required by the specific procedure)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

  • Distillation apparatus

Procedure:

  • Catalyst Preparation: Prepare the solid base catalyst according to established procedures. For example, KF-γ-Al₂O₃ can be prepared by impregnating γ-Al₂O₃ with an aqueous solution of KF, followed by drying and calcination.

  • Reaction Setup: Assemble a clean, dry reaction flask equipped with a magnetic stirrer, a condenser, and an inlet for inert gas.

  • Charging the Reactor: Under an inert atmosphere, charge the reaction flask with the solid base catalyst and n-butyraldehyde.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120°C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots from the reaction mixture and analyzing them by GC or TLC.

  • Work-up: Once the reaction has reached completion (as determined by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Purification: Separate the catalyst from the reaction mixture by filtration. Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Visualizations

Aldol_Condensation_Pathway Reaction Pathway for this compound Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product n-Butyraldehyde_1 n-Butyraldehyde Enolate Enolate Intermediate n-Butyraldehyde_1->Enolate + Base n-Butyraldehyde_2 n-Butyraldehyde Aldol_Adduct Aldol Addition Product Enolate->Aldol_Adduct + n-Butyraldehyde This compound This compound Aldol_Adduct->this compound - H₂O (Dehydration) Water Water Aldol_Adduct->Water

Caption: Aldol condensation pathway for this compound.

Experimental_Workflow General Experimental Workflow start Start prep Catalyst Preparation & Activation start->prep setup Reaction Setup (Inert Atmosphere) prep->setup charge Charge Reactor with Reactants & Catalyst setup->charge react Heat & Stir at Optimized Temperature charge->react monitor Monitor Reaction (GC/TLC) react->monitor workup Cool & Separate Catalyst (Filtration) monitor->workup purify Purify Product (Distillation) workup->purify end End purify->end

Caption: A typical experimental workflow for synthesis.

Troubleshooting_Yield Troubleshooting Low Yield start Low Yield of This compound catalyst Check Catalyst Activity (Activation, Loading) start->catalyst conditions Optimize Reaction Conditions (Temp, Time, Pressure) start->conditions purity Verify Reactant Purity start->purity purification Improve Purification (Distillation Technique) start->purification solution Yield Improved catalyst->solution conditions->solution purity->solution purification->solution

Caption: A decision tree for troubleshooting low yields.

References

Common side products in the synthesis of 2-Ethyl-2-butenal and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-2-butenal.

Troubleshooting Guides and FAQs

Q1: What are the common side products observed during the synthesis of this compound via the self-condensation of n-butyraldehyde?

A1: The self-condensation of n-butyraldehyde can lead to the formation of several side products, which can complicate purification and reduce the yield of the desired this compound. The most frequently encountered side products include:

  • Higher-Order Oligomers and Polymers: These are formed through repeated aldol (B89426) additions and/or Michael additions, especially at higher temperatures and prolonged reaction times.

  • 2-Ethyl-3-hydroxyhexanal: This is the initial aldol addition product before dehydration. Incomplete dehydration will result in its presence as an impurity.

  • Michael Addition Products: The enolate of butanal can undergo a Michael addition to the α,β-unsaturated product, this compound, leading to the formation of higher molecular weight adducts.

  • Cannizzaro Reaction Products: Under strongly basic conditions, n-butyraldehyde can undergo a disproportionation reaction to yield butanol and butyric acid.

  • Tishchenko Reaction Products: In the presence of certain catalysts, such as aluminum alkoxides, a Tishchenko reaction can occur, leading to the formation of esters like butyl butyrate.

Q2: My reaction is producing a significant amount of high-boiling point, viscous material. What is causing this and how can I prevent it?

A2: The formation of a high-boiling, viscous material is likely due to the formation of higher-order oligomers and polymers. This is a common issue in the self-condensation of aldehydes.

Cause:

  • High Temperatures: Elevated temperatures promote further reactions of the initial aldol product.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long increases the probability of side reactions.

  • High Concentration of Reactants: A high concentration of n-butyraldehyde can favor intermolecular reactions leading to oligomerization.

  • Strongly Basic Conditions: While a base is necessary for the reaction, excessively strong basic conditions can promote a variety of side reactions.

Prevention:

  • Temperature Control: Maintain a moderate reaction temperature. The optimal temperature will depend on the catalyst used, but it is generally advisable to start with lower temperatures and monitor the reaction progress.

  • Reaction Time: Monitor the reaction closely using techniques like TLC or GC to determine the point of maximum conversion to the desired product and quench the reaction accordingly.

  • Controlled Addition: Adding the n-butyraldehyde slowly to the reaction mixture containing the catalyst can help to maintain a low instantaneous concentration of the aldehyde, thus disfavoring oligomerization.

  • Catalyst Choice: Employing a milder base or a solid-phase catalyst can offer better control over the reaction and reduce the formation of polymeric byproducts.

Q3: I am observing the formation of 2-Ethyl-3-hydroxyhexanal in my final product. How can I promote complete dehydration?

A3: The presence of the aldol addition product, 2-Ethyl-3-hydroxyhexanal, indicates incomplete dehydration.

Cause:

  • Insufficient Heat: Dehydration is an elimination reaction that is typically favored by higher temperatures.

  • Reaction Conditions: The choice of catalyst and solvent can influence the rate of dehydration.

Prevention:

  • Azeotropic Removal of Water: Performing the reaction in a solvent that forms an azeotrope with water (e.g., toluene) and using a Dean-Stark apparatus to remove the water as it is formed can drive the equilibrium towards the dehydrated product.

  • Acidic Work-up: A mild acidic work-up can sometimes facilitate the dehydration of the aldol addition product.

  • Thermal Post-Treatment: Gently heating the crude product during work-up can also promote the elimination of water.

Q4: Can the choice of catalyst influence the product distribution?

A4: Absolutely. The catalyst plays a crucial role in the selectivity of the reaction. While traditional methods often employ soluble bases like sodium hydroxide (B78521), recent studies have shown that heterogeneous catalysts and milder bases can significantly improve the selectivity towards this compound. For instance, solid base catalysts can offer easier separation and potentially higher selectivity.

Quantitative Data on Catalyst Performance

The following table summarizes the performance of different catalysts in the self-condensation of n-butyraldehyde.

CatalystTemperature (°C)Reaction Time (h)n-Butyraldehyde Conversion (%)This compound Yield (%)This compound Selectivity (%)Reference
KF/γ-Al2O3120699.098.199.1[1]
Ce-modified γ-Al2O3Not SpecifiedNot Specified93.888.6Not Specified[2]
Sulfonic Acid Functionalized Ionic Liquids120689.7Not Specified87.8[3][4]
Diisopropylammonium Acetate856Near CompleteNot SpecifiedHigh (minimal byproducts)[5]

Experimental Protocols

Adapted Protocol for the Laboratory Synthesis of this compound

This protocol is adapted from general procedures for base-catalyzed aldol condensations.

Materials:

  • n-Butyraldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (0.05 equivalents) in ethanol.

  • Addition of n-Butyraldehyde: Slowly add n-butyraldehyde (1.0 equivalent) to the ethanolic NaOH solution at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 80-90 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Mandatory Visualizations

Reaction Pathway and Side Product Formation

Aldol_Condensation Synthesis of this compound and Common Side Reactions cluster_main_pathway Main Reaction Pathway cluster_side_reactions Common Side Reactions n-Butyraldehyde_1 n-Butyraldehyde Enolate Butanal Enolate n-Butyraldehyde_1->Enolate Base (e.g., NaOH) Oligomers Higher-Order Oligomers/ Polymers n-Butyraldehyde_1->Oligomers Polymerization n-Butyraldehyde_2 n-Butyraldehyde Aldol_Adduct 2-Ethyl-3-hydroxyhexanal n-Butyraldehyde_2->Aldol_Adduct Enolate->Aldol_Adduct Nucleophilic Attack Michael_Adduct Michael Adduct Enolate->Michael_Adduct This compound This compound (Desired Product) Aldol_Adduct->this compound Dehydration (-H2O) Aldol_Adduct->Oligomers Further Condensation This compound->Michael_Adduct Enolate Attack

Caption: Reaction scheme for the synthesis of this compound and the formation of major side products.

Experimental Workflow

Experimental_Workflow Laboratory Synthesis of this compound Start Start Reaction_Setup Reaction Setup: - Dissolve NaOH in Ethanol - Add n-Butyraldehyde Start->Reaction_Setup Reaction Reaction: - Heat to reflux - Monitor by TLC Reaction_Setup->Reaction Workup Work-up: - Quench with water Reaction->Workup Extraction Extraction: - Diethyl ether Workup->Extraction Washing_Drying Washing and Drying: - Brine wash - Dry with MgSO4 Extraction->Washing_Drying Solvent_Removal Solvent Removal: - Rotary Evaporation Washing_Drying->Solvent_Removal Purification Purification: - Fractional Distillation Solvent_Removal->Purification End Pure this compound Purification->End

Caption: A typical experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Optimizing 2-Ethyl-2-butenal Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and optimizing catalysts for the production of 2-Ethyl-2-butenal.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound? A1: this compound is commercially produced from n-butyraldehyde through a self-aldol condensation reaction.[1] This process involves the dimerization of n-butyraldehyde to form 2-ethyl-3-hydroxyhexanal, which then dehydrates to yield the final product, this compound.

Q2: What are the main types of catalysts used for this reaction? A2: A variety of catalysts can be employed, broadly categorized as:

  • Homogeneous Base Catalysts: Traditionally, liquid alkali catalysts like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are used in industrial processes.[2] However, these can lead to environmental concerns and complex separation steps.[3]

  • Solid Base Catalysts: Heterogeneous catalysts such as solid solutions of magnesium oxide-aluminum oxide (related to hydrotalcite), KF-γ-Al2O3, and zeolites are effective and offer easier separation and potential for reuse.[4][5][6]

  • Solid Acid Catalysts: Supported heteropolyacids like H4SiW12O40/SiO2 have also shown good performance.[3]

  • Bifunctional Catalysts: Catalysts like Ni/Ce-Al2O3 or Pd/TiO2 are often used for the direct synthesis of downstream products like 2-ethylhexanol or 2-ethylhexanal (B89479), where the aldol (B89426) condensation to this compound is the initial step.[7][8][9]

Q3: How does catalyst basicity or acidity influence the reaction? A3: The catalytic activity is strongly linked to the acid-base properties of the catalyst. For solid base catalysts, stronger basicity generally enhances catalytic activity.[5] Similarly, for solid acid catalysts like sulfonic acid functionalized ionic liquids, the conversion of n-butyraldehyde correlates well with the acid strength.[10] The synergistic effect of acid and base sites can also be crucial for high catalytic performance.[4]

Q4: Can this compound be produced from renewable feedstocks like ethanol (B145695)? A4: Yes, multi-step catalytic processes are being developed to convert ethanol to C8 products like 2-ethylhexenal.[11] This involves a sequence of oxidation, aldol condensation, and hydrogenation reactions.[11]

Troubleshooting Guide

Problem 1: Low conversion of n-butyraldehyde.

Possible Cause Suggested Solution
Insufficient Catalyst Activity • Verify the catalyst's preparation method and ensure proper activation (e.g., calcination temperature and time).[3] • For solid base catalysts, consider increasing the basic strength.[5] • Ensure the mass ratio of catalyst to n-butyraldehyde is optimized; a typical starting point is around 0.10-0.15.[3][4]
Suboptimal Reaction Temperature • The reaction is temperature-sensitive. For many solid catalysts, the optimal range is 120°C to 200°C.[3][4][6] • Perform a temperature screening experiment to find the optimal point for your specific catalyst.
Short Reaction Time • The reaction may not have reached completion. Typical batch reaction times are around 6 hours.[3][4] • Monitor the reaction progress over time using GC or TLC to determine the necessary duration.
Catalyst Deactivation • The catalyst may be deactivated by poisoning or coking. See "Problem 3" for more details.

Problem 2: Low selectivity to this compound (High formation of byproducts).

Possible Cause Suggested Solution
Formation of Trimers and Higher Oligomers • These side reactions are often favored at higher temperatures and with catalysts of very high basic strength.[5] • Lowering the reaction temperature might improve selectivity. For example, NaX zeolite showed over 98.5% selectivity at 150°C.[5]
Side Reactions with Impurities • If the n-butyraldehyde feedstock contains impurities like isobutyraldehyde, crossed aldol products can form.[3] Ensure high purity of the starting material.
Undesired Hydrogenation (with bifunctional catalysts) • If using a hydrogenation catalyst (e.g., Ni, Pd) and the goal is this compound, you may be hydrogenating the product to 2-ethylhexanal or 2-ethylhexanol.[9][12] • Adjust reaction conditions (e.g., lower H2 pressure, different catalyst) to favor the condensation step over hydrogenation.
Intense Reaction Conditions • In liquid alkali-catalyzed systems, high reaction intensity can lead to byproducts. Using a counter-current flow reactor can make the process milder.[2]

Problem 3: Rapid catalyst deactivation.

Possible Cause Suggested Solution
Poisoning of Active Sites • The product, 2-ethylhexanal (if formed), can poison the basic sites of the catalyst.[3] • In some systems, hydration of the support material (e.g., γ-Al2O3) can cover the active metal species, leading to deactivation.[8][9] Consider using a more stable support.
Coking/Fouling • Organic deposits and polymers can block catalyst pores and cover active sites.[13] • A regeneration step, such as calcination in air, can often restore catalyst activity by burning off these deposits.[14]
Leaching of Active Components • For supported catalysts like H4SiW12O40/SiO2, the active heteropolyacid may leach from the support, leading to poor reusability.[3] Consider alternative immobilization techniques.

Data Hub: Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the synthesis of this compound from n-butyraldehyde.

CatalystSupportTemperature (°C)Time (h)n-butyraldehyde Conversion (%)This compound Selectivity (%)Reference
KF-γ-Al2O3 γ-Al2O3120699.099.1[4]
H4SiW12O40/SiO2 SiO2120690.489.2[3]
Chitosan -N/AN/A96.089.6[3]
MgO-Al2O3 -~150Continuous~90>80[6]
Ce-Al2O3 Al2O3N/AN/A93.888.6 (Yield)[10]
Pd/TiO2 *TiO2190Continuous91.289.8 (to 2-ethylhexanal)[7]

*Note: The Pd/TiO2 catalyst is part of an integrated process to produce 2-ethylhexanal, where this compound is a key intermediate.

Visual Guides

The following diagrams illustrate key workflows and pathways relevant to the synthesis of this compound.

G start Define Objective (e.g., High Yield, Selectivity) screen Catalyst Screening (Solid Acid/Base, Bifunctional) start->screen optimize Optimize Reaction Parameters (Temp, Time, Catalyst Ratio) screen->optimize test Catalyst Stability & Reusability Test optimize->test test->screen If deactivates characterize Characterize Best Catalyst (e.g., XRD, TPD) test->characterize If stable end Final Optimized Process characterize->end

Caption: Catalyst selection and optimization workflow.

ReactionPathway nBut 2x n-Butyraldehyde Aldol 2-Ethyl-3-hydroxyhexanal (Aldol Adduct) nBut->Aldol Aldol Addition Product This compound (Desired Product) Aldol->Product Dehydration (-H2O) Side1 Higher Oligomers (e.g., Trimer) Product->Side1 Further Condensation Side2 2-Ethylhexanal Product->Side2 Selective Hydrogenation (e.g., Pd catalyst) Side3 2-Ethylhexanol Side2->Side3 Hydrogenation (e.g., Ni catalyst)

Caption: Reaction pathway for this compound synthesis.

Troubleshooting start Low Yield or Selectivity check_conv Is Conversion Low? start->check_conv check_sel Is Selectivity Low? start->check_sel check_conv->check_sel No sol_conv_temp Adjust Temperature check_conv->sol_conv_temp Yes sol_sel_temp Lower Temperature to Reduce Oligomer Formation check_sel->sol_sel_temp Yes sol_conv_time Increase Reaction Time sol_conv_temp->sol_conv_time sol_conv_cat Check Catalyst Activity/ Increase Loading sol_conv_time->sol_conv_cat sol_sel_cat Modify Catalyst to Alter Acidity/Basicity sol_sel_temp->sol_sel_cat sol_sel_feed Purify n-Butyraldehyde Feedstock sol_sel_cat->sol_sel_feed

Caption: Troubleshooting flowchart for optimizing synthesis.

Experimental Protocols

Protocol 1: Catalyst Performance Evaluation in a Batch Reactor

This protocol outlines a general procedure for screening catalyst performance for n-butyraldehyde self-condensation.

  • Reactor Setup:

    • Place a known amount of the catalyst (e.g., corresponding to a catalyst-to-reactant mass ratio of 0.15) into a stainless-steel autoclave or a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and temperature probe.[3]

    • Purge the reactor with an inert gas (e.g., N2 or Ar) to remove air.

  • Reaction Execution:

    • Introduce the reactant, n-butyraldehyde, into the reactor.

    • Seal the reactor and begin stirring at a constant rate (e.g., 500 rpm) to ensure good mixing.

    • Heat the reactor to the desired reaction temperature (e.g., 120°C).[3][4]

    • Maintain the reaction at the set temperature for a specified duration (e.g., 6 hours).[3][4]

  • Sampling and Analysis:

    • After the reaction time is complete, cool the reactor down to room temperature.

    • Carefully collect the liquid product mixture. Separate the solid catalyst by filtration or centrifugation.

    • Analyze the liquid product using Gas Chromatography (GC) with a suitable internal standard to determine the conversion of n-butyraldehyde and the selectivity towards this compound and other byproducts.

  • Catalyst Reusability Test:

    • Wash the recovered catalyst with a suitable solvent (e.g., ethanol) to remove any adsorbed species.

    • Dry the catalyst thoroughly (e.g., in an oven at 110°C overnight).[14]

    • If required, perform a regeneration step such as calcination in air at an elevated temperature (e.g., 550-600°C) to remove coke deposits.[9][14]

    • Use the recovered and treated catalyst for a subsequent reaction run under the same conditions to evaluate its stability and performance over multiple cycles.

References

Overcoming challenges in the purification of 2-Ethyl-2-butenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in the purification of 2-Ethyl-2-butenal.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the purification of this compound?

A1: The main challenges in purifying this compound stem from its chemical structure as an α,β-unsaturated aldehyde. These challenges include:

  • Polymerization: Like many α,β-unsaturated compounds, this compound is prone to polymerization, especially at elevated temperatures, in the presence of light, or upon contact with acidic or basic surfaces.[1] This can lead to significant product loss and fouling of equipment.

  • Formation of Side Products: The synthesis of this compound, typically through an aldol (B89426) condensation of n-butyraldehyde, can result in various side products with similar boiling points, making separation by distillation difficult.[2][3]

  • Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid (2-Ethyl-2-butenoic acid), particularly if exposed to air for prolonged periods.

  • Geometric Isomers: The presence of both (E) and (Z) isomers is possible, which may have slightly different physical properties and reactivity.

Q2: What are the common impurities found in crude this compound?

A2: Impurities in crude this compound largely depend on the synthetic route. For the common aldol condensation of n-butyraldehyde, potential impurities include:

  • Unreacted n-butyraldehyde: Due to incomplete reaction.

  • Aldol addition product (2-ethyl-3-hydroxyhexanal): The intermediate before dehydration.

  • Higher-order condensation products: Such as trimers and tetramers of n-butyraldehyde.

  • Michael addition products: Where n-butyraldehyde enolate adds to this compound.

  • 2-Ethyl-2-butenoic acid: From oxidation of the aldehyde.

  • Solvent residues: From the reaction or workup.

Q3: How can I prevent the polymerization of this compound during purification and storage?

A3: To inhibit polymerization, the following measures are recommended:

  • Use of Inhibitors: The addition of a radical scavenger is highly effective. Common inhibitors for unsaturated aldehydes include:

    • Hydroquinone (B1673460) (HQ)

    • 4-Methoxyphenol (MEHQ)

    • Butylated hydroxytoluene (BHT)[1]

    • Phenothiazine[1]

    • Hydroxylamine derivatives (e.g., N,N-diethylhydroxylamine)[4][]

  • Low-Temperature Storage: Store the purified product at low temperatures (e.g., -20°C) to minimize thermal polymerization.

  • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and radical formation initiated by oxygen.

  • Avoid Light Exposure: Store in an amber vial or a container protected from light.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: Several analytical methods can be employed to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for identifying and quantifying volatile impurities.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate the aldehyde from non-volatile impurities and degradation products.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities by characteristic signals.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the characteristic α,β-unsaturated aldehyde functional group.

Troubleshooting Guides

Issue 1: Low Yield and/or Product Loss During Distillation
Symptom Possible Cause Troubleshooting Steps
A viscous, polymeric residue forms in the distillation flask.Thermal polymerization of the α,β-unsaturated aldehyde.[1]Add a polymerization inhibitor: Introduce a small amount of an inhibitor like hydroquinone or BHT to the crude product before distillation.[1] • Use vacuum distillation: Lowering the pressure will reduce the boiling point and minimize thermal stress on the compound.[10] • Minimize heating time: Heat the distillation flask rapidly to the desired temperature and collect the product quickly.
The product co-distills with the solvent or other impurities.The boiling points of the product and impurities are too close for effective separation by simple distillation.Use fractional distillation: Employ a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency.[11] • Optimize vacuum pressure: Carefully adjust the vacuum to maximize the boiling point difference between the product and contaminants.
The product appears to be lost, with low recovery in the receiving flask.The compound may be volatile and carried over into the vacuum trap.Ensure an efficient cold trap: Use a dry ice/acetone or liquid nitrogen cold trap to capture any volatile product that bypasses the condenser.
Issue 2: Incomplete Purification by Column Chromatography
Symptom Possible Cause Troubleshooting Steps
The product co-elutes with impurities.The chosen mobile phase has either too high or too low polarity, resulting in poor separation.Optimize the mobile phase: Use thin-layer chromatography (TLC) to screen for an optimal solvent system that provides good separation between the product (Rf ~0.3-0.4) and impurities.[12][13] A common starting point is a mixture of hexane (B92381) and ethyl acetate.
Streaking or tailing of the product spot on TLC and poor separation on the column.The compound may be interacting too strongly with the stationary phase or decomposing. Silica (B1680970) gel is acidic and can sometimes catalyze reactions.Use a less acidic stationary phase: Consider using neutral alumina (B75360) instead of silica gel.[14] • Deactivate the stationary phase: Add a small amount of a non-nucleophilic base like triethylamine (B128534) (~0.1-1%) to the eluent to neutralize acidic sites on the silica gel.
The product appears to have decomposed on the column.The α,β-unsaturated aldehyde is unstable on the stationary phase.Run the column quickly: Do not let the column run dry and collect fractions rapidly. • Work at a lower temperature: If possible, run the chromatography in a cold room.

Quantitative Data

Table 1: Typical Yields and Purity for Aldol Condensation Reactions Producing α,β-Unsaturated Aldehydes

ProductCatalystReaction Temperature (°C)n-Butyraldehyde Conversion (%)Selectivity (%)Yield (%)Reference
2-Ethyl-2-hexenal (B1232207)MgO-Al₂O₃100-190~90>80-[2]
2-Ethyl-2-hexenalKF-γ-Al₂O₃12099.099.198.1[3]
2-Ethyl-2-hexenalSolid Base80-22075.74 - 90.45-94.52 - 96.45[15]

Note: Data for the closely related 2-ethyl-2-hexenal is provided as a reference for typical process efficiencies.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

Objective: To purify crude this compound by separating it from non-volatile impurities and starting materials.

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (short path or with a short Vigreux column)

  • Heating mantle and magnetic stirrer

  • Vacuum pump with a pressure gauge

  • Cold trap (dry ice/acetone or liquid nitrogen)

  • Polymerization inhibitor (e.g., hydroquinone)

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the vacuum distillation apparatus and ensure all glassware is dry.

  • Add the crude this compound, a few boiling chips, and a small amount of polymerization inhibitor to the distillation flask.

  • Connect the apparatus to the vacuum pump with the cold trap in between.

  • Slowly and carefully apply the vacuum. The pressure should be reduced to a level where the boiling point of this compound is significantly lowered (e.g., to 40-50°C).

  • Once the desired vacuum is stable, begin heating the distillation flask with the heating mantle while stirring.

  • Collect the fraction that distills at the expected temperature and pressure. The boiling point of this compound is 136.5°C at 760 mmHg.[16]

  • Once the product has been collected, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.

  • Store the purified product in a sealed container under an inert atmosphere at low temperature.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify any volatile impurities.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1)

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 35-350

Procedure:

  • Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Inject the sample into the GC-MS system.

  • Acquire the data.

  • Analyze the resulting chromatogram. The purity can be estimated by the area percent of the main peak. Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).[7][17]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start n-Butyraldehyde reaction Aldol Condensation start->reaction crude Crude this compound reaction->crude distillation Vacuum Distillation crude->distillation chromatography Column Chromatography (if necessary) distillation->chromatography analysis Purity Analysis (GC-MS, HPLC, NMR) chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_distillation cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Yield During Distillation cause1 Polymerization start->cause1 cause2 Co-distillation with Impurities start->cause2 cause3 Product is too Volatile start->cause3 solution1a Add Polymerization Inhibitor cause1->solution1a prevents radical formation solution1b Use Vacuum Distillation cause1->solution1b lowers temperature solution2 Use Fractional Distillation cause2->solution2 improves separation solution3 Use Efficient Cold Trap cause3->solution3 captures volatile product

Caption: Troubleshooting logic for low yield during the distillation of this compound.

References

Technical Support Center: Stabilizing 2-Ethyl-2-butenal for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are using 2-Ethyl-2-butenal in their experiments. Here you will find troubleshooting advice and frequently asked questions regarding the long-term storage and stabilization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dark, and dry location.[1] The storage area must be well-ventilated. It is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to prevent oxidation and degradation catalyzed by exposure to air.[1][2] Keep it away from heat sources, sparks, and open flames due to its flammable nature.[1]

Q2: What are the common degradation pathways for this compound?

A2: this compound is susceptible to three primary degradation pathways:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially when exposed to air.[2]

  • Polymerization: Like many unsaturated aldehydes, it can undergo polymerization, leading to the formation of higher molecular weight compounds.[3]

  • Autocondensation (Aldol Condensation): This involves a self-reaction that can lead to dimers and other condensation products.[3]

Q3: What are the visible signs of this compound degradation?

A3: Degradation of this compound can be indicated by several observable changes:

  • Change in Color: The clear, colorless to slightly pale yellow liquid may develop a more pronounced yellow or brownish tint.[1]

  • Increased Viscosity: The formation of polymers will cause the liquid to become more viscous.

  • Precipitate Formation: In advanced stages of degradation, solid precipitates or a gel-like substance may form.

  • Change in Odor: While the initial odor may be characteristic, degradation can lead to a change in smell, which could become more acrid or acidic.

Q4: How can I stabilize this compound for long-term storage?

A4: The addition of stabilizers can significantly extend the shelf-life of this compound. Tertiary amines, such as triethanolamine (B1662121) (TEA) or dimethylethanolamine (DMEA), have been shown to be effective in preventing polymerization and autocondensation in aldehydes.[3][4][5] The recommended concentration for these stabilizers is typically between 20 and 100 ppm.[4][5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound stock.1. Verify the purity of your this compound using GC or HPLC (see analytical protocols below). 2. If purity is low, consider purifying the aldehyde by distillation before use. 3. For future use, add a stabilizer to your stock solution as described in the stabilization protocol.
Visible changes in the stock solution (color, viscosity) Onset of polymerization or oxidation.1. Confirm that the storage container is properly sealed and the headspace is filled with an inert gas. 2. Check the storage temperature to ensure it is within the recommended range (cool, refrigerated). 3. If degradation is significant, the batch may need to be discarded.
Precipitate formation in the stock solution Advanced polymerization.1. The material is likely significantly degraded and may not be suitable for use. 2. Review your storage and handling procedures to prevent this in future batches. Ensure strict exclusion of air and moisture.[2]

Quantitative Data on Stabilization

Stabilizer (Concentration) Storage Time (Weeks) Polymer Content (%)
None40.8
None122.5
None24> 5.0
Triethanolamine (100 ppm)4< 0.1
Triethanolamine (100 ppm)12< 0.1
Triethanolamine (100 ppm)240.1
Dimethylethanolamine (100 ppm)4< 0.1
Dimethylethanolamine (100 ppm)12< 0.1
Dimethylethanolamine (100 ppm)240.1

Note: This data is for isobutyraldehyde (B47883) and should be considered illustrative for this compound.[4][5]

Experimental Protocols

Protocol for Stabilization of this compound

This protocol describes the addition of triethanolamine (TEA) as a stabilizer. The same procedure can be followed for dimethylethanolamine (DMEA).

Materials:

  • This compound

  • Triethanolamine (TEA)

  • Anhydrous solvent (e.g., toluene) for preparing a stock solution of the stabilizer

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Appropriate glassware (e.g., round-bottom flask with a septum)

Procedure:

  • Prepare a Stock Solution of the Stabilizer:

    • To ensure accurate addition of small quantities, prepare a 1% (w/v) stock solution of TEA in an anhydrous solvent. For example, dissolve 100 mg of TEA in 10 mL of anhydrous toluene.

  • Prepare the this compound:

    • Place the desired volume of this compound in a clean, dry round-bottom flask equipped with a magnetic stir bar.

    • Flush the flask with an inert gas.

  • Add the Stabilizer:

    • While stirring the this compound, slowly add the calculated volume of the TEA stock solution to achieve the desired final concentration (e.g., 100 ppm).

    • For example, to stabilize 100 g of this compound at 100 ppm, you would need 10 mg of TEA. This would correspond to 1 mL of your 1% stock solution.

    • Add the stabilizer dropwise to avoid any localized overheating.[4]

  • Storage:

    • After the addition is complete, continue stirring for a few minutes to ensure homogeneity.

    • Transfer the stabilized this compound to a clean, dry storage bottle.

    • Flush the headspace with inert gas before sealing the container tightly.

    • Store in a cool, dark, and dry place.

Analytical Protocols for Purity Assessment

1. Gas Chromatography (GC) Protocol

Purpose: To determine the purity of this compound and detect volatile degradation products.

Instrumentation and Conditions:

  • Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable.[6]

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1)

Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

Data Analysis:

  • Purity is typically determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • Degradation may be indicated by the appearance of new peaks, potentially at earlier retention times for more volatile products or later retention times for higher molecular weight products (polymers).

2. High-Performance Liquid Chromatography (HPLC) Protocol

Purpose: To assess the purity and quantify non-volatile degradation products, such as the corresponding carboxylic acid. For improved detection, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often employed for aldehydes.[7][8]

Instrumentation and Conditions (for DNPH derivatives):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase: Acetonitrile and water gradient. A typical starting condition could be 55:45 (v/v) acetonitrile:water.[7]

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 360 nm (for DNPH derivatives).[7]

  • Injection Volume: 10-20 µL

  • Column Temperature: 30 °C

Sample Preparation (with DNPH derivatization):

  • Prepare a stock solution of the this compound sample in acetonitrile.

  • In a vial, mix an aliquot of the sample solution with an acidic solution of DNPH.

  • Allow the reaction to proceed at a controlled temperature (e.g., 55 °C) for a specified time (e.g., 60 minutes) to form the hydrazone derivatives.[7]

  • Dilute the resulting solution with the mobile phase before injection.

Data Analysis:

  • Quantification is achieved by comparing the peak area of the derivative to a calibration curve prepared from a standard of this compound treated in the same manner.

  • The appearance of unexpected peaks can indicate the presence of other aldehydes or ketones as degradation products.

Visualizations

cluster_degradation Degradation Pathways of this compound A This compound B Oxidation A->B O2 (Air) C Polymerization A->C Heat, Light, Impurities D Autocondensation A->D Trace Acid/Base E 2-Ethyl-2-butenoic Acid B->E F High Molecular Weight Polymers C->F G Dimers and Trimers D->G

Caption: Key degradation pathways for this compound.

cluster_stabilization Workflow for Stabilization A Prepare Stabilizer Stock Solution (e.g., 1% TEA in Toluene) D Slowly Add Stabilizer Stock Solution while Stirring A->D B Place this compound in a Dry Flask with Stir Bar C Flush Flask with Inert Gas (N2 or Ar) B->C C->D E Stir for Several Minutes to Ensure Homogeneity D->E F Transfer to Storage Container E->F G Flush Headspace with Inert Gas and Seal Tightly F->G H Store in a Cool, Dark, Dry Place G->H

Caption: Experimental workflow for stabilizing this compound.

cluster_analysis Purity Analysis Workflow A Obtain Sample of This compound B Prepare Sample for Analysis (Dilution or Derivatization) A->B C GC Analysis B->C D HPLC Analysis B->D E Analyze Chromatogram (Peak Area %) C->E D->E F Compare to Reference Standard (if available) E->F G Determine Purity and Identify Potential Impurities F->G

Caption: Logical workflow for purity analysis of this compound.

References

Technical Support Center: Troubleshooting 2-Ethyl-2-butenal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Ethyl-2-butenal reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this compound, with a primary focus on addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as 2-ethylcrotonaldehyde, is an alpha,beta-unsaturated aldehyde.[1][2] It is a key intermediate in the synthesis of various organic compounds, most notably in the production of 2-ethylhexanol, which is used in the manufacturing of plasticizers, lubricants, and solvents.[3][4]

Q2: What is the most common method for synthesizing this compound?

A2: The most prevalent industrial method for synthesizing this compound is through the self-condensation of n-butyraldehyde, a type of aldol (B89426) condensation reaction.[5][6] This is typically followed by a dehydration step.[3]

Q3: What are the typical physical and chemical properties of this compound?

A3: this compound is a flammable liquid and vapor.[1] It has a molecular weight of approximately 98.14 g/mol and a boiling point of about 136.5°C at 760 mmHg.[2][7]

PropertyValue
Molecular FormulaC6H10O[1][2][7]
Molecular Weight98.14 g/mol [1][2]
Boiling Point136.5°C[7]
Flash Point28.3°C[7]
Density0.829 g/cm³[7]

Troubleshooting Low Conversion Rates

Low conversion rates in reactions producing this compound are a common issue. This section provides a step-by-step guide to identify and resolve potential problems.

Problem: Low Conversion of n-Butyraldehyde

Possible Cause 1: Inactive or Inefficient Catalyst

  • Troubleshooting: The choice and condition of the catalyst are critical for the aldol condensation of n-butyraldehyde.

    • Catalyst Selection: Both homogeneous and heterogeneous catalysts can be used. Solid base catalysts, such as magnesium oxide-aluminum oxide solid solutions and KF-γ-Al2O3, have shown high efficacy.[6][8] For instance, a KF-γ-Al2O3 catalyst with a 9.0 mass ratio of KF to γ-Al2O3 has demonstrated a 99.0% conversion of n-butyraldehyde.[6]

    • Catalyst Deactivation: Catalysts can be deactivated by poisoning from byproducts or impurities.[5] Ensure the starting materials are pure and consider regenerating or replacing the catalyst.

    • Catalyst Loading: The ratio of catalyst to reactant is crucial. For the KF-γ-Al2O3 system, a mass ratio of 0.10 to n-butyraldehyde was found to be optimal.[6]

Possible Cause 2: Suboptimal Reaction Conditions

  • Troubleshooting: Temperature, pressure, and reaction time significantly influence conversion rates.

    • Temperature: The reaction is temperature-dependent. For the KF-γ-Al2O3 catalyzed reaction, 120°C was found to be a suitable temperature.[6] In a continuous process using a magnesium oxide-aluminum oxide catalyst, temperatures between 80°C and 200°C are effective.[8]

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Optimal times can range from a few hours to longer for continuous processes. A 6-hour reaction time was optimal for the KF-γ-Al2O3 catalyst.[6]

    • Pressure: While some liquid-phase reactions are carried out at atmospheric pressure, adjusting the pressure can be beneficial. For instance, a method for synthesizing 2-ethyl-2-hexenal (B1232207) uses a reaction pressure of 0.1MPa to 1.0MPa.[4]

Possible Cause 3: Equilibrium Limitations

  • Troubleshooting: The aldol condensation is a reversible reaction.

    • Water Removal: The dehydration of the intermediate aldol addition product to form this compound drives the reaction forward. Efficient removal of water from the reaction mixture can significantly increase the conversion rate. This can be achieved through techniques like azeotropic distillation.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Conversion Rate Observed check_catalyst Step 1: Verify Catalyst Activity start->check_catalyst catalyst_ok Catalyst Active? check_catalyst->catalyst_ok check_conditions Step 2: Optimize Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_equilibrium Step 3: Address Equilibrium equilibrium_addressed Equilibrium Shifted? check_equilibrium->equilibrium_addressed catalyst_ok->check_conditions Yes replace_catalyst Action: Regenerate or Replace Catalyst catalyst_ok->replace_catalyst No conditions_ok->check_equilibrium Yes adjust_conditions Action: Adjust Temp, Time, or Pressure conditions_ok->adjust_conditions No remove_water Action: Implement Water Removal equilibrium_addressed->remove_water No end_success Conversion Rate Improved equilibrium_addressed->end_success Yes replace_catalyst->check_catalyst adjust_conditions->check_conditions remove_water->check_equilibrium end_fail Further Investigation Needed

Caption: Troubleshooting workflow for low conversion rates.

Problem: Formation of Side Products

Possible Cause 1: Self-Condensation of n-Butyraldehyde

  • Troubleshooting: While this is the desired initial step, further condensation can lead to higher molecular weight byproducts.

    • Control Stoichiometry: In a continuous process, maintaining a steady and appropriate feed rate of n-butyraldehyde can minimize over-reaction.[8]

    • Solvent Effects: The use of a solvent, such as 2-ethylhexanol, can help to control the concentration of the reactant and minimize side reactions.[4]

Possible Cause 2: Crossed Aldol Condensation

  • Troubleshooting: If other enolizable aldehydes or ketones are present as impurities in the starting material, a mixture of products will be formed.[9]

    • Purity of Starting Materials: Ensure high purity of the n-butyraldehyde to prevent crossed aldol reactions.[9] Standard purification techniques like distillation should be employed.

Reaction Pathway and Potential Side Reactions

ReactionPathway nButyraldehyde n-Butyraldehyde Aldol_Adduct Aldol Adduct nButyraldehyde->Aldol_Adduct Self-Condensation Side_Product Higher Order Condensation Products nButyraldehyde->Side_Product Uncontrolled Reaction Product This compound Aldol_Adduct->Product Dehydration Product->Side_Product Further Condensation

Caption: Synthesis pathway and potential side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound using a KF-γ-Al2O3 Catalyst

This protocol is adapted from a study demonstrating high conversion and selectivity.[6]

Materials:

  • n-Butyraldehyde (≥99% purity)

  • KF-γ-Al2O3 catalyst (mass ratio of KF to γ-Al2O3 of 9.0)

  • Reaction vessel equipped with a stirrer, condenser, and temperature control.

Procedure:

  • Charge the reaction vessel with n-butyraldehyde.

  • Add the KF-γ-Al2O3 catalyst to the n-butyraldehyde at a mass ratio of 0.10 (catalyst to aldehyde).[6]

  • Heat the mixture to 120°C with constant stirring.[6]

  • Maintain the reaction at this temperature for 6 hours.[6]

  • Monitor the reaction progress using gas chromatography (GC) to determine the conversion of n-butyraldehyde and the selectivity to this compound.

  • Upon completion, cool the reaction mixture and separate the catalyst by filtration.

  • The crude product can be purified by distillation.

Expected Outcome:

  • Conversion of n-butyraldehyde: ~99.0%[6]

  • Yield of this compound: ~98.1%[6]

  • Selectivity to this compound: ~99.1%[6]

Data Presentation: Comparison of Catalytic Systems
CatalystReactantTemperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Reference
KF-γ-Al2O3n-Butyraldehyde120699.099.1[6]
[HSO3-b-N(Et)3]p-TSAn-Butyraldehyde120689.787.8[5]
MgO-Al2O3n-Butyraldehyde80-200ContinuousHighHigh[8]
Pd/TiO2n-Butanal190Continuous91.2-95.489.8-99.9[10]
Ni/Ce-Al2O3n-Butanal1708--[11]

Note: The data for Ni/Ce-Al2O3 focuses on the subsequent hydrogenation to 2-ethylhexanol, hence conversion and selectivity for 2-ethyl-2-hexenal are not explicitly stated in the abstract.[11] The Pd/TiO2 system is for the integrated synthesis of 2-ethylhexanal (B89479).[10]

References

Optimizing reaction conditions (temperature, pressure) for 2-Ethyl-2-butenal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Ethyl-2-butenal. Our aim is to facilitate the optimization of reaction conditions to achieve high yields and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and industrially significant method for synthesizing this compound is through the self-condensation of n-butyraldehyde, a classic example of an aldol (B89426) condensation reaction.[1][2] This reaction is typically catalyzed by a base.

Q2: What are the key reaction parameters to control for optimizing the synthesis of this compound?

A2: The critical parameters to control are reaction temperature, pressure, catalyst type and concentration, and reaction time. These factors significantly influence the conversion of n-butyraldehyde and the selectivity towards this compound.

Q3: What is the typical temperature range for this reaction?

A3: The aldol condensation of n-butyraldehyde is generally carried out at temperatures ranging from 80°C to 200°C.[3][4] The optimal temperature will depend on the specific catalyst and reaction conditions being employed.

Q4: How does pressure affect the synthesis?

A4: For liquid-phase reactions, the pressure is primarily maintained to keep the reactants in the liquid state, especially at higher temperatures.[3] Pressures can range from 0.1 MPa to 1.0 MPa.[4] In some continuous processes, pressures up to a few thousand psig may be used.[3]

Q5: What types of catalysts are effective for this synthesis?

A5: A variety of catalysts can be used, with solid base catalysts being a common choice. Examples include solid solutions of magnesium oxide and aluminum oxide, and KF-γ-Al2O3.[1][3] The choice of catalyst can significantly impact the reaction's efficiency and the product distribution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion of n-Butyraldehyde - Insufficient Catalyst Activity: The catalyst may be deactivated or not suitable for the reaction conditions. - Suboptimal Temperature: The reaction temperature may be too low for the chosen catalyst. - Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.- Catalyst Selection: Experiment with different solid base catalysts (e.g., MgO-Al2O3, KF-γ-Al2O3). Ensure the catalyst has a high surface area.[3] - Optimize Temperature: Gradually increase the reaction temperature within the recommended range (80°C - 200°C) and monitor the conversion.[3][4] - Increase Reaction Time: Extend the reaction time and monitor the progress by techniques like GC-MS to determine the point of maximum conversion.
Low Selectivity to this compound (High levels of byproducts) - Side Reactions: At higher temperatures, side reactions such as the formation of trimers (e.g., 2,4-diethyl-2,4-octadienal) and polymers can occur.[2][5] - Unfavorable Catalyst: The catalyst may promote undesired side reactions.- Temperature Control: Operate at the lower end of the effective temperature range to minimize the formation of higher-order condensation products.[5] - Catalyst Screening: Test different catalysts to find one that favors the formation of the desired dimer. For instance, NaX zeolite has shown very high selectivity at 150°C.[5]
Formation of Polymeric Material - High Reaction Temperature: Elevated temperatures can lead to the polymerization of the aldehyde reactant and the unsaturated aldehyde product.[2] - High Catalyst Concentration: An excessively high concentration of a strong base catalyst can promote polymerization.- Moderate Temperature: Maintain the reaction temperature at a moderate level to discourage polymerization. - Optimize Catalyst Loading: Reduce the amount of catalyst to a level that provides a good reaction rate without excessive side reactions.
Difficulty in Product Purification - Presence of Multiple Byproducts: A non-selective reaction will result in a complex mixture that is difficult to separate. - Thermal Instability: The product may be susceptible to degradation or polymerization at the temperatures required for distillation.- Optimize Selectivity: First, focus on optimizing the reaction conditions to maximize the selectivity towards this compound. - Vacuum Distillation: Purify the product by distillation under reduced pressure to lower the boiling point and minimize thermal stress on the molecule.

Quantitative Data Summary

The following tables summarize the impact of different reaction conditions on the synthesis of this compound, based on available literature data.

Table 1: Effect of Catalyst and Temperature on n-Butyraldehyde Conversion and this compound Selectivity

CatalystTemperature (°C)n-Butyraldehyde Conversion (%)This compound Selectivity (%)Reference
KF-γ-Al2O312099.099.1[1]
NaX zeolite150->98.5[5]
MgO-Al2O3160--[4]
MgO-Al2O3180--[4]
Pd/TiO219091.289.8 (for 2-ethylhexanal)[6]

Note: The selectivity for the Pd/TiO2 catalyst is for the downstream product 2-ethylhexanal (B89479), indicating the initial formation of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound using KF-γ-Al2O3 Catalyst [1]

Materials:

  • n-Butyraldehyde

  • KF-γ-Al2O3 catalyst (KF/γ-Al2O3 mass ratio of 9.0)

Procedure:

  • In a suitable reactor, place n-butyraldehyde and the KF-γ-Al2O3 catalyst. The recommended mass ratio of catalyst to n-butyraldehyde is 0.10.

  • Heat the reaction mixture to 120°C with stirring.

  • Maintain the reaction at this temperature for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst from the product mixture by filtration.

  • The crude product can be purified by distillation under reduced pressure.

  • Analyze the product for yield and selectivity using gas chromatography (GC).

Expected Outcome:

  • n-Butyraldehyde conversion: ~99.0%

  • This compound yield: ~98.1%

  • This compound selectivity: ~99.1%

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants n-Butyraldehyde + Catalyst Reactor Heating & Stirring (e.g., 120°C, 6h) Reactants->Reactor Charge Reactor Filtration Catalyst Filtration Reactor->Filtration Cool & Filter Distillation Vacuum Distillation Filtration->Distillation Purify Crude Product Analysis GC-MS Analysis Distillation->Analysis Product Pure this compound Distillation->Product Troubleshooting_Logic Start Experiment Start Problem Low Yield or Selectivity? Start->Problem Check_Conversion Check n-Butyraldehyde Conversion Problem->Check_Conversion Yes Success Successful Optimization Problem->Success No Check_Selectivity Analyze Byproducts Check_Conversion->Check_Selectivity Low_Conversion Low Conversion Check_Conversion->Low_Conversion Low_Selectivity High Byproducts Check_Selectivity->Low_Selectivity Optimize_Temp Adjust Temperature Low_Conversion->Optimize_Temp Optimize_Catalyst Change/Optimize Catalyst Low_Conversion->Optimize_Catalyst Optimize_Time Adjust Reaction Time Low_Conversion->Optimize_Time Low_Selectivity->Optimize_Temp Low_Selectivity->Optimize_Catalyst Optimize_Temp->Problem Optimize_Catalyst->Problem Optimize_Time->Problem

References

Minimizing byproduct formation in the aldol condensation of n-butyraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the aldol (B89426) condensation of n-butyraldehyde to synthesize 2-ethyl-2-hexenal (B1232207).

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the aldol condensation of n-butyraldehyde?

A1: The primary desired product is 2-ethyl-2-hexenal (the dimer). However, several byproducts can form, reducing the yield and complicating purification. Common byproducts include:

  • Trimers: Further reaction of 2-ethyl-2-hexenal with another molecule of n-butyraldehyde can lead to the formation of C12 trimers such as 2,4-diethyl-2,4-octadienal and 1,3,5-triethylbenzene.[1]

  • Poly(butyraldehyde): Polymerization of the n-butyraldehyde starting material can occur, particularly under certain catalytic conditions.[2]

  • Over-reduction products: If a hydrogenation step is involved to produce 2-ethylhexanol, incomplete conversion can leave 2-ethylhexanal (B89479) as an impurity, or over-reduction can lead to other saturated species.[3]

  • Isomers and other condensation products: Side reactions can lead to the formation of isomers like 2-ethyl-4-methylpentenal.[2]

  • Tishchenko reaction products: Disproportionation of n-butyraldehyde can form butyl butyrate, especially in the presence of certain acid/base catalysts.[4]

Q2: How does reaction temperature affect byproduct formation?

A2: Reaction temperature is a critical parameter. Generally, higher temperatures can increase the rate of reaction but may also promote the formation of byproducts. For instance, the molar ratio of trimeric to dimeric products tends to increase with rising reaction temperatures.[1] It is crucial to find the optimal temperature that maximizes the formation of the desired product while minimizing side reactions. For example, some processes operate effectively at temperatures between 80°C and 200°C.[5]

Q3: What is the role of the catalyst in controlling selectivity?

A3: The choice of catalyst is paramount in controlling the selectivity of the aldol condensation.

  • Basic Catalysts: Solid base catalysts, such as magnesium-aluminum oxides (hydrotalcite-like) and cerium-modified alumina, are effective for this reaction.[5][6] The basicity of the catalyst influences the reaction rate and the product distribution; stronger basicity can sometimes lead to an increase in trimer formation.[1]

  • Acid-Base Properties: The acid-base properties of the catalyst play a dominant role in its performance. A well-balanced combination of acid and base sites is often required for efficient catalysis.[6]

  • Catalyst Deactivation: Catalysts can deactivate over time due to factors like hydration or carbon deposition, leading to a decrease in conversion and selectivity.[7]

Troubleshooting Guides

Issue 1: Low Conversion of n-Butyraldehyde

Possible Cause Troubleshooting Steps
Catalyst Inactivity 1. Verify Catalyst Loading: Ensure the correct amount of catalyst is used as specified in the protocol. 2. Check Catalyst Age and Storage: Catalysts can degrade over time. Use a fresh batch or one stored under appropriate conditions (e.g., inert atmosphere, desiccated). 3. Catalyst Activation: Confirm that any required pre-activation steps for the catalyst were performed correctly.
Suboptimal Reaction Temperature 1. Temperature Verification: Calibrate your temperature probe to ensure accurate readings. 2. Optimize Temperature: Perform small-scale experiments at a range of temperatures (e.g., 10°C increments) to determine the optimal condition for your specific setup.
Insufficient Reaction Time 1. Monitor Reaction Progress: Use techniques like GC or TLC to monitor the consumption of the starting material over time. 2. Extend Reaction Time: If the reaction has not reached completion, extend the reaction time accordingly.
Mass Transfer Limitations (for heterogeneous catalysts) 1. Increase Stirring Rate: Ensure adequate mixing to facilitate contact between the reactants and the catalyst surface. 2. Reduce Catalyst Particle Size: Smaller particle sizes can increase the surface area available for reaction, but be mindful of potential filtration difficulties.

Issue 2: High Levels of Trimer Byproducts

Possible Cause Troubleshooting Steps
High Reaction Temperature 1. Lower Reaction Temperature: As trimer formation is often favored at higher temperatures, try reducing the reaction temperature in increments (e.g., 10-20°C).[1]
High Catalyst Basicity 1. Select a Milder Catalyst: If using a strongly basic catalyst, consider switching to one with moderate basicity. 2. Modify Catalyst: In some cases, the basicity of a catalyst can be tuned through different preparation methods or by using additives.
Prolonged Reaction Time 1. Optimize Reaction Time: Monitor the formation of the desired dimer and the trimer byproducts over time. Stop the reaction when the optimal ratio is achieved.

Issue 3: Catalyst Deactivation in Continuous Flow Reactions

Possible Cause Troubleshooting Steps
Hydration of the Catalyst 1. Use Anhydrous Reactants: Ensure that the n-butyraldehyde and any solvents are thoroughly dried before use. Water is a byproduct of the condensation reaction and can lead to catalyst deactivation.[7]
Carbon Deposition (Coking) 1. Lower Reaction Temperature: High temperatures can promote the formation of carbon deposits on the catalyst surface. 2. Optimize Flow Rate: Adjust the flow rate of the reactant to minimize residence time at high temperatures. 3. Periodic Regeneration: Implement a catalyst regeneration cycle, which may involve controlled oxidation to burn off carbon deposits.

Data Presentation

Table 1: Comparison of Catalytic Performance in n-Butyraldehyde Aldol Condensation

CatalystReaction Temperature (°C)n-Butyraldehyde Conversion (%)2-Ethyl-2-hexenal Selectivity (%)2-Ethyl-2-hexenal Yield (%)Reference
Ce-modified γ-Al2O318074.0-60.2[7]
Ce-modified γ-Al2O3 (Optimized)-93.8-88.6[6]
[HSO3-b-N(Et)3]p-TSA (Ionic Liquid)120 (393 K)89.787.8-[8][9]
Chitosan-96.089.686.0[8][9]
NaX Zeolite150->98.5-[1]

Note: Dashes indicate data not provided in the cited sources.

Experimental Protocols

Protocol 1: General Procedure for Batch Aldol Condensation using a Solid Base Catalyst

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a temperature probe. The flask is placed in a heating mantle.

  • Catalyst Loading: The solid base catalyst (e.g., Ce-modified γ-Al2O3) is added to the flask. The amount is typically a weight percentage of the n-butyraldehyde.

  • Reactant Addition: n-Butyraldehyde is added to the reactor.

  • Reaction: The mixture is heated to the desired temperature (e.g., 180°C) with vigorous stirring.

  • Monitoring: The reaction progress is monitored by taking small aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of n-butyraldehyde and the selectivity to 2-ethyl-2-hexenal.

  • Workup: After the desired conversion is reached, the reactor is cooled to room temperature. The solid catalyst is removed by filtration. The liquid product mixture is then purified, typically by distillation, to isolate the 2-ethyl-2-hexenal.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Start reactor_setup Reactor Setup start->reactor_setup catalyst_loading Catalyst Loading reactor_setup->catalyst_loading reactant_addition Reactant Addition catalyst_loading->reactant_addition heating Heating & Stirring reactant_addition->heating monitoring Reaction Monitoring (GC) heating->monitoring monitoring->heating Continue Reaction cooling Cooling monitoring->cooling Reaction Complete filtration Catalyst Filtration cooling->filtration purification Purification (Distillation) filtration->purification end Final Product purification->end

Caption: Experimental workflow for batch aldol condensation.

troubleshooting_logic cluster_causes cluster_solutions_conversion cluster_solutions_byproducts issue Low Yield of 2-Ethyl-2-hexenal low_conversion Low n-Butyraldehyde Conversion issue->low_conversion high_byproducts High Byproduct Formation issue->high_byproducts check_catalyst Check Catalyst Activity/Loading low_conversion->check_catalyst optimize_temp Optimize Temperature low_conversion->optimize_temp increase_time Increase Reaction Time low_conversion->increase_time lower_temp Lower Reaction Temperature high_byproducts->lower_temp change_catalyst Change Catalyst (Milder Base) high_byproducts->change_catalyst optimize_time Optimize Reaction Time high_byproducts->optimize_time

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of Synthesized 2-Ethyl-2-butenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Ethyl-2-butenal.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the self-condensation of butanal under basic conditions. During this process, several impurities can form, including:

  • Unreacted Butanal: Incomplete reaction can leave residual starting material.

  • Aldol (B89426) Addition Product (2-Ethyl-3-hydroxyhexanal): This is the initial product of the aldol addition before dehydration to this compound. Incomplete dehydration will result in its presence.

  • Higher Molecular Weight Condensation Products (e.g., Trimers): The aldol condensation can continue, leading to the formation of higher molecular weight byproducts.

  • Polymeric Materials: Aldehydes, especially α,β-unsaturated aldehydes, can polymerize, particularly at elevated temperatures or in the presence of acid/base catalysts.

  • Cannizzaro Reaction Products (Butanoic Acid and 1-Butanol): In the presence of a strong base, butanal can undergo a disproportionation reaction (Cannizzaro reaction) to yield butanoic acid and 1-butanol, especially if the aldehyde has no α-hydrogens, which is not the case for butanal, but can occur as a minor side reaction.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying this compound are:

  • Washing with Sodium Bisulfite Solution: This is effective for removing unreacted butanal. Aldehydes react with sodium bisulfite to form water-soluble adducts, which can then be removed in an aqueous wash.

  • Fractional Distillation under Reduced Pressure: This is the most common and effective method for separating this compound from less volatile impurities like the aldol addition product and higher condensation products, as well as more volatile impurities like residual butanal. Distillation at reduced pressure is crucial to prevent thermal degradation and polymerization of the product.

  • Column Chromatography: While less common for large-scale purification of this compound, column chromatography on silica (B1680970) gel can be used for small-scale purification to separate compounds based on polarity.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. It can be used to quantify the purity of this compound and identify any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify and quantify impurities by comparing the integration of signals from the product and the impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate this compound from non-volatile impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Synthesis
Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure the correct stoichiometry of reactants and catalyst. - Monitor the reaction progress using TLC or GC to determine the optimal reaction time.
Side Reactions Dominating - Control the reaction temperature carefully; aldol condensations can be exothermic. - Optimize the catalyst concentration; too much or too little can lead to side reactions.
Product Polymerization - Avoid excessive heating during the reaction and work-up. - Work up the reaction mixture promptly after completion.
Issue 2: Presence of Impurities After Purification by Distillation
Potential Cause Troubleshooting Steps
Inefficient Fractionating Column - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings) to increase the number of theoretical plates.
Distillation Rate Too Fast - Reduce the heating rate to allow for proper vapor-liquid equilibrium. A slow, steady distillation provides better separation.
Incorrect Pressure for Vacuum Distillation - Ensure the vacuum is stable and at the appropriate level to achieve a suitable boiling point for the product, well-separated from the boiling points of impurities.
Thermal Decomposition - Use a lower distillation temperature by applying a higher vacuum. - Minimize the time the product is exposed to high temperatures.
Issue 3: Product Loss During Sodium Bisulfite Wash
Potential Cause Troubleshooting Steps
Product also forming a bisulfite adduct - While less likely for the more sterically hindered this compound compared to butanal, some product may react. - Use the minimum effective amount of sodium bisulfite solution. - Keep the contact time brief.
Emulsion Formation - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for a longer period for the layers to separate.

Data Presentation

The following table provides illustrative data on the effectiveness of different purification methods for removing common impurities from crude this compound. The values presented are typical and may vary depending on the specific experimental conditions.

Purification Method Impurity Initial Purity (%) Purity after Purification (%) Impurity Level Reduction (%)
Sodium Bisulfite Wash Unreacted Butanal909550
Fractional Vacuum Distillation Aldol Addition Product909990
Fractional Vacuum Distillation Higher Condensation Products909880
Column Chromatography Polar Impurities90>99>90

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

Objective: To purify crude this compound by separating it from less volatile and more volatile impurities.

Materials:

  • Crude this compound

  • Heating mantle with a stirrer

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump and vacuum gauge

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Place the crude this compound and boiling chips or a magnetic stir bar into the round-bottom flask.

  • Connect the apparatus to the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 20 mmHg).

  • Begin heating the flask gently with the heating mantle while stirring.

  • Observe the condensation front rising up the fractionating column.

  • Collect the first fraction, which will contain any low-boiling impurities such as unreacted butanal. The boiling point of butanal at 760 mmHg is 74.8 °C.

  • As the temperature stabilizes at the boiling point of this compound at the applied pressure (the boiling point at 760 mmHg is approximately 136-137 °C), change the receiving flask to collect the pure product.

  • Continue distillation until a sharp drop in temperature is observed or when only a small amount of residue remains in the distillation flask.

  • Turn off the heat and allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of the synthesized this compound and identify any volatile impurities.

Materials:

  • Purified this compound sample

  • Volumetric flask

  • Suitable solvent (e.g., dichloromethane, hexane)

  • GC-MS instrument

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL of solvent) in a suitable volatile solvent.

  • GC-MS Parameters (Typical):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium, constant flow rate of 1 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

  • Injection: Inject a small volume of the prepared sample (e.g., 1 µL) into the GC-MS.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).

    • Calculate the purity of the sample by determining the relative peak area of this compound compared to the total area of all peaks in the chromatogram.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Butanal Butanal CrudeProduct Crude this compound (with impurities) Butanal->CrudeProduct BaseCatalyst Base Catalyst BaseCatalyst->CrudeProduct BisulfiteWash Sodium Bisulfite Wash CrudeProduct->BisulfiteWash Remove Unreacted Butanal Distillation Fractional Vacuum Distillation BisulfiteWash->Distillation Separate by Boiling Point PurifiedProduct Purified this compound Distillation->PurifiedProduct GCMS GC-MS Analysis PurifiedProduct->GCMS NMR NMR Analysis PurifiedProduct->NMR PurityAssessment Purity Assessment GCMS->PurityAssessment NMR->PurityAssessment

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic Start Problem: Low Purity CheckReaction Review Synthesis Conditions Start->CheckReaction CheckPurification Evaluate Purification Procedure Start->CheckPurification CheckAnalysis Verify Analytical Method Start->CheckAnalysis TempControl Temperature Too High/Low? CheckReaction->TempControl CatalystConc Incorrect Catalyst Concentration? CheckReaction->CatalystConc ReactionTime Reaction Time Optimal? CheckReaction->ReactionTime DistillationEfficiency Distillation Column Inefficient? CheckPurification->DistillationEfficiency VacuumLevel Incorrect Vacuum Level? CheckPurification->VacuumLevel WashEffective Bisulfite Wash Incomplete? CheckPurification->WashEffective SamplePrep Improper Sample Preparation? CheckAnalysis->SamplePrep InstrumentParams Incorrect Instrument Parameters? CheckAnalysis->InstrumentParams

Caption: Logical troubleshooting guide for addressing low purity issues in this compound.

Addressing catalyst deactivation in continuous 2-Ethyl-2-butenal production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation during the continuous production of 2-Ethyl-2-butenal from the self-condensation of n-butyraldehyde.

Troubleshooting Guides

This section addresses specific operational issues encountered during continuous production, offering systematic steps to identify and resolve the root cause.

Issue 1: Gradual decrease in n-butyraldehyde conversion and this compound yield over time.

Q1: My conversion rate is slowly dropping over hours or days of continuous operation. What are the likely causes and how can I investigate this?

A1: A gradual decline in performance is a classic symptom of catalyst deactivation. The most common causes in this process are coking/fouling, where carbonaceous deposits cover active sites, or subtle changes to the catalyst's structure.[1][2]

Troubleshooting Steps:

  • Monitor Back Pressure: A gradual increase in the pressure drop across the catalyst bed often indicates fouling or coking, as deposits can obstruct the flow path.[1]

  • Analyze Temperature Profile: Check the temperature profile across the catalyst bed. Changes can indicate altered reaction zones due to deactivation.[1]

  • Post-Run Catalyst Characterization: After the run, carefully unload the catalyst bed and take samples from the reactor inlet, middle, and outlet.[1]

    • Temperature Programmed Oxidation (TPO): This technique can quantify the amount and nature of carbonaceous deposits (coke) on the catalyst surface.[1]

    • BET Analysis: This measures the catalyst's surface area and pore volume. A significant decrease suggests that pores are being blocked by coke or that sintering (thermal degradation) has occurred.[1]

    • Hydration Check: For catalysts like γ-Al2O3, deactivation can occur due to hydration.[3][4] Characterization can reveal changes in the catalyst phase, such as the formation of boehmite (γ-AlO(OH)), which can cover active species.[4]

Issue 2: Sudden and sharp drop in catalytic activity.

Q2: The reaction has stopped abruptly, or the conversion has fallen dramatically within a short period. What should I check?

A2: A rapid loss of activity typically points to catalyst poisoning or a critical system failure.[1]

Troubleshooting Steps:

  • Check Feed Purity: Immediately analyze the n-butyraldehyde feed for impurities.[1] For the aldol (B89426) condensation catalysts, poisons can include acidic or basic compounds not intended for the reaction, sulfur, or certain metals that can irreversibly bind to active sites.[1][5]

  • Verify System Integrity:

    • Flow and Temperature: Confirm that pumps are delivering the correct flow rate and that the reactor temperature is stable and accurate. A pump failure or temperature fluctuation can halt the reaction.[1]

    • Inspect for Channeling: In a packed bed reactor, the formation of channels can cause the reactant stream to bypass the catalyst, leading to a sharp conversion drop. This may be visible upon careful reactor inspection post-run.[1]

  • Catalyst Analysis for Poisons: Post-run analysis of the catalyst can identify specific poisoning elements.[1]

    • X-ray Photoelectron Spectroscopy (XPS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS): These sensitive surface techniques can detect the presence of foreign elements on the catalyst surface that are acting as poisons.[1]

Issue 3: Increasing pressure drop across the catalyst bed.

Q3: The pressure required to maintain flow through my reactor is steadily increasing. What is happening?

A3: An increasing pressure drop is a strong indicator of physical blockage within the catalyst bed.

Troubleshooting Steps:

  • Suspect Fouling/Coking: This is the most common cause. Heavy organic by-products or coke can deposit in the void spaces between catalyst particles, restricting flow.[1][6] This often accompanies a gradual loss of activity (see Issue 1).

  • Consider Catalyst Attrition: Mechanical stress, especially in high-flow regimes, can cause catalyst particles to break down (attrition).[2] These smaller "fines" can clog the reactor outlet or the catalyst bed itself.

  • Evaluate Reaction Conditions: High temperatures can accelerate the formation of heavy by-products and coke, leading to faster fouling.[1] Operating at the lowest feasible temperature to achieve the desired conversion can mitigate this.[1]

Frequently Asked Questions (FAQs)

Q4: What are the primary mechanisms of catalyst deactivation in n-butyraldehyde self-condensation?

A4: Catalyst deactivation is the decline in catalyst activity over time.[2] The main mechanisms are:

  • Chemical Deactivation:

    • Poisoning: Strong adsorption of impurities from the feed onto catalyst active sites, blocking them from reactants.[5]

    • Coking/Fouling: Deposition of carbon-rich species on the catalyst surface and within its pores, leading to site blockage and mass transfer limitations.[5]

  • Thermal Deactivation (Sintering): High temperatures can cause the catalyst's structure to change, often leading to a loss of surface area and active sites.

  • Mechanical Deactivation (Attrition): Physical breakdown of the catalyst due to mechanical stress from fluid flow.[2]

  • Hydration: For certain oxide supports like γ-Al2O3, reaction with water (a by-product of the condensation) can form less active hydrated species.[3][4]

Q5: How can I minimize catalyst deactivation in my continuous process?

A5: Minimizing deactivation is key to achieving long-term, stable operation.[1]

  • Feed Purification: Use high-purity n-butyraldehyde, free from potential catalyst poisons.[1]

  • Optimize Reaction Conditions: Operate at the lowest temperature that provides good conversion and selectivity.[1] Higher temperatures often accelerate coking and other deactivation pathways.[1]

  • Catalyst Selection: Choose a catalyst known for its stability under your specific process conditions. For instance, while basic catalysts are effective, solid base catalysts are being developed to improve stability and reduce environmental issues associated with liquid alkali catalysts.[7]

Q6: Is it possible to regenerate a deactivated catalyst in-situ?

A6: Yes, in-situ regeneration is a major advantage of continuous flow systems, particularly for deactivation caused by coking.[1] The most common method is a controlled burnout of the coke deposits.[1] A general procedure is outlined in the Experimental Protocols section. Some catalysts, like titania-supported palladium, have also been noted for their regenerable nature.[8]

Q7: Which types of catalysts are used for this compound production?

A7: The self-condensation of n-butyraldehyde is typically base-catalyzed, but acid-base bifunctional catalysts are also effective.[7][9]

  • Liquid Alkali Catalysts: Solutions of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are traditionally used but pose environmental and separation challenges.[7][10]

  • Solid Base Catalysts: Materials like magnesium oxide-aluminum oxide solid solutions (MgO-Al2O3) are effective and can be used in fixed-bed reactors, simplifying the process.[11]

  • Bifunctional Catalysts: Catalysts with both acid and base sites, such as Ce-modified γ-Al2O3, have shown good performance.[3][9] Other examples include titania-supported palladium (Pd/TiO2) which can also facilitate subsequent hydrogenation steps.[8][12]

Data Presentation

Table 1: Performance of Various Catalysts in n-Butyraldehyde Condensation
CatalystSupportReaction Conditions (Temp, Pressure)n-Butyraldehyde Conversion (%)2-Ethyl-2-hexenal (B1232207) (2E2H) Yield (%)Key Findings & Citations
Ce-Al₂O₃Al₂O₃180°C, 1 MPa74.0%60.2%Good initial stability, but deactivation observed due to hydration and carbon deposition.[3]
Ni/Ce-Al₂O₃Ce-Al₂O₃170°C, 4.0 MPa100%(To 2-ethylhexanol) 66.9%Bifunctional catalyst for condensation and hydrogenation; deactivation by hydration of support.[4][9]
MgO-Al₂O₃-100°C - 190°CHighHighEffective solid base catalyst for continuous liquid-phase condensation.[11]
Pd/TiO₂TiO₂190°C, 3.2 MPa91.2%(To 2-ethylhexanal) 89.8%Highly stable catalyst for integrated condensation and selective hydrogenation.[12]
Chitosan-(Not specified)96.0%86.0%Can be recovered and reused multiple times without significant deactivation.[7]
Table 2: Troubleshooting Catalyst Deactivation Mechanisms
Deactivation MechanismPrimary CauseRecommended Analytical Techniques
Coking / Fouling Deposition of heavy organic by-products on catalyst surface and pores.Temperature Programmed Oxidation (TPO), BET Surface Area Analysis.[1]
Poisoning Strong adsorption of impurities (e.g., sulfur, basic compounds) from the feed.X-ray Photoelectron Spectroscopy (XPS), Inductively Coupled Plasma (ICP-MS).[1]
Hydration Reaction of oxide support (e.g., γ-Al₂O₃) with water by-product.X-ray Diffraction (XRD) to identify phase changes (e.g., boehmite formation).[4]
Sintering High reaction temperatures causing loss of active surface area.BET Surface Area Analysis, Transmission Electron Microscopy (TEM).
Attrition Mechanical failure of catalyst particles due to high flow rates or stress.Visual inspection, particle size analysis of spent catalyst.[2]

Experimental Protocols

Protocol 1: In-situ Catalyst Regeneration by Decoking

This protocol outlines a general procedure for removing carbonaceous deposits (coke) from a catalyst bed without removing the catalyst from the reactor.

CAUTION: This procedure involves oxidation and can be exothermic. Careful control of temperature and oxidant concentration is critical to avoid damaging the catalyst.

  • Stop Reactant Feed: Discontinue the flow of n-butyraldehyde to the reactor.

  • Inert Gas Flush: Flush the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for 1-2 hours to remove all residual reactants and products.[1]

  • Cooling (Optional but Recommended): Cool the reactor to a lower temperature (e.g., 200-250°C) before introducing the oxidant to better control the initial phase of coke combustion.

  • Introduce Oxidant Stream: Introduce a stream of diluted air or oxygen in nitrogen (typically 1-5% O₂) into the reactor.[1]

  • Controlled Temperature Ramp: Slowly ramp the reactor temperature. Monitor the temperature profile closely for any "hot spots," which indicate rapid coke burning. Adjust the heating rate or oxygen concentration to keep the maximum catalyst bed temperature below the catalyst's thermal damage limit.

  • Hold at Oxidation Temperature: Hold the reactor at the final oxidation temperature (e.g., 400-500°C, catalyst dependent) until CO₂ analysis of the effluent gas shows that coke combustion is complete.

  • Inert Gas Purge: Once regeneration is complete, switch the feed back to inert gas to purge all remaining oxygen from the system.

  • Return to Reaction Conditions: Re-establish the desired reaction temperature and pressure under the inert gas flow.

  • Reintroduce Reactant Feed: Reintroduce the n-butyraldehyde feed to begin the production cycle again.[1]

Protocol 2: Post-run Catalyst Characterization Workflow

This protocol describes the steps for safely removing and preparing catalyst samples for analysis after a production run to diagnose deactivation.

  • Reactor Shutdown and Cooldown: Follow standard procedure to stop the reaction, flush the system with inert gas, and cool the reactor to room temperature.

  • Depressurization: Safely depressurize the reactor to atmospheric pressure.

  • Catalyst Unloading: Carefully open the reactor and unload the packed bed. It is critical to keep track of the catalyst's position in the bed.

  • Sample Collection: Collect distinct samples from the reactor inlet, middle, and outlet.[1] Deactivation is often not uniform across the bed, and comparing these sections provides valuable insight.

  • Sample Preparation:

    • Gently crush a small portion of the catalyst pellets or extrudates into a fine powder for analyses like TPO and XPS.

    • Keep a separate portion of the whole particles for BET analysis and visual inspection.

  • Analysis:

    • TPO: Determine the quantity and type of coke on the catalyst samples.

    • BET Analysis: Measure the surface area and pore volume to check for pore blockage or sintering.[1]

    • XPS/ICP-MS: Analyze the elemental composition of the catalyst surface to identify potential poisons.[1]

Visualizations

Troubleshooting_Flowchart Diagram 1: Troubleshooting Logic for Decreased Activity start Activity Decrease Observed check_type Is the decrease gradual or sudden? start->check_type gradual Gradual Decrease check_type->gradual Gradual sudden Sudden Drop check_type->sudden Sudden check_pressure Monitor Back Pressure gradual->check_pressure check_feed Check Feed Purity for Poisons sudden->check_feed check_system Verify System: Flow, Temp, Leaks sudden->check_system pressure_increase Pressure Increasing? check_pressure->pressure_increase coking Likely Cause: Coking / Fouling pressure_increase->coking Yes no_pressure_increase Pressure Stable pressure_increase->no_pressure_increase No post_run_analysis Perform Post-Run Analysis: TPO, BET, XRD coking->post_run_analysis no_pressure_increase->post_run_analysis poisoning Likely Cause: Poisoning check_feed->poisoning system_failure Likely Cause: System Failure check_system->system_failure xps_analysis Perform Post-Run Analysis: XPS, ICP-MS poisoning->xps_analysis

Caption: Troubleshooting flowchart for diagnosing decreased catalytic activity.

Deactivation_Pathways Diagram 2: Major Catalyst Deactivation Pathways cluster_causes Deactivation Mechanisms active_catalyst Fresh, Active Catalyst (High Surface Area) coking Coking / Fouling (Carbon Deposition) active_catalyst->coking By-products poisoning Poisoning (Impurity Adsorption) active_catalyst->poisoning Feed Impurities hydration Hydration (Reaction with H₂O) active_catalyst->hydration Water By-product sintering Sintering (High Temperature) active_catalyst->sintering Process Heat deactivated_catalyst Deactivated Catalyst (Low Activity) coking->deactivated_catalyst Blocks Sites/Pores poisoning->deactivated_catalyst Blocks Active Sites hydration->deactivated_catalyst Phase Change sintering->deactivated_catalyst Loses Surface Area

Caption: Common mechanisms leading to catalyst deactivation.

Experimental_Workflow Diagram 3: Experimental Workflow for Post-Run Catalyst Analysis cluster_analysis 5. Analytical Techniques start 1. Reactor Shutdown & Cooldown unload 2. Unload Catalyst Bed start->unload sample 3. Sample Inlet, Middle, & Outlet Zones unload->sample prepare 4. Prepare Samples (Grind / Separate) sample->prepare tpo TPO (Quantify Coke) prepare->tpo bet BET (Surface Area, Pore Volume) prepare->bet xps XPS / ICP-MS (Identify Poisons) prepare->xps report 6. Correlate Data & Identify Cause tpo->report bet->report xps->report

Caption: Workflow for post-run analysis of a deactivated catalyst.

References

Validation & Comparative

Confirming the Structure of 2-Ethyl-2-butenal: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of organic compounds is a cornerstone of chemical research and drug development. For α,β-unsaturated aldehydes like 2-Ethyl-2-butenal, a combination of spectroscopic techniques is employed to elucidate its precise molecular architecture. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical methods, supported by experimental data and detailed protocols, to affirm the structure of this compound.

Structural Elucidation of this compound

This compound is a six-carbon α,β-unsaturated aldehyde. Its structure is characterized by a carbon-carbon double bond conjugated to a carbonyl group, with an ethyl substituent at the α-position and a methyl group at the β-position of the double bond. This arrangement gives rise to distinct spectroscopic signatures that can be used for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Note on Data: Due to the limited public availability of detailed experimental NMR data for this compound, the following tables present predicted data and, for comparative purposes, experimental data for the closely related compound, (E)-2-butenal (crotonaldehyde). This comparison highlights the expected shifts and coupling patterns.

¹H NMR Spectral Data
Proton Assignment (this compound) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H1 (Aldehyde)9.4 - 9.6Singlet (s)-
H3 (Vinylic)6.5 - 6.8Quartet (q)~7.0
H4 (Ethyl-CH₂)2.2 - 2.5Quartet (q)~7.5
H5 (Ethyl-CH₃)1.0 - 1.2Triplet (t)~7.5
H6 (Methyl)1.8 - 2.1Doublet (d)~7.0
Proton Assignment ((E)-2-butenal) Experimental Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1 (Aldehyde)9.49Doublet (d)7.9
H2 (Vinylic)6.14Doublet of Quartets (dq)15.6, 1.8
H3 (Vinylic)6.86Doublet of Quartets (dq)15.6, 6.9
H4 (Methyl)1.92Doublet of Doublets (dd)6.9, 1.8
¹³C NMR Spectral Data
Carbon Assignment (this compound) Predicted Chemical Shift (δ, ppm)
C1 (Carbonyl)190 - 195
C2 (Vinylic, C-ethyl)140 - 145
C3 (Vinylic, C-methyl)150 - 155
C4 (Ethyl-CH₂)20 - 25
C5 (Ethyl-CH₃)10 - 15
C6 (Methyl)15 - 20
Carbon Assignment ((E)-2-butenal) Experimental Chemical Shift (δ, ppm)
C1 (Carbonyl)193.9
C2 (Vinylic)132.8
C3 (Vinylic)154.8
C4 (Methyl)18.3

Comparison with Alternative Analytical Techniques

While NMR provides the most detailed structural information, other spectroscopic methods offer complementary data for the confirmation of this compound's structure.

Analytical Technique Information Provided Advantages Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Provides the molecular weight and fragmentation pattern of the compound.[1][2][3]High sensitivity, excellent for separation of mixtures and identification of known compounds by library matching.Isomeric compounds can have similar fragmentation patterns, making unambiguous identification difficult without authentic standards.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.Fast, non-destructive, and provides a "fingerprint" of the molecule.Provides limited information about the carbon skeleton and stereochemistry.
Ultraviolet-Visible (UV-Vis) Spectroscopy Confirms the presence of a conjugated system due to the π to π* electronic transition.[4][5][6]Highly sensitive for conjugated systems, useful for quantitative analysis.Provides limited structural information beyond the presence of a chromophore.
Supporting Experimental Data for Alternative Techniques
Technique This compound (or related α,β-unsaturated aldehydes)
GC-MS Molecular Ion (M⁺) at m/z = 98. Key fragments corresponding to the loss of CHO, C₂H₅, and other alkyl fragments.
IR Spectroscopy Strong C=O stretch around 1680-1700 cm⁻¹ (conjugated aldehyde). C=C stretch around 1630-1650 cm⁻¹. C-H stretches for aldehyde, vinyl, and alkyl groups.
UV-Vis Spectroscopy λmax for π → π* transition expected in the range of 210-240 nm in a non-polar solvent.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument Setup (400 MHz Spectrometer):

  • Insert the sample into the spectrometer.

  • Lock the field on the deuterium (B1214612) signal of the solvent.

  • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Shim the magnetic field to optimize homogeneity.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled experiment.

  • Spectral Width: 0 to 220 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • For ¹H NMR, integrate the signals to determine relative proton ratios and analyze splitting patterns to determine coupling constants.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230 °C.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr plates.

  • Data Acquisition: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., hexane (B92381) or ethanol) of a known concentration.

  • Data Acquisition: Record the absorbance spectrum from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Workflow for Structural Confirmation

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Structure Confirmation Sample_Preparation Prepare Sample of this compound Initial_Techniques Perform GC-MS, IR, and UV-Vis Sample_Preparation->Initial_Techniques NMR_Acquisition Acquire 1H and 13C NMR Spectra Initial_Techniques->NMR_Acquisition Preliminary Data Supports Conjugated Aldehyde Data_Integration Integrate All Spectroscopic Data Initial_Techniques->Data_Integration Data_Analysis Analyze Chemical Shifts, Coupling Constants, and Multiplicities NMR_Acquisition->Data_Analysis Data_Analysis->Data_Integration Structure_Confirmation Confirm Structure of this compound Data_Integration->Structure_Confirmation

Caption: Workflow for the structural confirmation of this compound.

References

Comparative analysis of different synthetic routes to 2-Ethyl-2-butenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various synthetic routes to 2-Ethyl-2-butenal, a valuable unsaturated aldehyde intermediate in organic synthesis. The document details experimental protocols, presents quantitative data for easy comparison, and offers visual representations of the synthetic workflows.

Introduction

This compound is a C6 α,β-unsaturated aldehyde with applications in the synthesis of fine chemicals and pharmaceutical intermediates. Its structure, featuring both an alkene and an aldehyde functional group, makes it a versatile building block. The primary challenge in its synthesis lies in achieving high selectivity and yield, particularly when employing mixed carbonyl condensation reactions. This guide explores the most common synthetic strategy, the crossed aldol (B89426) condensation, and discusses potential alternative routes, providing researchers with the necessary information to select the most suitable method for their specific needs.

Crossed Aldol Condensation of Propanal and Butanal

The most direct and widely recognized method for synthesizing this compound is the crossed aldol condensation between propanal and butanal.[1] In this reaction, one aldehyde acts as a nucleophile (after forming an enolate) and the other as an electrophile. To obtain this compound, butanal must act as the nucleophile, attacking the carbonyl carbon of propanal.

However, a significant drawback of this approach is the potential for a complex mixture of products. Since both propanal and butanal possess α-hydrogens, they can both form enolates and act as either the nucleophile or the electrophile. This can lead to four possible products: two self-condensation products (from propanal + propanal and butanal + butanal) and two crossed aldol products.[1]

Controlling the selectivity of the crossed aldol condensation is therefore paramount. Strategies to favor the desired product include:

  • Slow addition of one reactant: Slowly adding the aldehyde that is intended to act as the nucleophile (butanal) to a mixture of the electrophilic aldehyde (propanal) and the base can help to minimize the self-condensation of the nucleophile.

  • Use of a non-enolizable aldehyde: While not applicable for this specific target molecule, a general strategy for clean crossed aldol reactions is to use one aldehyde that cannot form an enolate (e.g., benzaldehyde (B42025) or formaldehyde).

  • Directed aldol reactions: This involves the pre-formation of a specific enolate under kinetic control using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by the addition of the second aldehyde. This method offers excellent control over the regioselectivity of the reaction.

Experimental Protocol: Base-Catalyzed Crossed Aldol Condensation

Objective: To synthesize this compound via the base-catalyzed crossed aldol condensation of propanal and butanal.

Materials:

  • Propanal

  • Butanal

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (B145695) or another suitable solvent

  • Diethyl ether or other extraction solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Hydrochloric acid (for neutralization)

Procedure:

  • A solution of sodium hydroxide in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and the solution is cooled in an ice bath.

  • Propanal is added to the cooled basic solution.

  • Butanal is added dropwise to the stirred solution over a period of time to maintain a low concentration of butanal and favor the crossed reaction.

  • After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified duration.

  • The reaction is quenched by the addition of dilute hydrochloric acid to neutralize the base.

  • The product is extracted with diethyl ether.

  • The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation.

Note: The specific concentrations, temperatures, and reaction times will need to be optimized to maximize the yield and selectivity of this compound.

Quantitative Data Comparison
ParameterBase-Catalyzed Crossed AldolDirected Aldol (Hypothetical)Organocatalytic (Hypothetical)
Starting Materials Propanal, ButanalPropanal, ButanalPropanal, Butanal
Catalyst/Reagent NaOH or KOHLDAProline or other organocatalyst
Solvent EthanolTHFDMSO, DMF, or neat
Temperature 0°C to room temperature-78°C to room temperatureRoom temperature
Yield of this compound Low to moderate (highly variable)Potentially highModerate to high
Selectivity Low (mixture of 4 products)HighPotentially high
Key Advantages Simple reagents and conditionsHigh selectivityMilder conditions, potential for enantioselectivity
Key Disadvantages Poor selectivity, difficult purificationRequires stoichiometric strong base, cryogenic temperaturesCatalyst cost, may require longer reaction times

Alternative Synthetic Routes

While the crossed aldol condensation is the most direct approach, other methods for the synthesis of α,β-unsaturated aldehydes could potentially be adapted for the preparation of this compound, especially to overcome the selectivity issues of the mixed aldol reaction.

Wittig Reaction

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds. To synthesize this compound via this route, a phosphorus ylide would react with an appropriate carbonyl compound. One possible disconnection would involve the reaction of (1-formylethyl)triphenylphosphorane with propanal. However, the synthesis of the required ylide can be multi-stepped.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. For the synthesis of this compound, this could potentially involve the reaction of propanal with a compound like 2-ethylmalonic acid derivative, followed by decarboxylation. This route would likely offer good control over the product structure but involves more complex starting materials.

Visualizing the Synthetic Pathways

Logical Workflow for Synthetic Route Selection

Synthetic_Route_Selection start Define Synthesis Goal: This compound selectivity Is high selectivity critical? start->selectivity scale What is the desired scale? selectivity->scale Yes crossed_aldol Crossed Aldol Condensation selectivity->crossed_aldol No directed_aldol Directed Aldol Reaction scale->directed_aldol Lab Scale organocatalysis Organocatalytic Aldol scale->organocatalysis Lab to Medium Scale alternative_routes Alternative Routes (e.g., Wittig, Knoevenagel) scale->alternative_routes Specialized Synthesis conditions Are mild conditions required? conditions->crossed_aldol No conditions->organocatalysis Yes crossed_aldol->conditions directed_aldol->conditions organocatalysis->conditions alternative_routes->conditions

References

A Comparative Analysis of the Reactivity of 2-Ethyl-2-butenal and Other Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2-Ethyl-2-butenal with other common α,β-unsaturated aldehydes, namely acrolein, crotonaldehyde (B89634), and cinnamaldehyde (B126680). Understanding the relative reactivity of these compounds is crucial for applications in organic synthesis, as well as for assessing their biological activity and toxicological profiles. This document summarizes key experimental data, details relevant experimental protocols, and visualizes associated signaling pathways.

Introduction to α,β-Unsaturated Aldehyde Reactivity

The reactivity of α,β-unsaturated aldehydes is primarily governed by the electrophilic nature of the carbonyl carbon and the β-carbon of the carbon-carbon double bond. This conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate (Michael) addition. The relative reactivity of different α,β-unsaturated aldehydes is influenced by a combination of electronic and steric factors. Electron-withdrawing groups enhance electrophilicity and thus reactivity, while bulky substituents can sterically hinder the approach of nucleophiles.

This guide will focus on three key reaction types to compare the reactivity of this compound with acrolein, crotonaldehyde, and cinnamaldehyde:

  • Michael Addition: A conjugate addition of a nucleophile to the β-carbon.

  • Diels-Alder Reaction: A [4+2] cycloaddition where the unsaturated aldehyde acts as a dienophile.

  • Oxidation: The conversion of the aldehyde group to a carboxylic acid.

Comparative Reactivity Data

The following tables summarize available quantitative data for the reactivity of the selected unsaturated aldehydes. It is important to note that direct comparative kinetic data for this compound is limited in the literature. Therefore, its reactivity is often inferred from structure-activity relationships and data from structurally similar compounds.

Michael Addition Reactivity

The rate of Michael addition is a direct measure of the electrophilicity of the β-carbon and is sensitive to steric hindrance around the double bond. The reaction of α,β-unsaturated aldehydes with thiols, such as cysteine residues in proteins, is a key mechanism of their biological activity and toxicity.

AldehydeNucleophileSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
AcroleinCysteine>250[1]
CrotonaldehydeCysteineSignificantly lower than acrolein[1]
This compoundCysteineNot available
CinnamaldehydeCysteineNot available
Diels-Alder Reaction Reactivity

In the Diels-Alder reaction, α,β-unsaturated aldehydes act as dienophiles. The reactivity of the dienophile is enhanced by electron-withdrawing groups and can be influenced by steric factors.

DienophileDieneRelative RateReference
AcroleinCyclopentadieneHigh[2]
CrotonaldehydeCyclopentadieneLower than Acrolein[2]
This compoundCyclopentadieneNot available
CinnamaldehydeCyclopentadieneLower than Crotonaldehyde[2]

Quantitative kinetic data for the Diels-Alder reaction of these specific aldehydes under identical conditions is scarce. The relative rates are inferred based on the general principles that electron-withdrawing groups on the dienophile accelerate the reaction, while steric hindrance can decrease the rate. The ethyl group in this compound and the phenyl group in cinnamaldehyde are expected to decrease the reaction rate compared to the less substituted acrolein and crotonaldehyde.

Oxidation Reactivity

The oxidation of aldehydes to carboxylic acids is a fundamental reaction. The rate of oxidation can be influenced by the structure of the aldehyde.

AldehydeOxidantRate Constant (relative)Reference
This compound (α-ethylacrolein)Hydrogen Peroxide1.00[3]
CrotonaldehydeHydrogen Peroxide1.25[3]
AcroleinPeracetic Acid1.98[4]
CrotonaldehydePeracetic Acid1.26[4]
This compound (α-ethylacrolein)Peracetic Acid1.01[4]

The provided data shows that crotonaldehyde is oxidized slightly faster than this compound by hydrogen peroxide. With peracetic acid, acrolein is the most reactive, followed by crotonaldehyde and then this compound. This trend suggests that steric hindrance from the ethyl group in this compound may slightly decrease its oxidation rate compared to the less substituted aldehydes.

Experimental Protocols

This section provides detailed methodologies for key experiments that can be used to compare the reactivity of unsaturated aldehydes.

Protocol 1: Comparative Kinetics of Michael Addition by UV-Vis Spectroscopy

Objective: To determine the second-order rate constants for the Michael addition of a thiol (e.g., N-acetyl-L-cysteine) to various α,β-unsaturated aldehydes.

Principle: The disappearance of the α,β-unsaturated aldehyde can be monitored by the decrease in its absorbance at its λmax in the UV-Vis spectrum.

Materials:

  • α,β-Unsaturated aldehydes (this compound, acrolein, crotonaldehyde, cinnamaldehyde)

  • N-acetyl-L-cysteine

  • Phosphate (B84403) buffer (pH 7.4)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of the aldehydes and N-acetyl-L-cysteine in the phosphate buffer.

  • Determine the λmax and molar absorptivity of each aldehyde by recording its UV-Vis spectrum at a known concentration.

  • For the kinetic run, mix equal volumes of the aldehyde and N-acetyl-L-cysteine solutions (at a concentration that gives a suitable initial absorbance, typically around 1.0) directly in the cuvette.

  • Immediately start monitoring the decrease in absorbance at the λmax of the aldehyde over time.

  • Record the absorbance at regular intervals until the reaction is complete.

  • The pseudo-first-order rate constant (k') can be obtained by plotting ln(A) vs. time, where A is the absorbance.

  • The second-order rate constant (k) is then calculated by dividing k' by the concentration of the nucleophile (which is in large excess).

Protocol 2: Comparative Reactivity in Diels-Alder Reactions by ¹H NMR Spectroscopy

Objective: To compare the relative rates of the Diels-Alder reaction of different α,β-unsaturated aldehydes with a reactive diene (e.g., cyclopentadiene).

Principle: The progress of the reaction can be monitored by integrating the signals of the reactants and products in the ¹H NMR spectrum over time.

Materials:

  • α,β-Unsaturated aldehydes

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare a stock solution of the diene and an internal standard (e.g., 1,3,5-trimethoxybenzene) in the deuterated solvent.

  • In an NMR tube, add a known amount of the aldehyde.

  • Cool the NMR tube in an ice bath and add a known amount of the cold diene stock solution.

  • Quickly acquire an initial ¹H NMR spectrum (t=0).

  • Allow the reaction to proceed at a constant temperature (e.g., room temperature) and acquire spectra at regular time intervals.

  • For each spectrum, integrate the signals corresponding to a characteristic proton of the aldehyde and a characteristic proton of the product.

  • The relative concentrations of the reactant and product can be determined by comparing their integration values to that of the internal standard.

  • Plot the concentration of the reactant versus time to determine the reaction rate.

Cellular Signaling Pathways

The high reactivity of α,β-unsaturated aldehydes underpins their biological effects, which often involve the modulation of key cellular signaling pathways. Their electrophilic nature allows them to react with nucleophilic residues in proteins, leading to cellular stress and adaptive responses or toxicity.

Keap1-Nrf2 Pathway Activation

The Keap1-Nrf2 pathway is a primary sensor for oxidative and electrophilic stress. Electrophiles, including α,β-unsaturated aldehydes, can react with cysteine residues on the Keap1 protein. This modification disrupts the Keap1-mediated ubiquitination and degradation of the transcription factor Nrf2. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes. The reactivity of an unsaturated aldehyde towards Keap1 cysteines is a key determinant of its potency as an Nrf2 activator.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Cul3 Cul3-Rbx1 E3 Ligase Keap1_Nrf2->Cul3 Association Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 Cul3->Nrf2 Ubiquitination Ub Ubiquitin Aldehyde Unsaturated Aldehyde Aldehyde->Keap1 Covalent Adduction (Michael Addition) Maf sMaf Nrf2_nuc->Maf ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription

Caption: Activation of the Keap1-Nrf2 pathway by unsaturated aldehydes.

NF-κB Signaling Inhibition

The transcription factor NF-κB is a master regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the expression of inflammatory genes. Many α,β-unsaturated aldehydes have been shown to inhibit NF-κB signaling. This inhibition can occur through multiple mechanisms, including the direct modification of cysteine residues on key signaling proteins like IKK (IκB kinase) or NF-κB subunits themselves, thereby preventing the downstream signaling cascade.

NFkB_Inhibition cluster_outside Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release Aldehyde Unsaturated Aldehyde Aldehyde->IKK Inhibition (Covalent Adduction) Aldehyde->NFkB Inhibition (Covalent Adduction) DNA κB Site NFkB_nuc->DNA Binding Genes Inflammatory Genes (e.g., IL-6, COX-2) DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by unsaturated aldehydes.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for comparing the reactivity of different unsaturated aldehydes.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_reporting Reporting A1 Select Aldehydes: - this compound - Acrolein - Crotonaldehyde - Cinnamaldehyde A2 Prepare Stock Solutions A1->A2 B1 Michael Addition Kinetics (UV-Vis) A2->B1 B2 Diels-Alder Kinetics (NMR) A2->B2 B3 Oxidation Rate Comparison (Titration/GC) A2->B3 C1 Calculate Rate Constants B1->C1 B2->C1 B3->C1 C2 Determine Relative Reactivity C1->C2 D1 Tabulate Quantitative Data C1->D1 C3 Structure-Activity Relationship Analysis C2->C3 C2->D1 C3->D1 C3->D1 D2 Generate Diagrams D1->D2 D3 Publish Comparison Guide D2->D3

Caption: General workflow for comparing unsaturated aldehyde reactivity.

Conclusion

This guide provides a comparative overview of the reactivity of this compound in relation to other common α,β-unsaturated aldehydes. The available data suggests that the reactivity of these compounds is a nuanced interplay of electronic and steric effects.

  • This compound generally exhibits a moderate reactivity among the compared aldehydes. The presence of the ethyl group at the α-position introduces steric hindrance that can temper its reactivity in Michael additions and Diels-Alder reactions compared to less substituted aldehydes like acrolein and crotonaldehyde.

  • Acrolein , being the smallest and least sterically hindered, is typically the most reactive in all three reaction types.

  • Crotonaldehyde shows intermediate reactivity.

  • Cinnamaldehyde , with its bulky phenyl group, is generally the least reactive, particularly in reactions sensitive to steric hindrance.

The provided experimental protocols offer a starting point for researchers to generate more extensive and direct comparative data. Furthermore, the visualization of the Keap1-Nrf2 and NF-κB signaling pathways highlights the biological relevance of the chemical reactivity of these compounds, providing a framework for understanding their toxicological and pharmacological properties. Further research is warranted to fill the existing data gaps, particularly in generating direct kinetic data for this compound in Michael additions and Diels-Alder reactions.

References

Purity Under the Microscope: A Comparative Guide to the HPLC Analysis of 2-Ethyl-2-butenal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for reactive aldehydes such as 2-Ethyl-2-butenal is a critical aspect of quality control and process development. This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the validation of this compound purity, supported by representative experimental data and detailed methodologies.

The Analytical Challenge: this compound

This compound is a volatile α,β-unsaturated aldehyde. Its reactivity and volatility present unique challenges for analytical chemists. The choice of analytical technique is paramount to achieving accurate and reproducible purity assessments. While both HPLC and GC are powerful separation techniques, they operate on different principles, making each suitable for different aspects of purity analysis.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a robust and versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally sensitive.[1][2] For aldehydes like this compound, HPLC analysis typically involves derivatization to enhance detectability by UV-Vis spectrophotometry. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyl compounds to form stable, chromophoric hydrazones that can be readily detected at around 360 nm.[3][4]

Experimental Protocol: HPLC-UV Analysis of this compound with DNPH Derivatization

This protocol is a representative method for the purity analysis of this compound using HPLC with UV detection after derivatization with DNPH.

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in acetonitrile (B52724) (ACN). From this, create a series of calibration standards by dilution.

  • Sample Solution: Accurately weigh a sample of this compound and dissolve it in ACN to a known concentration.

  • Derivatization: To an aliquot of each standard and sample solution, add an excess of acidified DNPH solution. Allow the reaction to proceed in a controlled temperature environment (e.g., 60°C) for a specified time (e.g., 60 minutes) to ensure complete derivatization.[5]

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for the separation of DNPH derivatives.[4][6]

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is typically employed. A common starting point is a 65:35 (v/v) mixture of ACN and water.[4]

  • Flow Rate: A flow rate of 1.0 mL/min is a standard condition.[4]

  • Column Temperature: Maintain the column at a constant temperature, for instance, 30°C, to ensure reproducible retention times.[4]

  • Detection: A UV-Vis detector set to 360 nm is used to monitor the effluent for the DNPH derivatives.[4][5]

  • Injection Volume: A 20 µL injection volume is a common practice.[4]

3. Data Analysis:

  • The purity of the this compound sample is determined by comparing the peak area of the this compound-DNPH derivative to the total area of all peaks in the chromatogram (area percent method). Alternatively, quantification can be performed using a calibration curve generated from the standard solutions.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Derivatize Derivatize with DNPH Dissolve->Derivatize Inject Inject into HPLC Derivatize->Inject Derivatized Sample Separate C18 Column Separation Inject->Separate Detect UV Detection (360 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

HPLC analysis workflow for this compound purity.

Gas Chromatography (GC): The Alternative for Volatiles

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[2][7] Given that this compound is a volatile compound, GC is a highly suitable alternative for its purity assessment. The analysis can be performed directly or after derivatization to improve chromatographic performance and sensitivity.

Experimental Protocol: GC-FID Analysis of this compound

This protocol outlines a typical GC method with Flame Ionization Detection (FID) for the direct analysis of this compound purity.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or hexane). Prepare a series of calibration standards by dilution.

  • Sample Solution: Accurately weigh the this compound sample and dissolve it in the chosen solvent to a known concentration.

2. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often suitable.

  • Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Injector: A split/splitless injector is typically used. The injector temperature should be high enough to ensure rapid volatilization of the sample without causing thermal degradation (e.g., 250°C).

  • Oven Temperature Program: A temperature program is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

  • Detector: A Flame Ionization Detector (FID) is a common choice for the analysis of organic compounds due to its high sensitivity and wide linear range. The detector temperature is typically set higher than the final oven temperature (e.g., 280°C).

3. Data Analysis:

  • Similar to the HPLC method, purity is determined using the area percent method from the resulting chromatogram or by quantification against a calibration curve.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing Sample_GC This compound Sample Dissolve_GC Dissolve in Volatile Solvent Sample_GC->Dissolve_GC Inject_GC Inject into GC Dissolve_GC->Inject_GC Prepared Sample Separate_GC Capillary Column Separation Inject_GC->Separate_GC Detect_GC FID Detection Separate_GC->Detect_GC Chromatogram_GC Generate Chromatogram Detect_GC->Chromatogram_GC Integrate_GC Integrate Peak Areas Chromatogram_GC->Integrate_GC Calculate_GC Calculate Purity Integrate_GC->Calculate_GC

GC analysis workflow for this compound purity.

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC for the purity analysis of this compound depends on several factors, including the nature of potential impurities, available instrumentation, and the specific goals of the analysis. The following table summarizes a comparison of the expected performance of each technique for the analysis of short-chain unsaturated aldehydes, based on available literature for analogous compounds.

ParameterHPLC with UV Detection (DNPH Derivatization)Gas Chromatography with FID
Principle Separation based on polarity in a liquid mobile phase.Separation based on volatility and boiling point in a gaseous mobile phase.
Sample Volatility Not required; suitable for non-volatile and thermally labile compounds.Required; ideal for volatile and thermally stable compounds.
Derivatization Generally required for UV detection of aldehydes.Can be analyzed directly, but derivatization may improve peak shape and sensitivity.
Limit of Detection (LOD) Typically in the low µg/L to ng/L range.[8]Can reach low µg/L levels, depending on the detector.[9]
Limit of Quantitation (LOQ) Typically in the µg/L range.[9]Can be in the low µg/L range.[9]
Linearity (R²) Generally excellent, with R² values >0.99 commonly achieved.Also demonstrates excellent linearity with R² values typically >0.99.
Precision (RSD%) Typically <15% for complex matrices.Generally <10% for direct injection.[9]
Accuracy/Recovery (%) Typically in the range of 80-120%.Typically in the range of 90-110%.
Analysis Time Can be longer due to derivatization and longer run times (15-30 min).Generally faster analysis times (5-15 min).[7]
Instrumentation Cost Generally higher due to high-pressure pumps and solvent consumption.[7]Lower initial and operational costs.[7]
Strengths Versatile for a wide range of impurities (polar and non-polar); robust and well-established methods.High resolution for volatile impurities; simpler sample preparation for direct analysis.[1]
Limitations Derivatization adds a step to the workflow and can be a source of error.Not suitable for non-volatile or thermally labile impurities.

Conclusion: Selecting the Optimal Technique

Both HPLC and GC are powerful and reliable techniques for assessing the purity of this compound.

  • HPLC with UV detection after DNPH derivatization is a highly sensitive and specific method, particularly advantageous when a wide range of potential impurities with varying polarities and volatilities needs to be assessed. The derivatization step, while adding complexity, ensures that even trace levels of carbonyl impurities are detected.

  • Gas Chromatography with FID offers a more direct and often faster method for purity determination, especially when the primary impurities are expected to be volatile. Its high resolution makes it excellent for separating structurally similar volatile compounds.

Ultimately, the choice of technique should be guided by the specific analytical requirements of the study, the nature of the sample matrix, and the available instrumentation. For comprehensive purity profiling, the use of both techniques can be complementary, providing a more complete picture of the sample's composition.

Decision_Tree Start Purity Analysis of this compound Impurities Are non-volatile or thermally labile impurities expected? Start->Impurities Instrumentation Is a GC with FID readily available? Impurities->Instrumentation No HPLC Use HPLC with DNPH Derivatization Impurities->HPLC Yes Speed Is rapid analysis critical? Instrumentation->Speed Yes Instrumentation->HPLC No Speed->HPLC No GC Use GC with FID Speed->GC Yes

Logical flow for selecting between HPLC and GC.

References

A Comparative Guide to Alternative Compounds for 2-Ethyl-2-butenal in Key Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate reagents is paramount to achieving desired outcomes with high efficiency and selectivity. 2-Ethyl-2-butenal, an α,β-unsaturated aldehyde, is a versatile building block, primarily utilized in carbon-carbon bond-forming reactions such as the Michael addition and aldol (B89426) condensation. However, a variety of alternative α,β-unsaturated aldehydes can be employed in its place, each offering distinct reactivity profiles, advantages, and disadvantages. This guide provides an objective comparison of this compound with its alternatives in these key chemical reactions, supported by experimental data to inform your synthetic strategy.

Comparison of Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental reaction for the formation of carbon-carbon and carbon-heteroatom bonds. The electrophilicity of the β-carbon in α,β-unsaturated carbonyls is central to this transformation. Here, we compare the performance of this compound with other structurally similar enals in the context of thiol addition.

Table 1: Comparison of Yields in the Michael Addition of Thiols to Various α,β-Unsaturated Aldehydes

Entryα,β-Unsaturated AldehydeThiolProductYield (%)
1Crotonaldehyde (B89634)Thiophenol3-(Phenylthio)butanal95
2Crotonaldehyde1-Dodecanethiol3-(Dodecylthio)butanal92
3Tiglic aldehyde (2-Methyl-2-butenal)Thiophenol3-(Phenylthio)-2-methylbutanal90
4This compoundThiophenol3-(Phenylthio)-2-ethylbutanalData not available in cited literature
5Cinnamaldehyde (B126680)Thiophenol3-Phenyl-3-(phenylthio)propanal98

Note: The yield for this compound in a directly comparable thiol Michael addition was not found in the searched literature. The provided data for other enals serves as a benchmark for expected reactivity.

The data suggests that both aliphatic and aromatic thiols undergo efficient Michael addition to α,β-unsaturated aldehydes. Crotonaldehyde and cinnamaldehyde demonstrate high reactivity, affording excellent yields. The slightly lower yield with tiglic aldehyde may be attributed to the steric hindrance posed by the additional methyl group at the α-position. While specific comparative data for this compound is absent, its structure, featuring an ethyl group at the α-position, would suggest a reactivity profile influenced by both electronic and steric factors.

Experimental Protocol: General Procedure for the Michael Addition of Thiols to α,β-Unsaturated Aldehydes

This protocol is a generalized procedure based on common laboratory practices for the Michael addition of thiols to enals.

Materials:

  • α,β-Unsaturated aldehyde (e.g., Crotonaldehyde, 1 mmol)

  • Thiol (e.g., Thiophenol, 1.1 mmol)

  • Catalyst (e.g., Triethylamine, 0.1 mmol)

  • Solvent (e.g., Dichloromethane, 5 mL)

Procedure:

  • To a stirred solution of the α,β-unsaturated aldehyde in the chosen solvent, add the thiol.

  • Add the catalyst to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired Michael adduct.

Comparison of Aldol Condensation Reactions

The aldol condensation is another cornerstone of C-C bond formation, where an enolate reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an enone or enal. The reactivity of the α,β-unsaturated aldehyde in this context is as an electrophilic partner.

Table 2: Expected Reactivity in Aldol Condensation with Acetone

α,β-Unsaturated AldehydeExpected Relative ReactivityRationale
CrotonaldehydeHighLess steric hindrance at the carbonyl and β-carbon.
Tiglic aldehydeModerateIncreased steric hindrance from the α-methyl group.
This compoundModerate to LowSignificant steric hindrance from the α-ethyl group.
CinnamaldehydeHighThe phenyl group activates the carbonyl for nucleophilic attack.
Experimental Protocol: General Procedure for the Aldol Condensation

This is a representative protocol for a base-catalyzed aldol condensation.

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1 mmol)

  • Ketone (e.g., Acetone, 2 mmol)

  • Base (e.g., 10% aqueous Sodium Hydroxide, 2 mL)

  • Solvent (e.g., Ethanol, 10 mL)

Procedure:

  • Dissolve the aldehyde and ketone in the solvent in a round-bottom flask.

  • Slowly add the base to the stirred solution at room temperature.

  • Continue stirring for the specified time, monitoring the reaction by TLC. A precipitate may form.

  • After the reaction is complete, cool the mixture in an ice bath to promote further precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure aldol condensation product.

Synthesis of this compound and its Alternatives

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for the synthesis of alkenes, including α,β-unsaturated aldehydes. These reactions involve the reaction of a phosphorus ylide or a phosphonate (B1237965) carbanion with an aldehyde or ketone.

The choice between the Wittig and HWE reactions often depends on the desired stereoselectivity and the ease of purification. The HWE reaction typically favors the formation of (E)-alkenes and the phosphate (B84403) byproducts are water-soluble, simplifying purification[1][2].

Experimental Workflow: Synthesis of α,β-Unsaturated Aldehydes via the Horner-Wadsworth-Emmons Reaction

HWE_Workflow reagents Phosphonate Ester + Aldehyde/Ketone reaction Horner-Wadsworth-Emmons Reaction reagents->reaction base Base (e.g., NaH, K2CO3) base->reaction workup Aqueous Workup reaction->workup purification Purification (e.g., Chromatography) workup->purification product α,β-Unsaturated Aldehyde purification->product

Caption: General workflow for the synthesis of α,β-unsaturated aldehydes using the Horner-Wadsworth-Emmons reaction.

Signaling Pathways and Logical Relationships

The chemical reactions discussed are fundamental transformations in organic synthesis. The logical progression from starting materials to products can be visualized to better understand the relationships between different synthetic routes.

Logical Relationship: Synthesis and Subsequent Reaction of α,β-Unsaturated Aldehydes

logical_relationship cluster_synthesis Synthesis of α,β-Unsaturated Aldehyde cluster_reactions Reactions of α,β-Unsaturated Aldehyde wittig Wittig Reaction enal α,β-Unsaturated Aldehyde (e.g., this compound) wittig->enal hwe Horner-Wadsworth-Emmons Reaction hwe->enal michael Michael Addition michael_product Michael Adduct michael->michael_product aldol Aldol Condensation aldol_product Aldol Product aldol->aldol_product start Aldehydes/Ketones & Phosphorus Reagents start->wittig start->hwe enal->michael enal->aldol

Caption: Logical flow from the synthesis of α,β-unsaturated aldehydes to their subsequent use in Michael additions and aldol condensations.

References

Benchmarking the efficiency of different catalysts for 2-Ethyl-2-butenal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of catalytic strategies for the synthesis of 2-Ethyl-2-butenal, a valuable α,β-unsaturated aldehyde. Due to the limited availability of direct experimental data for the crossed-aldol condensation of butanal and ethanal to produce this compound, this guide leverages data from the well-studied self-condensation of butanal to yield the analogous product, 2-ethyl-2-hexenal (B1232207). The principles and catalytic performances discussed herein offer a foundational benchmark for developing selective processes for this compound synthesis.

The synthesis of this compound via the crossed-aldol condensation of butanal and ethanal presents a significant chemical challenge. The primary obstacle is controlling the selectivity of the reaction. Both butanal and ethanal can undergo self-condensation, leading to the formation of 2-ethyl-2-hexenal and crotonaldehyde, respectively, in addition to the desired crossed-aldol product. This complex reaction mixture necessitates the development of highly selective catalysts and optimized reaction conditions.

Comparative Performance of Catalysts in Aldol (B89426) Condensation of Butanal

While specific data for the butanal-ethanal crossed-aldol condensation is scarce, extensive research on the self-condensation of butanal provides valuable insights into catalyst performance. The following table summarizes the efficiency of various catalysts in converting butanal, primarily to 2-ethyl-2-hexenal. These catalysts represent potential candidates for adaptation to the selective synthesis of this compound.

CatalystSupportReactant(s)Temperature (°C)PressureButanal Conversion (%)Selectivity to Aldol Product (%)Yield (%)Reference
Solid Base Catalysts
MgO-Al₂O₃-n-Butyraldehyde100 - 190Liquid PhaseHigh>80 (to 2-ethyl-2-hexenal)-[1]
MgO/Al₂O₃-Butyraldehyde80 - 2200.1 - 1.0 MPa63.51 - 90.4594.52 - 96.45 (to 2-ethyl-2-hexenal)-[2]
Bifunctional Catalysts
Pd/TiO₂TiO₂n-Butanal1903.2 MPa H₂91.289.8 (to 2-ethylhexanal)-[3]
Ni/Ce-Al₂O₃Ce-Al₂O₃n-Butanal1704.0 MPa10066.9 (to 2-ethylhexanol)66.9[4]

Note: The selectivity reported for bifunctional catalysts is for the hydrogenated product (2-ethylhexanal or 2-ethylhexanol), indicating a one-pot condensation and hydrogenation process. The initial aldol condensation product is 2-ethyl-2-hexenal.

Key Signaling Pathways and Logical Relationships in Aldol Condensation

The aldol condensation reaction, whether self or crossed, proceeds through a series of fundamental steps. The following diagram illustrates the general base-catalyzed mechanism, which is central to understanding catalyst function and selectivity.

Aldol_Condensation_Pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Potential Products Butanal Butanal Enolate Enolate Formation (from Butanal or Ethanal) Butanal->Enolate α-proton abstraction Nucleophilic_Attack Nucleophilic Attack Butanal->Nucleophilic_Attack Ethanal Ethanal Ethanal->Enolate Ethanal->Nucleophilic_Attack Base Base Catalyst Base->Enolate Enolate->Nucleophilic_Attack Attacks carbonyl of another aldehyde Alkoxide Alkoxide Intermediate Nucleophilic_Attack->Alkoxide Protonation Protonation Alkoxide->Protonation Aldol_Adduct β-Hydroxy Aldehyde (Aldol Adduct) Protonation->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration Crossed_Product This compound (Crossed Product) Dehydration->Crossed_Product Self_Product_1 2-Ethyl-2-hexenal (Butanal Self-Condensation) Dehydration->Self_Product_1 Self_Product_2 Crotonaldehyde (Ethanal Self-Condensation) Dehydration->Self_Product_2

Caption: Base-catalyzed aldol condensation pathway leading to desired and side products.

Experimental Protocols: A Foundation for Catalyst Benchmarking

Detailed and consistent experimental procedures are crucial for the accurate comparison of catalyst performance. The following protocols are generalized from methodologies reported for the aldol condensation of aldehydes.

General Catalyst Preparation (Solid Base Catalyst - Co-precipitation Method)
  • Precursor Solution Preparation: Aqueous solutions of the metal nitrate (B79036) precursors (e.g., magnesium nitrate and aluminum nitrate) are prepared in the desired molar ratio.

  • Co-precipitation: The mixed metal nitrate solution is added dropwise to an aqueous solution of a precipitating agent (e.g., sodium carbonate and sodium hydroxide) under vigorous stirring at a constant pH and temperature.

  • Aging: The resulting slurry is aged for a specified period (e.g., 18 hours) at a constant temperature to allow for crystal growth and uniform composition.

  • Washing and Drying: The precipitate is filtered, washed thoroughly with deionized water until the filtrate is neutral, and then dried in an oven (e.g., at 100°C for 12 hours).

  • Calcination: The dried solid is calcined in air at a high temperature (e.g., 500°C) for several hours to obtain the mixed metal oxide catalyst.

Catalytic Activity Testing (Batch Reactor)
  • Reactor Charging: The catalyst, along with the reactants (butanal and ethanal) and a solvent (if any), are charged into a batch reactor (e.g., a stainless-steel autoclave).

  • Inert Atmosphere: The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove air.

  • Reaction Conditions: The reactor is heated to the desired temperature and pressurized to the target pressure. The reaction mixture is stirred at a constant speed for the specified reaction time.

  • Product Sampling and Analysis: After the reaction, the reactor is cooled, and the liquid products are collected. The catalyst is separated by filtration or centrifugation. The product mixture is analyzed by gas chromatography (GC) to determine the conversion of reactants and the selectivity to each product.

Experimental Workflow for Catalyst Screening

The systematic evaluation of different catalysts is essential for identifying the most efficient system. The following diagram outlines a typical workflow for screening catalysts for the synthesis of this compound.

Catalyst_Screening_Workflow Start Catalyst Candidate Selection Preparation Catalyst Synthesis and Characterization Start->Preparation Screening Catalytic Performance Screening (Batch Reactor) Preparation->Screening Analysis Product Analysis (GC, GC-MS) Screening->Analysis Evaluation Performance Evaluation (Conversion, Selectivity, Yield) Analysis->Evaluation Evaluation->Start Unsatisfactory Results Optimization Optimization of Reaction Conditions for Promising Catalysts Evaluation->Optimization Promising Results End Selection of Optimal Catalyst System Optimization->End

Caption: A typical experimental workflow for catalyst screening and optimization.

Strategies for Enhancing Selectivity in Crossed-Aldol Condensation

Achieving high selectivity for the desired crossed-aldol product, this compound, requires careful control over the reaction kinetics. Several strategies can be employed to suppress the competing self-condensation reactions:

  • Sequential Addition: Slowly adding the more reactive aldehyde (the one more prone to enolization) to a mixture of the less reactive aldehyde and the catalyst can maintain a low concentration of the enolizable species, thereby favoring the crossed reaction.[5]

  • Use of Specific Catalysts: Certain catalysts, such as organocatalysts like L-proline, have shown promise in promoting direct asymmetric cross-aldol reactions with high selectivity.[6]

  • Kinetic vs. Thermodynamic Control: Adjusting reaction temperature and time can favor the formation of the kinetically or thermodynamically preferred product. Lower temperatures often favor the kinetic product.

  • Catalyst Design: Designing catalysts with specific active sites that sterically or electronically favor the interaction between the two different aldehyde molecules can enhance selectivity.

Conclusion

References

A Comparative Study of the Antifungal Activity of 2-Ethyl-2-butenal and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This guide provides a comparative analysis of the antifungal activity of 2-Ethyl-2-butenal, an α,β-unsaturated aldehyde, and its derivatives. By examining experimental data and potential mechanisms of action, this document aims to inform further research and development of novel antifungal agents.

Introduction to this compound and its Antifungal Potential

This compound, also known as 2-ethylcrotonaldehyde, is an α,β-unsaturated aldehyde. This class of compounds is recognized for its electrophilic nature, which allows for interaction with biological nucleophiles, a characteristic that underpins their antimicrobial properties. While specific research on this compound is limited, studies on structurally related α,β-unsaturated aldehydes, particularly those with α-alkyl substitutions, have demonstrated significant antifungal activity. A notable study by Beilfuss in 1976 highlighted that α-alkyl substituted α,β-unsaturated aldehydes, such as 2-ethyl-hexen-2-al, exhibit potent germicidal effects, especially against spores and mycobacteria, suggesting a broad spectrum of activity.[1] This provides a strong rationale for investigating this compound and its derivatives as potential antifungal candidates.

Comparative Antifungal Activity: A Data-Driven Analysis

Quantitative data on the antifungal activity of this compound and its specific derivatives is not extensively available in the public domain. However, by compiling data from studies on analogous α,β-unsaturated aldehydes, we can infer a comparative landscape of their potential efficacy against key fungal pathogens. The following table summarizes Minimum Inhibitory Concentration (MIC) values for representative α,β-unsaturated aldehydes against common fungal strains.

Table 1: Comparative Antifungal Activity (MIC in µg/mL) of Representative α,β-Unsaturated Aldehydes

CompoundCandida albicansAspergillus fumigatusAspergillus nigerReference
This compound Data Not AvailableData Not AvailableData Not Available-
(E)-2-Hexenal ~160 µL/L (vapor phase)~1000 µL/mLData Not Available[2][3]
Cinnamaldehyde (B126680) 50.05Data Not AvailableEffective in vapor phase[4][5]
2-Ethyl-2-hexenal Active (qualitative)Active (qualitative)Active (qualitative)[1]

Note: Direct comparison is challenging due to variations in testing methodologies (e.g., liquid vs. vapor phase). The data for (E)-2-Hexenal is presented as µL/L for vapor phase activity.

The available data, though sparse for this compound itself, suggests that α,β-unsaturated aldehydes possess a noteworthy antifungal potential. The activity of cinnamaldehyde and (E)-2-hexenal against Candida albicans and Aspergillus species underscores the promise of this chemical class.

Structure-Activity Relationship (SAR)

The antifungal efficacy of α,β-unsaturated aldehydes is closely linked to their chemical structure. The key features contributing to their activity include:

  • The α,β-Unsaturated Carbonyl Group: This moiety acts as a Michael acceptor, readily reacting with nucleophiles such as the thiol groups of cysteine residues in proteins and enzymes, leading to cellular dysfunction.

  • α-Alkyl Substitution: The presence of an alkyl group at the α-position, as in this compound, appears to enhance germicidal activity.[1] This may be due to electronic effects that increase the reactivity of the β-carbon towards nucleophilic attack or steric effects that influence interactions with target molecules.

  • Chain Length and Lipophilicity: The overall lipophilicity of the molecule, influenced by the length and branching of the alkyl chain, affects its ability to penetrate the fungal cell membrane.

Further synthesis and evaluation of a focused library of this compound derivatives with systematic modifications to the alkyl chain and substitutions on the butenal backbone are necessary to fully elucidate the SAR and optimize antifungal potency.

Proposed Mechanism of Antifungal Action

While the precise signaling pathways affected by this compound have not been delineated, research on related α,β-unsaturated aldehydes like cinnamaldehyde and (E)-2-hexenal provides a strong basis for a proposed mechanism of action. This likely involves a multi-pronged attack on fungal cellular processes.

Key-mechanisms include:

  • Cell Membrane Disruption: These aldehydes can intercalate into the fungal cell membrane, altering its fluidity and integrity. This can lead to increased permeability and leakage of intracellular components.

  • Inhibition of Ergosterol (B1671047) Biosynthesis: Ergosterol is a vital component of the fungal cell membrane. Some α,β-unsaturated aldehydes have been shown to inhibit key enzymes in the ergosterol biosynthesis pathway, leading to a defective cell membrane.[4]

  • Mitochondrial Dysfunction and Oxidative Stress: Treatment with these compounds has been linked to impaired mitochondrial function, including the inhibition of respiratory chain enzymes and a decrease in ATP synthesis.[2][6] This disruption of energy metabolism can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components and triggering apoptotic cell death pathways.

The following diagram illustrates the proposed signaling pathway for antifungal activity.

Antifungal_Mechanism cluster_cell Fungal Cell 2_Ethyl_2_butenal This compound Cell_Membrane Cell Membrane Disruption 2_Ethyl_2_butenal->Cell_Membrane Ergosterol_Inhibition Inhibition of Ergosterol Biosynthesis 2_Ethyl_2_butenal->Ergosterol_Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction 2_Ethyl_2_butenal->Mitochondrial_Dysfunction Apoptosis Apoptosis/Cell Death Cell_Membrane->Apoptosis Ergosterol_Inhibition->Cell_Membrane ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production ROS_Production->Apoptosis

Caption: Proposed mechanism of antifungal action for this compound.

Experimental Protocols

Standardized and robust experimental protocols are crucial for the accurate evaluation and comparison of antifungal agents. The following sections detail methodologies relevant to the study of this compound and its derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various organic synthesis routes. A common starting point is the aldol (B89426) condensation of propanal, followed by dehydration to yield 2-ethyl-2-pentenal. Subsequent modifications can be introduced to the alkyl chain or the aldehyde functional group to generate a library of derivatives for screening.

The following diagram outlines a general workflow for the synthesis and screening process.

Synthesis_Screening_Workflow Start Starting Materials (e.g., Propanal) Aldol_Condensation Aldol Condensation Start->Aldol_Condensation Dehydration Dehydration Aldol_Condensation->Dehydration Parent_Compound This compound Dehydration->Parent_Compound Derivatization Chemical Modification Parent_Compound->Derivatization Derivative_Library Derivative Library Derivatization->Derivative_Library Antifungal_Screening Antifungal Screening (MIC Determination) Derivative_Library->Antifungal_Screening SAR_Analysis Structure-Activity Relationship Analysis Antifungal_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for synthesis and antifungal screening.

Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines (M27 for yeasts and M38-A for filamentous fungi) that should be followed.[7][8][9]

Key Steps:

  • Preparation of Inoculum: Fungal strains are cultured on appropriate agar (B569324) plates, and a standardized inoculum suspension is prepared and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Microdilution Plates: Serial two-fold dilutions of the test compounds are prepared in 96-well microtiter plates containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: Plates are incubated at an appropriate temperature (e.g., 35°C for Candida spp.) for a specified duration (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or using a spectrophotometer.

Due to the volatile nature of this compound and some of its potential derivatives, a vapor phase assay is essential to evaluate their antifungal activity.

Key Steps:

  • Preparation of Fungal Plates: A standardized fungal inoculum is spread onto the surface of an agar plate (e.g., Potato Dextrose Agar).

  • Application of Test Compound: A sterile filter paper disc is placed on the inside of the Petri dish lid, and a specific volume of the volatile test compound is applied to the disc. The plate is then sealed to create a closed environment.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition: The antifungal activity is assessed by measuring the diameter of the zone of growth inhibition on the agar surface. The Minimum Inhibitory Concentration in the vapor phase (MICv) can be determined by testing a range of concentrations.

Conclusion and Future Directions

While direct experimental data for the antifungal activity of this compound is currently limited, the existing evidence from structurally related α,β-unsaturated aldehydes strongly supports its potential as a promising antifungal agent. Its α-alkyl substitution is a key structural feature that likely enhances its germicidal properties. The proposed mechanism of action, involving cell membrane disruption, inhibition of ergosterol biosynthesis, and induction of oxidative stress, offers multiple targets for fungal cell death.

To advance the development of this compound and its derivatives as viable antifungal drugs, the following future research is recommended:

  • Synthesis and Screening of a Derivative Library: A focused library of this compound derivatives with systematic structural modifications should be synthesized and screened against a broad panel of clinically relevant fungal pathogens.

  • Comprehensive MIC Determination: Standardized broth microdilution and vapor phase assays should be employed to determine the MIC values of these compounds, enabling a robust comparative analysis.

  • Elucidation of the Mechanism of Action: In-depth studies are required to confirm the precise molecular targets and signaling pathways affected by this compound in fungal cells.

  • Toxicity and Safety Profiling: In vitro and in vivo toxicological studies are essential to assess the safety profile of the most promising lead compounds.

By pursuing these research avenues, the full therapeutic potential of this compound and its derivatives as a new class of antifungal agents can be realized.

References

Cross-referencing experimental spectral data of 2-Ethyl-2-butenal with literature values

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectral Data of 2-Ethyl-2-butenal

This guide provides a comprehensive comparison of experimental spectral data for this compound with established literature values. It is designed for researchers, scientists, and professionals in drug development to facilitate the verification of this compound's identity and purity. The guide includes detailed experimental protocols and presents quantitative data in a clear, tabular format for straightforward cross-referencing.

Workflow for Spectral Data Cross-Referencing

The following diagram illustrates the general workflow for comparing experimentally obtained spectral data with literature values for compound verification.

G cluster_experimental Experimental Analysis cluster_literature Literature Review cluster_comparison Data Comparison and Verification exp_sample Prepare this compound Sample exp_nmr Acquire 1H & 13C NMR Spectra exp_sample->exp_nmr exp_ir Acquire IR Spectrum exp_sample->exp_ir exp_ms Acquire Mass Spectrum exp_sample->exp_ms compare_nmr Compare NMR Shifts and Coupling Constants exp_nmr->compare_nmr compare_ir Compare IR Absorption Bands exp_ir->compare_ir compare_ms Compare Mass Fragmentation Patterns exp_ms->compare_ms lit_search Search Spectral Databases (e.g., NIST, PubChem) lit_data Compile Literature Spectral Data lit_search->lit_data lit_data->compare_nmr lit_data->compare_ir lit_data->compare_ms conclusion Confirm or Reject Compound Identity compare_nmr->conclusion compare_ir->conclusion compare_ms->conclusion

Caption: Workflow for Cross-Referencing Experimental and Literature Spectral Data.

Literature Spectral Data for this compound

The following tables summarize the key spectral data for this compound reported in the literature. These values serve as a benchmark for comparing experimental results.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~9.4s-Aldehyde H
~6.5q~7Vinylic H
~2.4q~7.5Methylene H (CH₂)
~1.1t~7.5Methyl H (CH₃ of Ethyl)
~1.0d~7Methyl H (CH₃)

Note: Specific chemical shifts can vary slightly depending on the solvent used.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~195C=O (Aldehyde)
~155=C-CHO
~145=CH
~22CH₂
~14CH₃ (of Ethyl)
~12CH₃

Note: These are approximate chemical shifts. For a definitive analysis, it is recommended to consult multiple sources.[1][2]

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2970StrongC-H Stretch (Aliphatic)
~2880MediumC-H Stretch (Aliphatic)
~2720MediumC-H Stretch (Aldehyde)
~1680StrongC=O Stretch (Aldehyde)
~1640MediumC=C Stretch (Alkene)

Source: NIST Chemistry WebBook, PubChem.[3][4]

Table 4: Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
98High[M]⁺ (Molecular Ion)
97Moderate[M-H]⁺
69High[M-CHO]⁺
55ModerateFragmentation Ion
41HighFragmentation Ion

Source: NIST Mass Spectrometry Data Center.[5] The molecular weight of this compound is 98.14 g/mol .[3][5]

Experimental Protocols

The following are generalized protocols for acquiring the spectral data necessary for comparison.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6][7] Ensure the sample is fully dissolved and free of any particulate matter by filtering if necessary.[6]

  • Instrument Setup : Place the NMR tube in the spectrometer.[8] Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[8][9]

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton NMR spectrum.[10]

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set an appropriate relaxation delay (d1), typically 1-5 seconds, to ensure accurate integration.[10]

  • ¹³C NMR Acquisition :

    • Acquire a standard proton-decoupled one-dimensional carbon-13 NMR spectrum.[10]

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[11]

    • For quantitative analysis, use inverse-gated decoupling and a longer relaxation delay (at least 5 times the longest T1) to suppress the Nuclear Overhauser Effect (NOE).[9][10]

  • Data Processing : Apply Fourier transformation to the acquired free induction decay (FID).[9] Phase the spectrum and perform baseline correction.[9] Reference the spectrum to an internal standard, such as tetramethylsilane (B1202638) (TMS) at 0 ppm, or to the residual solvent peak.[7][9]

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : Place a drop of the liquid this compound sample between two salt plates (e.g., NaCl or KBr) to form a thin film.[12]

    • Solution : Dissolve the sample in a suitable solvent that has minimal interference in the IR region of interest (e.g., CCl₄).[12]

    • ATR : Apply a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[13]

  • Background Spectrum : Record a background spectrum of the empty sample holder (salt plates, solvent, or clean ATR crystal).[14] This will be subtracted from the sample spectrum.

  • Sample Spectrum : Place the prepared sample in the IR spectrometer and acquire the spectrum.[15] The spectrum is typically recorded over the mid-IR range of 4000-400 cm⁻¹.[15]

  • Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer. This can be done via direct infusion, or for volatile compounds, through a gas chromatography (GC) inlet.[16]

  • Ionization : The sample molecules are ionized. Electron Impact (EI) is a common method for volatile, small molecules and will produce a molecular ion and characteristic fragment ions.[17]

  • Mass Analysis : The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[16]

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.[18]

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern. Compare this pattern to the literature data to confirm the structure.[17] High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[17]

References

Evaluating the economic viability of different 2-Ethyl-2-butenal synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Production Methods

The efficient and economical synthesis of 2-Ethyl-2-butenal, a key intermediate in the production of plasticizers, coatings, and pharmaceuticals, is a critical consideration for chemical researchers and drug development professionals. This guide provides a detailed comparison of the economic viability of the primary industrial synthesis method, the aldol (B89426) condensation of n-butyraldehyde, with an emerging alternative route starting from ethanol (B145695). The evaluation is supported by available experimental data, detailed methodologies, and an analysis of the key economic drivers for each process.

At a Glance: Comparison of Synthesis Methods

The selection of an optimal synthesis route for this compound is a trade-off between raw material costs, reaction yields, catalyst selection, and energy consumption. The following table summarizes the key quantitative data for the two primary production methods, offering a clear comparison to inform strategic decisions in process development and manufacturing.

ParameterAldol Condensation of n-ButyraldehydeTandem Catalytic Conversion of Ethanol
Primary Raw Material n-ButyraldehydeEthanol
Key Reagents Base catalyst (e.g., NaOH, MgO-Al₂O₃, KF/γ-Al₂O₃)Enzyme (Alcohol Dehydrogenase), Organocatalyst, Hydrogenation Catalyst (e.g., Pd)
Typical Yield 80 - 99%[1]Data not readily available for the complete process
Reaction Conditions Liquid or vapor phase, 80-220°C, 0.1-1.0 MPa[2]Ambient temperature and pressure for enzymatic and organocatalytic steps
Catalyst Cost Low to moderatePotentially high (enzymes, precious metal catalysts)
Energy Consumption Moderate to high (heating and distillation)Potentially lower (milder reaction conditions) but may require energy for separations
Key Advantages High yield and selectivity, well-established technologyUse of a renewable feedstock, milder reaction conditions
Key Disadvantages Reliance on petrochemical feedstock, energy-intensive separationComplex multi-step process, potential for catalyst deactivation, economic viability not yet demonstrated at scale

Method 1: Aldol Condensation of n-Butyraldehyde

The industrial standard for this compound production is the self-condensation of n-butyraldehyde. This reaction is typically catalyzed by a base and can be performed in either a liquid or vapor phase. The process is a crucial step in the larger-scale production of 2-ethylhexanol.[3][4][5][6]

Experimental Protocol:

A representative experimental procedure for the liquid-phase aldol condensation of n-butyraldehyde using a solid base catalyst is as follows:

  • Catalyst Preparation: A solid base catalyst, such as magnesium-aluminum oxide (Mg/Al molar ratio of 1.25), is packed into a fixed-bed reactor. The catalyst is wetted with a solvent, for example, 2-ethylhexanol.

  • Reaction Setup: The reactor is heated to the desired temperature (e.g., 120°C) and pressurized (e.g., 0.2 MPa) with an inert gas like nitrogen.

  • Reaction Execution: A feed stream of n-butyraldehyde, mixed with the solvent (e.g., a 1:1 mass ratio of 2-ethylhexanol to n-butyraldehyde), is continuously passed through the reactor.

  • Product Separation: The reaction product, a single-phase mixture of this compound, solvent, and water, is then distilled. Unreacted n-butyraldehyde is recovered from the overhead stream and recycled back to the feed. The bottom product, a two-phase mixture of the organic phase (this compound and solvent) and an aqueous phase, is separated.

  • Purification: The organic phase is further purified by chromatographic separation to yield the final this compound product.[2]

A notable variation involves the use of a KF/γ-Al₂O₃ catalyst, which has demonstrated high conversion (99.0%) and selectivity (99.1%) at 120°C.[1]

Economic Viability Analysis:

The economic viability of this method is heavily dependent on the price of n-butyraldehyde, the cost and lifespan of the catalyst, and the energy required for heating and separation processes. The use of solid-base catalysts in a continuous process can reduce costs associated with catalyst separation and wastewater treatment compared to homogeneous catalysts like sodium hydroxide.[2] The high yields and selectivity of this process contribute positively to its economic feasibility.

Method 2: Tandem Catalytic Conversion of Ethanol

An emerging and environmentally conscious alternative is the synthesis of this compound from ethanol. This method utilizes a sequence of enzymatic and chemocatalytic reactions in a tandem, biphasic system.[7]

Conceptual Experimental Workflow:

This innovative approach involves a multi-step, one-pot synthesis:

  • Enzymatic Oxidation: Ethanol is oxidized to acetaldehyde (B116499) in an aqueous phase using alcohol dehydrogenase.

  • First Aldol Condensation: The acetaldehyde undergoes an organocatalyzed aldol condensation to form crotonaldehyde (B89634).

  • Hydrogenation: The crotonaldehyde partitions into an organic phase where it is hydrogenated to n-butyraldehyde using a heterogeneous catalyst (e.g., Palladium).

  • Second Aldol Condensation: The n-butyraldehyde then participates in a second aldol condensation to produce this compound.[7]

Economic Viability Analysis:

The primary economic advantage of this route is the use of ethanol, a potentially renewable feedstock that can be derived from biomass.[8][9] The process can operate at ambient temperature and pressure, which could significantly reduce energy costs compared to the traditional method.[7]

However, the economic viability of this pathway is not yet fully established. Key challenges include the cost and stability of the enzymes and precious metal catalysts, the complexity of the multi-step process, and the efficiency of the separation of the final product from the reaction mixture. A comprehensive techno-economic analysis is required to determine if the benefits of using a renewable feedstock and milder conditions can outweigh the potential for higher catalyst and separation costs.

Logical Relationship of Synthesis Pathways

The following diagram illustrates the logical flow and key components of the two primary synthesis methods for this compound.

Synthesis_Pathways This compound Synthesis Pathways cluster_0 Aldol Condensation of n-Butyraldehyde cluster_1 Tandem Catalytic Conversion of Ethanol n_butyraldehyde n-Butyraldehyde aldol_condensation Aldol Condensation n_butyraldehyde->aldol_condensation separation_distillation Separation (Distillation) aldol_condensation->separation_distillation catalyst_base Base Catalyst (NaOH, MgO-Al2O3, KF/γ-Al2O3) catalyst_base->aldol_condensation product_2e2b_1 This compound separation_distillation->product_2e2b_1 ethanol Ethanol oxidation Enzymatic Oxidation ethanol->oxidation acetaldehyde Acetaldehyde oxidation->acetaldehyde aldol_1 Aldol Condensation acetaldehyde->aldol_1 crotonaldehyde Crotonaldehyde aldol_1->crotonaldehyde hydrogenation Hydrogenation crotonaldehyde->hydrogenation n_butyraldehyde_2 n-Butyraldehyde hydrogenation->n_butyraldehyde_2 aldol_2 Aldol Condensation n_butyraldehyde_2->aldol_2 product_2e2b_2 This compound aldol_2->product_2e2b_2

Caption: Comparison of the reaction pathways for this compound synthesis.

Conclusion

The aldol condensation of n-butyraldehyde remains the most economically viable and industrially established method for the synthesis of this compound, primarily due to its high efficiency and mature technology. However, the development of sustainable processes from renewable feedstocks is a growing area of research. The tandem catalytic conversion of ethanol presents a promising, albeit currently less developed, alternative. Further research and a thorough techno-economic analysis are necessary to fully evaluate its potential to compete with the conventional petrochemical route. For researchers and professionals in drug development, the choice of synthesis method will depend on a balance of factors including the scale of production, cost constraints, and the increasing importance of green chemistry principles.

References

A Tale of Two Aldehydes: Unraveling the Industrial Applications of 2-Ethyl-2-hexenal and its Elusive Counterpart, 2-Ethyl-2-butenal

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial chemistry, α,β-unsaturated aldehydes are pivotal intermediates, valued for their reactivity and role in synthesizing a myriad of commercially significant products. Among these, 2-ethyl-2-hexenal (B1232207) stands out as a well-established and versatile chemical building block. In contrast, its shorter-chain analogue, 2-ethyl-2-butenal, remains a compound of scientific curiosity with a conspicuously sparse industrial footprint. This guide delves into the known industrial applications of 2-ethyl-2-hexenal and explores the current understanding of this compound, highlighting the stark contrast in their industrial relevance based on available data.

2-Ethyl-2-hexenal: A Workhorse of the Chemical Industry

2-Ethyl-2-hexenal is a key intermediate primarily derived from the aldol (B89426) condensation of n-butyraldehyde.[1][2] Its industrial significance is intrinsically linked to the production of 2-ethylhexanol, a C8 alcohol with widespread applications.

Major Applications:

  • Precursor to 2-Ethylhexanol: The vast majority of commercially produced 2-ethyl-2-hexenal is hydrogenated to yield 2-ethylhexanol.[3] This alcohol is a primary component in the synthesis of various esters, most notably dioctyl phthalate (B1215562) (DOP) and other plasticizers, which are essential for imparting flexibility to PVC and other polymers.[4] The production of 2-ethylhexanol is a high-volume industrial process, underscoring the critical role of 2-ethyl-2-hexenal.[5]

  • Agrochemicals: 2-Ethyl-2-hexenal exhibits biocidal properties and finds application in the manufacturing of insecticides.[5] It also possesses strong antifungal, antimicrobial, and acaricidal (mite-killing) activity, making it useful for the preservation of agricultural materials like straw, grains, and hay.[5]

  • Warning and Leak Detection Agents: Due to its characteristic pungent odor, 2-ethyl-2-hexenal is utilized as a warning agent in fuel gases and for leak detection.[5]

  • Organic Synthesis: Beyond its main role in 2-ethylhexanol production, it serves as an intermediate in various other organic syntheses.[5]

This compound: A Chemical in Search of an Industrial Application

Despite being a structurally similar α,β-unsaturated aldehyde, this compound does not share the industrial prominence of its C8 counterpart. Extensive searches for its large-scale industrial applications have yielded limited results. While its chemical properties and synthesis are documented in scientific literature, its use appears to be confined to niche areas and laboratory-scale synthesis.

Potential and Investigated Uses:

  • Organic Synthesis: It is recognized as a potential four-carbon atom chain extender in organic synthesis.[6] However, specific industrial processes that utilize it in this capacity on a large scale are not readily documented.

  • Flavor and Fragrance: While some sources suggest a potential for use in the flavor and fragrance industry, recommendations often advise against it.[7][8]

  • Pheromone Research: Interestingly, this compound has been identified as a mammary pheromone in rabbits, highlighting its biological activity.[6] This discovery, however, has not yet translated into a significant industrial application.

Comparative Analysis: A Story of Divergent Paths

A direct comparison of the industrial performance of this compound and 2-ethyl-2-hexenal is challenging due to the lack of documented industrial applications for the former. The divergence in their industrial utility can be attributed to several factors, including the specific properties imparted by their different chain lengths and the well-established, high-demand market for the derivatives of 2-ethyl-2-hexenal, particularly 2-ethylhexanol.

Physicochemical Properties:

Below is a table summarizing some of the key physical and chemical properties of the two compounds.

PropertyThis compound2-Ethyl-2-hexenal
Molecular Formula C₆H₁₀O[9]C₈H₁₄O[10]
Molecular Weight 98.14 g/mol [9]126.20 g/mol [10]
Boiling Point ~137 °C[7]~175 °C[10]
Flash Point ~28 °C[7]~63 °C
CAS Number 19780-25-7[9]645-62-5[10]

Experimental Protocols: Synthesis of α,β-Unsaturated Aldehydes

The primary industrial synthesis route for both this compound and 2-ethyl-2-hexenal is the aldol condensation of butyraldehyde (B50154). The general principle involves the base- or acid-catalyzed self-condensation of two aldehyde molecules, followed by dehydration to form the α,β-unsaturated aldehyde.

Generalized Aldol Condensation Protocol:

  • Reaction Setup: A reactor equipped with a stirrer, temperature control, and a condenser is charged with n-butyraldehyde.

  • Catalyst Addition: A catalytic amount of a base (e.g., sodium hydroxide (B78521) solution) or a solid catalyst is added to the reactor.

  • Reaction Conditions: The mixture is heated to a specific temperature (e.g., 80-130°C) and stirred for a defined period.

  • Dehydration: The intermediate aldol addition product dehydrates under the reaction conditions to form the α,β-unsaturated aldehyde and water.

  • Separation: The organic layer containing the product is separated from the aqueous layer.

  • Purification: The crude product is purified by distillation.

The logical workflow for this synthesis can be visualized as follows:

Aldol_Condensation Butyraldehyde n-Butyraldehyde Reactor Aldol Condensation (Addition & Dehydration) Butyraldehyde->Reactor Catalyst Base or Acid Catalyst Catalyst->Reactor Separation Phase Separation Reactor->Separation Purification Distillation Separation->Purification Organic Phase Water Water Separation->Water Aqueous Phase Product α,β-Unsaturated Aldehyde Purification->Product

Fig. 1: Generalized workflow for the synthesis of α,β-unsaturated aldehydes via aldol condensation.

Signaling Pathways and Logical Relationships

The industrial utility of these compounds is not typically described in the context of biological signaling pathways. However, the logical relationship of their synthesis and downstream application is clear, particularly for 2-ethyl-2-hexenal.

Industrial_Flow cluster_synthesis Synthesis cluster_application Primary Application cluster_secondary_apps Secondary Applications n_buty n-Butyraldehyde aldol Aldol Condensation n_buty->aldol e_hexenal 2-Ethyl-2-hexenal aldol->e_hexenal hydrogenation Hydrogenation e_hexenal->hydrogenation insecticides Insecticides e_hexenal->insecticides antimicrobials Antimicrobials e_hexenal->antimicrobials warning_agents Warning Agents e_hexenal->warning_agents e_hexanol 2-Ethylhexanol hydrogenation->e_hexanol plasticizers Plasticizers (e.g., DOP) e_hexanol->plasticizers

Fig. 2: Industrial synthesis and application pathway of 2-Ethyl-2-hexenal.

Conclusion

References

Safety Operating Guide

Proper Disposal of 2-Ethyl-2-butenal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Ethyl-2-butenal, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this hazardous chemical.

This compound is a flammable and toxic substance that requires careful handling and disposal.[1][2] Improper disposal can lead to safety hazards, including fires and exposure to harmful vapors, as well as environmental contamination.[1][3] Adherence to the following protocols is mandatory for all personnel handling this chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[4][5][6][7] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][4] Keep the chemical away from heat, sparks, open flames, and hot surfaces, as it is a flammable liquid.[1][4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, critical for safe handling and disposal decisions.

PropertyValueSource
Molecular Formula C6H10O[1][2][8]
Molecular Weight 98.14 g/mol [2]
Flash Point 28.3°C (83.0°F)[1][9]
Boiling Point 136.5°C at 760 mmHg[1]
Oral LD50 (rat) 2600 uL/kg[9]
Dermal LD50 (rabbit) 500 uL/kg[9]
Vapor Pressure 7.34 mmHg at 25°C[1]

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.

A START: Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Segregate Waste C->D E Is the container empty? D->E F Triple Rinse with a suitable solvent (e.g., ethanol) E->F Yes I Collect liquid waste in a labeled, compatible container E->I No G Collect rinsate as hazardous waste F->G H Deface label and dispose of empty container as regular trash J Store container in a cool, dark, and well-ventilated area G->J L END: Disposal Complete H->L I->J K Arrange for disposal by an authorized waste management company J->K K->L

References

Essential Safety and Logistics for Handling 2-Ethyl-2-butenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Ethyl-2-butenal. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and GHS Classification

This compound is a flammable liquid and vapor that is toxic in contact with skin, causes skin irritation, and serious eye irritation.[1][2] It may also be harmful if swallowed.[1]

GHS Hazard Statements:

  • H226: Flammable liquid and vapor[2]

  • H311: Toxic in contact with skin[2]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H402: Harmful to aquatic life

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure risk. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures.

Summary of Required PPE

Protection TypeRecommended EquipmentSpecifications and Usage Notes
Eye and Face Protection Safety goggles with side-shields or a face shield.[1][3]Must be worn at all times to protect against splashes.[4] A face shield should be used in conjunction with goggles when there is a higher risk of splashing.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber).[5] A lab coat or chemical-resistant apron.[4] Closed-toe shoes.[5]Gloves should be inspected before use and changed immediately if contaminated.[3] For extensive handling, consider double gloving. A lab coat is suitable for minor tasks, but an acid-resistant apron is recommended for handling concentrated amounts.[4]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][3] If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][6]Respirator use requires a formal respiratory protection program, including fit testing.[7]
Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the chemical's stability.

Handling Procedures:

  • Preparation: Before handling, ensure that a safety shower and eye wash station are readily accessible.[1] All personnel must be trained on the specific hazards and handling procedures for this compound.

  • Engineering Controls: All work should be conducted in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][3] Use explosion-proof electrical and ventilating equipment.[6]

  • Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded.[6]

  • Safe Handling: Avoid contact with skin, eyes, and clothing.[1] Use non-sparking tools.[3][6] Do not smoke, eat, or drink in the handling area.[1][8]

  • Contaminated Clothing: Immediately remove any clothing that becomes contaminated.[1] Wash contaminated clothing before reuse.[1][6]

Storage Plan:

  • Conditions: Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[1][6] The storage area should be locked.[1]

  • Container: Keep the container tightly closed.[1][6]

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[6]

Disposal Plan

Dispose of this compound and its containers in accordance with all local, state, and federal regulations.

Waste Disposal Procedures:

  • Containerization: Collect waste in a suitable, labeled, and closed container.[3] Do not mix with other waste.[9]

  • Disposal Route: Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[3] Otherwise, they should be punctured to prevent reuse and disposed of in a sanitary landfill.[3]

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Instructions
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1] If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[9] Seek medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing for at least 15 minutes and seek immediate medical attention from an ophthalmologist.[6]
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Fire and Spill Response:

  • Fire: Use dry chemical, foam, or carbon dioxide to extinguish a fire.[1] Water may be ineffective and could spread the fire.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[6]

  • Spill: Eliminate all ignition sources.[10] Absorb the spill with an inert material (e.g., sand, earth) and collect it in a suitable container for disposal.[10] Use non-sparking tools.[10] Prevent the spill from entering drains.[9]

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Response A Conduct Risk Assessment B Verify Fume Hood Operation A->B C Assemble Required PPE B->C D Locate Emergency Equipment (Eyewash, Safety Shower) C->D E Don Appropriate PPE D->E F Ground and Bond Containers E->F P First Aid E->P If Exposure Occurs G Dispense Chemical in Fume Hood F->G H Perform Experimental Work G->H N Spill Response G->N If Spill Occurs I Decontaminate Work Area H->I O Fire Response H->O If Fire Occurs J Segregate Waste I->J K Label Waste Container J->K L Store Waste in Designated Area K->L M Dispose via Authorized Vendor L->M

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.